An In-depth Technical Guide to the Physical and Chemical Properties of 5-Bromoisoquinoline This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Bromoisoquinoline, a vit...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Physical and Chemical Properties of 5-Bromoisoquinoline
This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Bromoisoquinoline, a vital synthetic intermediate in pharmaceutical development and organic synthesis.[1][2][3] The information is curated for researchers, scientists, and professionals in drug development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.
General and Chemical Properties
5-Bromoisoquinoline is a substituted heterocyclic aromatic compound.[3] It serves as a key starting material and building block in the synthesis of a variety of more complex molecules, particularly in the development of pharmaceutical agents and advanced materials.[3] Its applications include its use in palladium-catalyzed amination and aminomethylation reactions.[1][2][4]
The physical properties of a compound are crucial for its handling, purification, and use in synthetic procedures. The data for 5-Bromoisoquinoline are summarized below.
The following sections detail standardized laboratory methods for determining the key physical properties of organic solids like 5-Bromoisoquinoline.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid.[10] A sharp melting range typically indicates a high degree of purity.[10] The capillary method using a melting point apparatus is standard.[11]
Methodology:
Sample Preparation: Ensure the 5-Bromoisoquinoline sample is completely dry and finely powdered. Load the sample into a capillary tube (sealed at one end) to a height of 2-3 mm.[12][13] The sample must be well-packed to avoid shrinking during heating.[12]
Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).[10]
Heating: If the approximate melting point is known (around 83-87 °C), heat the sample rapidly to about 15-20 °C below this temperature.[12] Then, reduce the heating rate to a slow 1-2 °C per minute to ensure thermal equilibrium.[10][13]
Observation and Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range). Continue heating slowly and record the temperature at which the entire solid mass turns into a clear liquid (the end of the melting range).[10][14]
Synthesis of 5-Bromoisoquinoline from Isoquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of 5-bromoisoquinoline from isoquinoline (B145761), a key intermediate in the develo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-bromoisoquinoline from isoquinoline (B145761), a key intermediate in the development of various pharmaceutical compounds. This document details established experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic workflow for clarity and reproducibility.
Introduction
Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of biologically active molecules. The targeted functionalization of the isoquinoline ring is crucial for the synthesis of novel drug candidates. Specifically, the introduction of a bromine atom at the C-5 position yields 5-bromoisoquinoline, a versatile building block for further chemical transformations such as cross-coupling reactions and nucleophilic substitutions. This guide focuses on the prevalent and efficient methods for the selective synthesis of 5-bromoisoquinoline from isoquinoline, with a primary emphasis on electrophilic bromination using N-bromosuccinimide (NBS) in a strong acidic medium.
Synthetic Methodologies
The direct bromination of the electron-deficient isoquinoline ring system requires forcing conditions or the use of catalysts.[1] Historically, methods involving elemental bromine with a Lewis acid catalyst such as aluminum chloride have been employed.[1][2] However, these methods often result in lower yields and the formation of isomeric mixtures that are challenging to separate.[3]
A more contemporary and widely adopted method involves the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures.[1][3][4] This approach offers higher yields and improved regioselectivity for the desired 5-bromo isomer.[3] Careful control of the reaction temperature is critical to suppress the formation of the 8-bromoisoquinoline (B29762) isomer.[3][4]
Key Reaction Parameters and Quantitative Data
The following tables summarize the quantitative data from various reported procedures for the synthesis of 5-bromoisoquinoline.
Table 1: Comparison of Different Bromination Methods for Isoquinoline
The following section provides a detailed experimental protocol for the synthesis of 5-bromoisoquinoline using N-bromosuccinimide and concentrated sulfuric acid, adapted from a procedure by Brown and Gouliaev.[3]
Materials and Equipment
Isoquinoline
N-Bromosuccinimide (NBS), recrystallized
Concentrated Sulfuric Acid (96%)
Diethyl ether
Aqueous Ammonia (25%)
1M Sodium Hydroxide (aq)
Anhydrous Magnesium Sulfate
Crushed Ice
Three-necked, round-bottomed flask
Mechanical stirrer
Internal thermometer
Addition funnel with a nitrogen inlet
Dry ice-acetone bath
Detailed Procedure
Reaction Setup: A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, an internal thermometer, and an addition funnel fitted with a nitrogen inlet. The flask is charged with concentrated sulfuric acid (340 mL) and cooled to 0°C in an ice-water bath.
Addition of Isoquinoline: Isoquinoline (40 mL, 44.0 g, 330 mmol) is added slowly to the well-stirred acid, ensuring the internal temperature is maintained below 30°C.
Bromination: The resulting solution is cooled to -25°C in a dry ice-acetone bath. Recrystallized N-bromosuccinimide (64.6 g, 363 mmol) is added in portions to the vigorously stirred solution, maintaining the internal temperature between -22°C and -26°C. The suspension is stirred for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.
Workup: The homogeneous reaction mixture is poured onto 1.0 kg of crushed ice in a 5-L flask. The reaction flask is rinsed with ice-cold water, which is then added to the 5-L flask.
Neutralization: The mixture is stirred while the pH is adjusted to 9.0 by the slow addition of 25% aqueous ammonia, keeping the internal temperature below 25°C.
Extraction: The resulting alkaline suspension is transferred to a separatory funnel with 800 mL of diethyl ether, and the biphasic system is vigorously mixed. The layers are separated, and the aqueous phase is extracted twice more with 200-mL portions of diethyl ether.
Washing and Drying: The combined organic phases are washed with 200 mL of 1M NaOH (aq) and 200 mL of H₂O, then dried over anhydrous MgSO₄.
Isolation and Purification: The solution is filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude material is then purified by fractional distillation under reduced pressure (bp 145-149°C at 14 mmHg) to afford 5-bromoisoquinoline as a white solid.[3] Alternatively, recrystallization from heptane (B126788) or a mixture of heptane and toluene (B28343) can be employed for purification.[1]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the synthesis and the underlying chemical transformation.
Caption: Experimental workflow for the synthesis of 5-bromoisoquinoline.
Caption: Simplified electrophilic bromination of isoquinoline at the C-5 position.
Conclusion
The synthesis of 5-bromoisoquinoline from isoquinoline is a well-established and scalable process, crucial for the advancement of medicinal chemistry and drug development. The use of N-bromosuccinimide in concentrated sulfuric acid at low temperatures provides a reliable and regioselective method for obtaining the desired product in high yield. Adherence to the detailed experimental protocols and careful control of reaction parameters, particularly temperature, are paramount for a successful synthesis and to minimize the formation of unwanted isomers. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis of isoquinoline-based compounds.
An In-depth Technical Guide to 5-Bromoisoquinoline (CAS: 34784-04-8) for Researchers and Drug Development Professionals
Prepared for: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of 5-Bromoisoquinoline, a key building block in synthetic and medicinal chemistry. This do...
Author: BenchChem Technical Support Team. Date: December 2025
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 5-Bromoisoquinoline, a key building block in synthetic and medicinal chemistry. This document details its chemical and physical properties, synthesis, key reactions, and its application in the development of biologically active compounds.
Core Chemical and Physical Properties
5-Bromoisoquinoline is a yellow to white crystalline solid.[1][2] Its fundamental properties are summarized in the table below, providing a ready reference for experimental design and execution.
The synthesis of 5-Bromoisoquinoline is most commonly achieved through the electrophilic bromination of isoquinoline (B145761). A well-established and scalable method utilizes N-Bromosuccinimide (NBS) in the presence of a strong acid, such as concentrated sulfuric acid. Careful temperature control is crucial to ensure the regioselective formation of the 5-bromo isomer and to minimize the formation of the 8-bromo isomer.[6][7]
Experimental Protocol: Bromination of Isoquinoline
To a mechanically stirred solution of concentrated H₂SO₄ at 0 °C, slowly add isoquinoline while maintaining the temperature below 30 °C.[6]
Cool the mixture to -25 °C.
Add NBS portion-wise, ensuring the reaction temperature is maintained between -25 °C and -22 °C.
Stir the mixture at -22 ± 1 °C for 2 hours, followed by stirring at -18 ± 1 °C for 3 hours.[1]
After the reaction is complete, the mixture is carefully poured into a stirred mixture of ice and concentrated ammonium (B1175870) hydroxide to neutralize the acid.
The resulting alkaline suspension is extracted with diethyl ether.
The combined organic layers are washed with 1M NaOH solution and then with water.
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
The crude 5-Bromoisoquinoline can be further purified by chromatography or sublimation to yield a white powder. A reported yield for this reaction is approximately 72%.[1]
Synthesis of 5-Bromoisoquinoline.
Key Applications in Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
5-Bromoisoquinoline is a versatile substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 5-position serves as an efficient leaving group, enabling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[8][9] These reactions allow for the introduction of a wide range of substituents at the 5-position of the isoquinoline core, providing access to a diverse array of derivatives with potential biological activity.[7]
Suzuki-Miyaura Coupling for the Synthesis of 5-Arylisoquinolines
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the context of 5-Bromoisoquinoline, this reaction is employed to synthesize 5-arylisoquinolines, a class of compounds with demonstrated biological activities, including kinase inhibition.
This protocol provides a general method for the Suzuki-Miyaura coupling of 5-Bromoisoquinoline with 4-aminophenylboronic acid.
In a Schlenk flask, combine 5-Bromoisoquinoline (1.0 equiv.), 4-aminophenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
Add Pd(OAc)₂ (0.05 equiv.) and PPh₃ (0.1 equiv.).
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).
Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica (B1680970) gel to afford 5-(4-aminophenyl)isoquinoline.
General workflow for Suzuki coupling.
Biological Activity of 5-Substituted Isoquinolines
Substituted isoquinolines are a class of compounds with a broad range of pharmacological activities. Derivatives of 5-Bromoisoquinoline have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. In particular, 5-arylisoquinolines have emerged as promising scaffolds for the development of protein kinase inhibitors.
Kinase Inhibitory Activity
Many kinases are dysregulated in various diseases, particularly cancer, making them attractive targets for drug discovery. The isoquinoline scaffold can serve as a template for designing inhibitors that compete with ATP for binding to the kinase active site. The table below presents representative IC₅₀ values for a hypothetical series of 5-arylisoquinoline derivatives against a generic protein kinase, illustrating the potential for potent inhibition.
Compound
R Group (at 4'-position of the 5-aryl ring)
IC₅₀ (nM)
1
-H
150
2
-OCH₃
75
3
-NH₂
25
4
-Cl
120
5
-CF₃
180
Note: The data in this table is illustrative and intended to represent the type of structure-activity relationship (SAR) that might be observed for this class of compounds.
Modulation of a generic kinase signaling pathway.
The diagram above illustrates a simplified signaling pathway often implicated in cancer cell proliferation. Growth factor binding to a receptor on the cell surface activates a cascade of intracellular kinases. This signaling cascade ultimately leads to the activation of transcription factors in the nucleus, promoting the expression of genes involved in cell growth and division. 5-Arylisoquinoline-based kinase inhibitors can intervene in this pathway by binding to the ATP-binding site of a specific kinase (e.g., Kinase B), thereby preventing its activation and halting the downstream signaling events that lead to uncontrolled cell proliferation.
Safety and Handling
5-Bromoisoquinoline is classified as an irritant.[1][5] It is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.[5][10] It may also cause respiratory irritation.[5] Therefore, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[11]
Conclusion
5-Bromoisoquinoline is a valuable and versatile building block for organic synthesis, particularly in the construction of complex heterocyclic systems. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward entry to a wide range of 5-substituted isoquinoline derivatives. The demonstrated biological activities of these derivatives, especially as kinase inhibitors, underscore the importance of 5-Bromoisoquinoline as a key intermediate in drug discovery and development programs. This guide provides the foundational technical information required for its effective use in a research setting.
electrophilic bromination of isoquinoline mechanism
An In-Depth Technical Guide to the Electrophilic Bromination of Isoquinoline (B145761) Introduction Isoquinoline is a heterocyclic aromatic organic compound, structurally consisting of a benzene (B151609) ring fused to a...
Isoquinoline is a heterocyclic aromatic organic compound, structurally consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. This scaffold is a key structural motif in numerous natural products, particularly alkaloids, and serves as a foundational building block in the synthesis of many pharmaceutical compounds.[1][2] The functionalization of the isoquinoline core is of paramount importance in medicinal chemistry and drug development.
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic systems. In the case of isoquinoline, the electronic properties of the bicyclic system dictate the regioselectivity of these reactions. The benzene ring is significantly more electron-rich than the pyridine ring, which is deactivated by the electron-withdrawing effect of the electronegative nitrogen atom.[3][4] Consequently, electrophilic substitution reactions, such as bromination, preferentially occur on the carbocyclic (benzene) ring, primarily at the C5 and C8 positions.[3][5][6]
This guide provides a comprehensive technical overview of the electrophilic bromination of isoquinoline, detailing the core mechanism, factors influencing regioselectivity, experimental protocols, and key quantitative data for professionals in research and drug development.
Core Reaction Mechanism
The electrophilic bromination of isoquinoline proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism. Under strongly acidic conditions, which are typically required for this reaction, the lone pair of electrons on the isoquinoline nitrogen is protonated. This protonation forms an isoquinolinium ion, which further deactivates the pyridine ring towards electrophilic attack and directs the substitution to the benzene ring.
The mechanism involves three key steps:
Generation of the Electrophile: A strong electrophile, the bromonium ion (Br⁺) or a polarized bromine complex, is generated in situ from a bromine source like N-Bromosuccinimide (NBS) in the presence of a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄).[1][7]
Nucleophilic Attack and Formation of the Wheland Intermediate: The π-system of the electron-rich benzene ring of the isoquinolinium ion attacks the bromine electrophile. This attack disrupts the aromaticity and forms a resonance-stabilized carbocation known to as an arenium ion or Wheland intermediate.
Deprotonation and Aromatization: A weak base (e.g., HSO₄⁻) abstracts a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final bromo-substituted isoquinoline product.
Attack at the C5 and C8 positions is favored due to the greater stability of the corresponding Wheland intermediates, where the positive charge can be delocalized over the bicyclic system without placing it on the already positively charged nitrogen atom.[3]
Caption: General mechanism for the electrophilic bromination of isoquinoline at the C5 position.
Regioselectivity: C5 vs. C8 Substitution
The primary products of the electrophilic bromination of isoquinoline are the 5-bromo and 8-bromo isomers. The ratio of these products is highly sensitive to the reaction conditions, most notably the temperature.[3]
Electronic Effects: Both C5 and C8 positions are electronically favored for electrophilic attack. The stability of the Wheland intermediate is the determining factor.[3] For many electrophilic substitutions, including nitration, the C5 position is significantly favored, yielding a product ratio of approximately 90:10 (C5:C8).[3][5] A similar preference is observed for bromination.
Temperature Control: Low reaction temperatures are critical for achieving high regioselectivity. For the bromination with NBS in sulfuric acid, maintaining a temperature between -30°C and -15°C is essential to suppress the formation of the 8-bromoisoquinoline (B29762) isomer.[1][8] The 8-bromo isomer is often difficult to separate from the desired 5-bromo product, making temperature control a crucial parameter for product purity.[8]
Over-bromination: The use of excess brominating agent or more forcing conditions can lead to di-substitution, typically yielding 5,8-dibromoisoquinoline.[8][9] Further substitution can lead to products such as 5,7,8-tribromoisoquinoline.[7][9] Careful control of stoichiometry is necessary to prevent these side reactions.
Quantitative Data Summary
The following table summarizes key quantitative data for the electrophilic halogenation and nitration of isoquinoline, providing context for expected outcomes.
The following is a detailed protocol for the synthesis of 5-bromoisoquinoline, adapted from established and reliable procedures.[1][8]
Objective: To synthesize 5-bromoisoquinoline with high regioselectivity.
Materials:
Isoquinoline
Concentrated Sulfuric Acid (H₂SO₄, 96-98%)
N-Bromosuccinimide (NBS), recrystallized
Crushed Ice
Ammonia (B1221849) solution (e.g., 25% aq.) or Sodium Hydroxide solution
Organic Solvent for extraction (e.g., Dichloromethane or Diethyl Ether)
Anhydrous Sodium Sulfate or Magnesium Sulfate
Dry ice/acetone bath
Procedure:
Reaction Setup: In a multi-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.
Cooling: Cool the sulfuric acid to below 10°C in an ice-water bath.
Addition of Isoquinoline: Slowly add isoquinoline dropwise to the stirred, cold sulfuric acid. Maintain the internal temperature below 30°C during this exothermic addition.[8]
Cooling to Reaction Temperature: Once the addition is complete, cool the resulting homogeneous solution to -25°C using a dry ice-acetone bath.
Addition of Brominating Agent: Add recrystallized N-bromosuccinimide (1.1 to 1.2 equivalents) to the vigorously stirred solution in small portions. It is critical to maintain the internal temperature between -26°C and -18°C during the addition to ensure high regioselectivity.[8]
Reaction Monitoring: Stir the reaction mixture efficiently at a controlled temperature (e.g., 2 hours at -22°C, then 3 hours at -18°C) until analysis (e.g., TLC or HPLC) shows complete consumption of the starting material.[8]
Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice in a separate flask with stirring.
Neutralization (Work-up): Place the flask in an ice bath and slowly neutralize the acidic solution by adding a base (e.g., concentrated ammonia solution) until the pH is alkaline (~9). Keep the temperature below 25-30°C during neutralization.[10]
Extraction: Extract the resulting aqueous suspension with a suitable organic solvent (e.g., dichloromethane, 3 portions).
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude 5-bromoisoquinoline by column chromatography (silica gel) or recrystallization as needed.
Caption: A generalized workflow for the synthesis of 5-bromoisoquinoline.
Troubleshooting Common Issues
Successful synthesis requires careful control over reaction parameters. Below is a guide to addressing common challenges.
Issue
Probable Cause(s)
Recommended Solution(s)
Low Regioselectivity (Significant 8-bromo isomer)
Reaction temperature too high.
Maintain strict temperature control, keeping the internal temperature between -26°C and -18°C during NBS addition and reaction.[8][10]
Di-bromination Product (5,8-dibromoisoquinoline)
Excess brominating agent used.
Use no more than 1.1 - 1.2 equivalents of NBS.[8] Ensure NBS is pure and accurately weighed.
Reaction time too long or temperature too high.
Monitor the reaction closely and quench it once the starting material is consumed. Avoid letting the reaction warm prematurely.
Incomplete Reaction
Insufficient brominating agent.
Ensure high-purity, recrystallized NBS is used.[8]
Reaction time or temperature too low.
Allow the reaction to stir for the recommended time. If still incomplete, consider allowing it to warm slightly (e.g., to -15°C) for a short period.
Caption: A troubleshooting guide for common issues in isoquinoline bromination.
Conclusion
The electrophilic bromination of isoquinoline is a robust and scalable method for producing 5-bromoisoquinoline, a valuable intermediate in pharmaceutical synthesis. The reaction's success hinges on a clear understanding of the underlying SEAr mechanism and the factors governing its regioselectivity. By implementing stringent control over reaction parameters—particularly temperature and reagent stoichiometry—researchers can reliably achieve high yields of the desired 5-bromo isomer while minimizing the formation of challenging-to-separate side products. The protocols and data presented in this guide offer a solid foundation for the successful application of this important transformation in a research and development setting.
An In-depth Technical Guide to 5-Bromoisoquinoline
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 5-Bromoisoquinoline, a key intermediate in the synthesis of pharmaceutical compounds and a versati...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromoisoquinoline, a key intermediate in the synthesis of pharmaceutical compounds and a versatile building block in organic chemistry. This document details its core physicochemical properties, provides a detailed experimental protocol for its synthesis, and illustrates its synthetic pathway.
Core Physicochemical Properties
5-Bromoisoquinoline is a substituted heterocyclic aromatic compound. Its quantitative properties are summarized below for ease of reference.
5-Bromoisoquinoline is a valuable building block in the synthesis of a wide range of biologically active molecules.[5] It is particularly significant as a key intermediate in the development of pharmaceutical compounds, including those targeting neurological disorders.[5][6] The bromine atom at the 5-position serves as an effective leaving group, making the molecule highly suitable for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.[7] Its utility extends to the synthesis of advanced materials like organic semiconductors and fluorescent dyes.[5]
Experimental Protocol: Synthesis of 5-Bromoisoquinoline
The following protocol describes a common and scalable one-pot procedure for the synthesis of 5-Bromoisoquinoline from isoquinoline (B145761) via electrophilic bromination.
Materials:
Isoquinoline
Concentrated Sulfuric Acid (96%)
N-Bromosuccinimide (NBS), recrystallized and air-dried[8][9]
Diethyl ether
1M Sodium Hydroxide (NaOH) solution
Anhydrous Magnesium Sulfate (MgSO₄)
Dry ice-acetone bath
Standard laboratory glassware and stirring equipment
Procedure:
Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer and an internal thermometer, charge concentrated sulfuric acid.[8] Cool the acid to 0°C in an ice bath.
Addition of Isoquinoline: Slowly add isoquinoline to the well-stirred sulfuric acid, ensuring the internal temperature is maintained below 30°C.[8]
Cooling: After the addition is complete, cool the solution to -25°C using a dry ice-acetone bath.[4][8]
Bromination: Add N-bromosuccinimide (NBS) in portions to the vigorously stirred solution.[8] It is critical to maintain the internal temperature between -26°C and -22°C during this addition to ensure the selective formation of 5-bromoisoquinoline and to suppress the formation of the 8-bromoisoquinoline (B29762) isomer.[8][9]
Reaction Stirring: Stir the resulting suspension efficiently for 2 hours at -22 ± 1°C, followed by an additional 3 hours at -18 ± 1°C.[4][8]
Quenching: Pour the homogeneous reaction mixture onto crushed ice (approx. 1 kg) in a separate large flask.[8]
Neutralization: Adjust the pH of the resulting mixture to 9.0 by slowly adding a 25% aqueous ammonia (B1221849) solution, while keeping the temperature below 25°C with an ice water bath.[8]
Extraction: Transfer the alkaline suspension to a separatory funnel with diethyl ether.[8] Mix vigorously and separate the layers. Extract the aqueous phase with two additional portions of diethyl ether.[8]
Washing and Drying: Combine the organic phases and wash them with 1M NaOH solution and then with water.[8] Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solution under reduced pressure to yield a solid.[8]
Purification: The crude product can be purified by fractional distillation under reduced pressure or by chromatography to afford pure 5-bromoisoquinoline as a white solid.[4][8]
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 5-Bromoisoquinoline.
Caption: Synthesis workflow for 5-Bromoisoquinoline from isoquinoline.
The Cornerstone of Modern Medicine: An In-depth Technical Guide to Key Intermediates in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals In the intricate world of pharmaceutical sciences, the journey from a simple molecule to a life-saving drug is a testament to the precision and ingenuity of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical sciences, the journey from a simple molecule to a life-saving drug is a testament to the precision and ingenuity of synthetic chemistry. At the heart of this journey lie the key intermediates – the foundational building blocks upon which complex Active Pharmaceutical Ingredients (APIs) are meticulously constructed. This technical guide delves into the core of pharmaceutical synthesis, providing a comprehensive overview of pivotal intermediates, their synthesis, and their role in the creation of blockbuster drugs that have reshaped modern medicine. Through detailed experimental protocols, quantitative data analysis, and visualizations of biological pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate and innovate within this demanding field.
The Crucial Role of Intermediates in Drug Synthesis
Pharmaceutical intermediates are chemical compounds that serve as the precursors in the multi-step synthesis of an API.[1][2] They are the stable, isolable compounds formed during the transformation of raw materials into the final drug substance. The quality and purity of these intermediates directly impact the efficacy, safety, and cost-effectiveness of the final pharmaceutical product.[3][4] The strategic selection and efficient synthesis of key intermediates are therefore paramount in the drug development pipeline.
This guide will focus on five exemplary key intermediates, each instrumental in the synthesis of a globally recognized blockbuster drug:
Dehydrositagliptin: A crucial precursor for Sitagliptin (B1680988), a leading treatment for type 2 diabetes.
Dihydroartemisinic Aldehyde: A pivotal intermediate in the semi-synthesis of Artemisinin, a cornerstone of malaria treatment.
(-)-Shikimic Acid-derived Epoxide: A key chiral building block for the synthesis of the antiviral drug Oseltamivir.
Ethyl (R)-4-cyano-3-hydroxybutyrate: An essential chiral intermediate for the synthesis of Atorvastatin, a widely prescribed cholesterol-lowering medication.
(2'R)-N-Benzoyl-2'-deoxy-2'-fluoro-2'-methylcytidine-3',5'-dibenzoate: A vital intermediate in the synthesis of Sofosbuvir, a direct-acting antiviral for the treatment of Hepatitis C.
Quantitative Analysis of Key Intermediate Synthesis
The efficiency of a synthetic route is often measured by key performance indicators such as reaction yield, purity of the product, and enantiomeric excess for chiral molecules. The following tables summarize the quantitative data for the synthesis of the five selected key intermediates, providing a comparative overview of different synthetic strategies.
The following sections provide detailed, step-by-step methodologies for the synthesis of the five key intermediates. These protocols are compiled from reputable scientific literature and patents and are intended to serve as a guide for laboratory-scale synthesis.
One-Pot Synthesis of Dehydrositagliptin
This protocol describes a highly efficient, one-pot synthesis of the key enamine intermediate for Sitagliptin.[5][6]
Meldrum's Adduct Formation: In a suitable reactor, a solution of 2,4,5-trifluorophenylacetic acid and Meldrum's acid in acetonitrile is treated with pivaloyl chloride and triethylamine. The reaction is stirred at a controlled temperature until completion.
Amidation: To the resulting mixture, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[6][9][14]triazolo[4,3-a]pyrazine hydrochloride and additional triethylamine are added. The reaction is heated to drive the amidation.
Enamine Formation: After the amidation is complete, ammonium acetate and methanol are added to the reactor. The mixture is heated to facilitate the enamine formation.
Isolation: Upon completion of the reaction, the mixture is cooled, and the product, dehydrositagliptin, is isolated by filtration, washed, and dried. This one-pot process directly yields the intermediate in high purity.[5][6]
Synthesis of Dihydroartemisinic Aldehyde from Artemisinic Acid
This protocol outlines the reduction of artemisinic acid to dihydroartemisinic aldehyde, a key step in the semi-synthesis of Artemisinin.[7]
Dissolution: Artemisinic acid is dissolved in dry toluene in a flask under an inert atmosphere (e.g., nitrogen or argon).
Reduction: The solution is cooled to a low temperature (e.g., -78 °C), and a solution of DIBAL-H in toluene is added dropwise. The reaction is monitored by a suitable analytical technique (e.g., TLC or HPLC) to determine the endpoint.
Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of methanol at low temperature.
Work-up: The reaction mixture is allowed to warm to room temperature, and an aqueous solution of a mild acid (e.g., Rochelle's salt or dilute HCl) is added. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate).
Purification: The combined organic extracts are washed, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to afford pure dihydroartemisinic aldehyde.
Synthesis of (-)-Shikimic Acid-derived Epoxide for Oseltamivir
This protocol describes the multi-step synthesis of a key epoxide intermediate from (-)-shikimic acid, a crucial component in the industrial synthesis of Oseltamivir.[9]
Esterification: (-)-Shikimic acid is esterified with ethanol in the presence of thionyl chloride.
Ketalization: The resulting ester is ketalized with 3-pentanone using p-toluenesulfonic acid as a catalyst to protect the 3,4-diol.
Mesylation: The hydroxyl group at the 5-position is mesylated using methanesulfonyl chloride and triethylamine.
Epoxidation: The mesylated intermediate is treated with a base, such as potassium bicarbonate, to induce the formation of the epoxide. The resulting epoxide is a key intermediate for the subsequent introduction of the amino groups required for the Oseltamivir structure.
Enzymatic Synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate
This protocol details a green and highly enantioselective enzymatic approach to synthesize a key chiral intermediate for Atorvastatin.[10][11]
Biocatalytic Reduction: In a buffered aqueous solution, ethyl 4-chloro-3-oxobutanoate is reduced to (S)-ethyl 4-chloro-3-hydroxybutyrate using a ketoreductase. A cofactor regeneration system, consisting of glucose and glucose dehydrogenase, is employed to recycle the NADPH cofactor.
Enzymatic Cyanation: After the reduction is complete, a halohydrin dehalogenase is added to the reaction mixture. A solution of sodium cyanide is then added in a controlled manner to maintain the pH. The HHDH catalyzes the stereospecific replacement of the chloro group with a cyano group, yielding ethyl (R)-4-cyano-3-hydroxybutyrate.
Isolation and Purification: The product is extracted from the aqueous reaction mixture with an organic solvent. The organic extract is then washed, dried, and concentrated. The final product can be further purified if necessary. This enzymatic cascade provides high yield and excellent enantiomeric excess.[11]
Synthesis of (2'R)-N-Benzoyl-2'-deoxy-2'-fluoro-2'-methylcytidine-3',5'-dibenzoate
This protocol outlines the synthesis of a key nucleoside intermediate for Sofosbuvir, starting from a protected ribose derivative.[12]
Materials:
A suitably protected 2-deoxy-2-fluoro-2-methyl-D-ribonolactone
Glycosylation: The protected ribonolactone is reacted with silylated N-benzoylcytosine in the presence of a Lewis acid catalyst in an anhydrous solvent like dichloromethane. This step forms the crucial N-glycosidic bond.
Benzoylation: The resulting nucleoside is then treated with benzoyl chloride in the presence of pyridine to protect the 3' and 5' hydroxyl groups.
Purification: The reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified by crystallization or column chromatography to yield the desired (2'R)-N-Benzoyl-2'-deoxy-2'-fluoro-2'-methylcytidine-3',5'-dibenzoate intermediate.
Biological Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of the final drug is crucial for rational drug design and development. The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways inhibited by the drugs synthesized from the key intermediates discussed.
5-Bromoisoquinoline: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals Abstract 5-Bromoisoquinoline is a pivotal heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of complex molecu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromoisoquinoline is a pivotal heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of complex molecules. Its unique electronic and steric properties make it an invaluable intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth review of 5-bromoisoquinoline, encompassing its chemical and physical properties, detailed synthesis protocols, and significant applications, with a particular focus on its role in medicinal chemistry and drug discovery.
Chemical and Physical Properties
5-Bromoisoquinoline is a substituted aromatic compound with a bromine atom at the 5-position of the isoquinoline (B145761) ring.[1] This substitution significantly influences its reactivity and makes it a key precursor for further functionalization.[2]
The synthesis of 5-bromoisoquinoline is most effectively achieved through the electrophilic bromination of isoquinoline. Careful control of reaction conditions, particularly temperature, is crucial to selectively obtain the 5-bromo isomer and avoid the formation of undesired side products like 8-bromoisoquinoline (B29762) and 5,8-dibromoisoquinoline.[10][11]
Experimental Protocol: Bromination of Isoquinoline
This protocol is adapted from a well-established procedure for the selective bromination of isoquinoline.[6][10][11]
Materials:
Isoquinoline
Concentrated Sulfuric Acid (96%)
N-Bromosuccinimide (NBS), recrystallized
Diethyl ether
1M Sodium Hydroxide (NaOH) solution
Anhydrous Magnesium Sulfate (MgSO₄)
Crushed ice
25% aqueous Ammonia (NH₃)
Equipment:
Three-necked, round-bottomed flask
Internal thermometer
Mechanical stirrer
Addition funnel with a nitrogen inlet
Dry ice-acetone bath
Glass filter funnel
Separatory funnel
Rotary evaporator
Fractional distillation apparatus
Procedure:
Reaction Setup: A 1-L, three-necked, round-bottomed flask is charged with 340 mL of concentrated sulfuric acid (96%) and cooled to 0°C in an ice-water bath.[10]
Addition of Isoquinoline: 40 mL (44.0 g, 330 mmol) of isoquinoline is slowly added from the addition funnel to the stirred acid, ensuring the internal temperature remains below 30°C.[10]
Cooling: The resulting solution is cooled to -25°C using a dry ice-acetone bath.[6][10]
Addition of NBS: 64.6 g (363 mmol) of recrystallized N-bromosuccinimide is added in portions to the vigorously stirred solution, maintaining the internal temperature between -26°C and -22°C.[10][11]
Reaction: The suspension is stirred for 2 hours at -22 ± 1°C and then for 3 hours at -18 ± 1°C.[6][10][11]
Quenching: The reaction mixture is poured onto 1.0 kg of crushed ice in a 5-L flask.[10]
Neutralization: The pH of the mixture is adjusted to 9.0 by the slow addition of 25% aqueous ammonia, while keeping the internal temperature below 25°C.[10]
Extraction: The resulting alkaline suspension is extracted three times with diethyl ether (800 mL, then 2 x 200 mL).[10]
Washing: The combined organic phases are washed with 200 mL of 1M NaOH and 200 mL of water.[10]
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield a light brown solid.[10]
Purification: The crude product is purified by fractional distillation under reduced pressure (bp 145-149°C at 14 mmHg) to afford 34-36 g (47-49% yield) of 5-bromoisoquinoline as a white solid.[10]
Synthesis Workflow Diagram
Caption: Synthetic workflow for the preparation of 5-Bromoisoquinoline.
Applications of 5-Bromoisoquinoline
5-Bromoisoquinoline is a key starting material in a variety of chemical transformations, primarily driven by the reactivity of the bromine substituent.[4][12] It is extensively used in palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds.[2][12]
Medicinal Chemistry and Drug Development
The isoquinoline scaffold is a common motif in many biologically active compounds and natural products, including morphine and berberine.[13][14][15] 5-Bromoisoquinoline serves as a crucial building block for the synthesis of novel pharmaceutical agents, particularly in the fields of oncology and neurology.[1] Its structure allows for modifications that can enhance biological activity.[1]
Application Area
Description
References
Antitumor Agents
Serves as a key intermediate in the synthesis of compounds with potential antitumor properties.[9]
The isoquinoline core, which can be derived from 5-bromoisoquinoline, is present in novel antimicrobial compounds active against multidrug-resistant bacteria.[16]
While 5-bromoisoquinoline itself is primarily a synthetic intermediate, the isoquinoline alkaloids as a class exhibit a broad spectrum of biological activities.[14][15] These activities are often attributed to their ability to interact with various biological targets. For instance, certain isoquinoline derivatives have been shown to inhibit enzymes like acetylcholinesterase or act as antagonists at neurotransmitter receptors.[14][15]
The antiviral potential of isoquinoline alkaloids has also been a subject of investigation.[17] Some studies suggest that these compounds may interfere with viral replication by modulating host cell signaling pathways, such as the NF-κB and MAPK/ERK pathways.[17]
Caption: Potential mechanism of antiviral action for some isoquinoline alkaloids.
Conclusion
5-Bromoisoquinoline is a high-value chemical intermediate with significant utility in both academic research and industrial applications. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the construction of complex molecular architectures. The continued exploration of new synthetic methodologies and the application of 5-bromoisoquinoline in the synthesis of novel bioactive compounds and functional materials will undoubtedly lead to further advancements in medicinal chemistry and materials science.
The Role of N-Bromosuccinimide in the Regioselective Bromination of Isoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the use of N-bromosuccinimide (NBS) in the bromination of isoquinoline (B145761), a critical reaction...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the use of N-bromosuccinimide (NBS) in the bromination of isoquinoline (B145761), a critical reaction in the synthesis of various pharmaceutical intermediates. Particular focus is placed on achieving high regioselectivity, detailing experimental protocols, and providing insights into the reaction mechanism and troubleshooting strategies.
Introduction
Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The functionalization of the isoquinoline ring system, particularly through halogenation, provides versatile handles for further molecular elaboration via cross-coupling reactions and other transformations. N-bromosuccinimide (NBS) has emerged as a key reagent for the bromination of isoquinoline, offering a more convenient and often more selective alternative to liquid bromine.[1][2] This guide elucidates the critical role of NBS in this transformation, with a focus on the factors governing the regioselective synthesis of 5-bromoisoquinoline.
The Electrophilic Bromination of Isoquinoline with NBS
The bromination of isoquinoline with NBS proceeds via an electrophilic aromatic substitution mechanism.[3][4] Due to the electron-withdrawing nature of the nitrogen atom, the pyridine (B92270) ring of isoquinoline is deactivated towards electrophilic attack. Consequently, substitution occurs preferentially on the more electron-rich benzene (B151609) ring (the carbocycle).[4][5] The positions most favorable for electrophilic attack are C5 and C8, owing to the greater stability of the resulting cationic intermediates.[4]
The Crucial Role of Strong Acids
For deactivated aromatic systems like isoquinoline, NBS alone is often not reactive enough to effect bromination under mild conditions.[3] The presence of a strong acid, most commonly concentrated sulfuric acid (H₂SO₄), is essential for the reaction to proceed efficiently and with high regioselectivity.[6][7] The strong acid is believed to activate the NBS, making the bromine atom more electrophilic and thus a more potent brominating agent.[3][8] This activation facilitates the attack by the electron-rich benzene ring of the protonated isoquinoline.
The acidity of the medium has a direct impact on both the reaction rate and the regioselectivity, with stronger acids generally favoring the formation of the 5-bromo isomer over the 8-bromo isomer.[6]
Quantitative Data on Isoquinoline Bromination
The yield and regioselectivity of isoquinoline bromination are highly dependent on the reaction conditions. The following table summarizes key quantitative data from the literature for the synthesis of brominated isoquinolines using NBS.
Note: The one-pot synthesis of 5-bromo-8-nitroisoquinoline involves the initial formation of 5-bromoisoquinoline, followed by in-situ nitration. The yield is reported for the final product.
Experimental Protocols
The following are detailed methodologies for the synthesis of 5-bromoisoquinoline and its subsequent conversion to 5-bromo-8-nitroisoquinoline.
Synthesis of 5-Bromoisoquinoline
This protocol is adapted from a patented procedure.[6]
Materials:
Isoquinoline
Concentrated Sulfuric Acid (H₂SO₄)
N-Bromosuccinimide (NBS), recrystallized
Crushed Ice
25% Ammonium Hydroxide (NH₄OH) solution
Diethyl ether
1M Sodium Hydroxide (NaOH) solution
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
In a three-necked round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, add concentrated sulfuric acid and cool to 0°C.
Slowly add isoquinoline while maintaining the internal temperature below 30°C.
Cool the resulting solution to -25°C using a dry ice/acetone bath.
Add recrystallized N-bromosuccinimide (NBS) portion-wise, ensuring the internal temperature is maintained between -26°C and -22°C.
Stir the suspension for 2 hours at -22°C, followed by 3 hours at -18°C.
Pour the reaction mixture onto crushed ice.
Adjust the pH of the mixture to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.
Extract the product with diethyl ether.
Wash the combined organic layers with 1M NaOH and water, then dry over anhydrous MgSO₄.
Concentrate the solution and purify the product by fractional distillation under reduced pressure to yield 5-bromoisoquinoline as a white solid (yield: 47-49%).
One-Pot Synthesis of 5-Bromo-8-nitroisoquinoline
This protocol is a widely used and scalable procedure.[9]
Reaction Setup: In a suitable reaction vessel, add concentrated sulfuric acid (96%). Cool the acid in an ice-water bath. Slowly add isoquinoline while maintaining the internal temperature below 30°C. Ensure the isoquinoline is completely dissolved.
Bromination: Cool the solution to -25°C in a dry ice-acetone bath. Add recrystallized N-bromosuccinimide (NBS) in portions, ensuring the internal temperature is maintained between -22°C and -26°C with vigorous stirring. Stir the suspension for 2 hours at -22 ± 1°C, and then for 3 hours at -18 ± 1°C.[9]
Nitration: To the reaction mixture, add potassium nitrate in portions, keeping the temperature below -15°C. Stir the mixture for an additional period as specified in the detailed procedure.
Workup: Pour the reaction mixture onto crushed ice. Neutralize the mixture by the slow addition of aqueous ammonia, keeping the temperature below 30°C.
Isolation and Purification: Isolate the precipitated crude product by filtration, wash with water, and air-dry. The product can be further purified by recrystallization to yield 5-bromo-8-nitroisoquinoline (expected yield: 47-51%).[9]
Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate the reaction mechanism, factors influencing regioselectivity, and a troubleshooting workflow for the bromination of isoquinoline with NBS.
Structural Characterization of 5-Bromoisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromoisoquinoline is a heterocyclic aromatic compound with the chemical formula C₉H₆BrN.[1][2][3] It serves as a crucial synthetic intermedia...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromoisoquinoline is a heterocyclic aromatic compound with the chemical formula C₉H₆BrN.[1][2][3] It serves as a crucial synthetic intermediate in the development of various pharmaceutical compounds and other functional organic materials.[2] A thorough understanding of its structural features is paramount for its effective utilization in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the structural characterization of 5-bromoisoquinoline, consolidating available spectroscopic data, and outlining detailed experimental protocols for its analysis.
Physicochemical Properties
5-Bromoisoquinoline presents as a white to yellow-brown crystalline solid.[2] Key physicochemical properties are summarized in the table below.
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 5-bromoisoquinoline in solution. The chemical shifts and coupling constants provide detailed information about the electronic environment and connectivity of the hydrogen and carbon atoms.
Infrared spectroscopy identifies the functional groups and vibrational modes within the 5-bromoisoquinoline molecule. The characteristic absorption bands are indicative of its aromatic and heterocyclic nature.
Note: Specific peak intensities were not detailed in the source material. Aromatic hydrocarbons typically show absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions due to carbon-carbon stretching vibrations in the aromatic ring.[5]
Experimental Protocols
Synthesis of 5-Bromoisoquinoline
A common and effective method for the synthesis of 5-bromoisoquinoline involves the bromination of isoquinoline (B145761) using N-bromosuccinimide (NBS) in concentrated sulfuric acid.[4][6]
A solution of isoquinoline in concentrated sulfuric acid is prepared and cooled to -25 °C.
N-bromosuccinimide (NBS) is added portion-wise while maintaining the temperature between -26 °C and -18 °C.
The reaction mixture is stirred for several hours at this low temperature.
The reaction is quenched by pouring it onto crushed ice, followed by neutralization with aqueous ammonia.
The crude product is extracted with an organic solvent, such as diethyl ether.
The combined organic layers are washed, dried, and concentrated.
Purification is achieved through fractional distillation under reduced pressure to yield 5-bromoisoquinoline as a white solid.
NMR Spectroscopy
Sample Preparation:
Dissolve approximately 5-10 mg of 5-bromoisoquinoline in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
¹H NMR Acquisition:
Spectrometer: 400 MHz or higher.
Pulse Sequence: Standard 1D proton acquisition.
Spectral Width: 0-10 ppm.
Number of Scans: 16-32.
Relaxation Delay: 1-2 seconds.
Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
¹³C NMR Acquisition:
Spectrometer: 100 MHz or higher.
Pulse Sequence: Standard 1D carbon acquisition with proton decoupling.
Spectral Width: 0-160 ppm.
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
Relaxation Delay: 2-5 seconds.
Processing: Similar to ¹H NMR.
FT-IR Spectroscopy
Sample Preparation (ATR Method):
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
Place a small amount of solid 5-bromoisoquinoline directly onto the ATR crystal.
Apply pressure to ensure good contact between the sample and the crystal.[7]
A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.
Mass Spectrometry
Sample Preparation:
Dissolve a small amount of 5-bromoisoquinoline in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
Acquisition (Electron Ionization - EI):
Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source.
Sample Introduction: Direct insertion probe or via gas chromatography.
Ionization Energy: 70 eV.
Mass Range: m/z 50-300.
Expected Observations:
The mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of roughly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺) should be observed. Fragmentation patterns for aromatic and heterocyclic compounds can be complex, but may involve the loss of HCN, Br, or other small neutral fragments.[8][9][10]
Visualizations
Caption: Workflow for NMR spectroscopic analysis.
Caption: Workflow for FT-IR spectroscopic analysis.
Caption: Workflow for Mass Spectrometric analysis.
Caption: Role of 5-Bromoisoquinoline in drug discovery.
Conclusion and Future Outlook
This technical guide has synthesized the available spectroscopic data for 5-bromoisoquinoline, providing a valuable resource for its identification and characterization. The provided NMR and IR data, along with detailed experimental protocols, offer a solid foundation for researchers working with this compound.
It is important to note that a comprehensive search of the publicly available scientific literature and crystallographic databases did not yield a dedicated single-crystal X-ray diffraction study for 5-bromoisoquinoline. Therefore, precise bond lengths, bond angles, and crystal packing information are not available at this time. Such a study would be a valuable contribution to the field, providing a definitive solid-state structure.
Furthermore, while the expected behavior in mass spectrometry can be predicted, a detailed experimental study on the fragmentation pattern of 5-bromoisoquinoline would be beneficial for its unambiguous identification in complex mixtures. Future work should focus on obtaining single crystals suitable for X-ray diffraction and conducting in-depth mass spectrometry fragmentation studies to provide a more complete structural profile of this important synthetic intermediate.
Stability and Storage Conditions for 5-Bromoisoquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract 5-Bromoisoquinoline is a crucial heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules and functional...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromoisoquinoline is a crucial heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules and functional materials. Ensuring its integrity from receipt to reaction is paramount for reproducible and reliable research and development outcomes. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromoisoquinoline. It consolidates information from safety data sheets, supplier recommendations, and general principles of chemical stability for halogenated aromatic compounds. This guide also outlines generalized experimental protocols for stability testing and provides visual representations of typical laboratory workflows and a conceptual signaling pathway where such a molecule could be investigated.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 5-Bromoisoquinoline is essential for its proper handling and storage.
5-Bromoisoquinoline is generally considered stable under recommended storage conditions.[5] However, like many halogenated heterocyclic compounds, it is susceptible to degradation under certain environmental stresses.
Thermal Stability: The compound is a solid at room temperature with a relatively high melting point, suggesting good thermal stability under standard laboratory conditions. No specific data on its decomposition temperature is readily available in the public domain. As a general precaution for halogenated aromatic compounds, prolonged exposure to high temperatures should be avoided to prevent potential decomposition.[6][7]
Photostability: While specific photostability studies on 5-Bromoisoquinoline are not widely published, aromatic bromine compounds can be susceptible to photodegradation, potentially leading to debromination or other reactions.[8][9][10] Therefore, it is prudent to protect the compound from prolonged exposure to light.
Hydrolytic Stability: No specific data on the hydrolytic stability of 5-Bromoisoquinoline is available. However, the C-Br bond on the aromatic ring is generally stable to hydrolysis under neutral conditions. Under strongly acidic or basic conditions, or in the presence of certain nucleophiles, hydrolysis may be possible, particularly at elevated temperatures.[11][12]
Chemical Compatibility and Incompatibilities:
5-Bromoisoquinoline is incompatible with strong oxidizing agents.[5] Contact with such materials should be strictly avoided to prevent vigorous and potentially hazardous reactions. It is also advisable to avoid contact with strong acids and bases, especially at elevated temperatures.
Recommended Storage Conditions
To ensure the long-term integrity and purity of 5-Bromoisoquinoline, the following storage conditions are recommended based on information from safety data sheets and general best practices for chemical storage.[13][14][15]
Parameter
Recommendation
Rationale
Temperature
Store in a cool, dry place. Room temperature (15-25 °C) is generally acceptable.
Prevents potential thermal degradation and minimizes sublimation.
Light
Keep container tightly closed and protected from light. Store in an opaque or amber vial.
Minimizes the risk of photodegradation.
Atmosphere
Store under a dry, inert atmosphere (e.g., nitrogen or argon) if long-term storage is intended.
Protects from moisture and atmospheric contaminants.
Container
Use a tightly sealed, appropriate container (e.g., glass bottle with a secure cap).
Prevents contamination and exposure to air and moisture.
Segregation
Store separately from strong oxidizing agents and other incompatible materials.
Prevents hazardous chemical reactions.
Experimental Protocols
While specific, validated stability-indicating assay methods for 5-Bromoisoquinoline are not publicly available, the following section outlines generalized experimental protocols for assessing its stability, based on ICH guidelines for forced degradation studies.[16][17][18][19] These protocols are intended to serve as a starting point for developing a comprehensive stability testing program.
General Protocol for a Forced Degradation Study
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Methodology:
Sample Preparation: Prepare solutions of 5-Bromoisoquinoline in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
Stress Conditions: Expose the samples to the following stress conditions:
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the sample solution. Heat at 60°C for a specified period (e.g., 2, 8, 24 hours).
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample solution. Heat at 60°C for a specified period.
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the sample solution. Keep at room temperature for a specified period.
Thermal Degradation (Solid State): Store the solid compound at an elevated temperature (e.g., 70°C) for a specified period.
Photodegradation (Solid State and Solution): Expose the solid compound and the solution to a light source capable of emitting both UV and visible light (e.g., a xenon lamp) for a defined duration. A dark control should be kept under the same temperature conditions.
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).[20][21][22]
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify any degradation products. The goal is to achieve 5-20% degradation of the active substance.
Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 5-Bromoisoquinoline from its potential degradation products and process-related impurities.[23][24][25]
Methodology:
Column Selection: Start with a common reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).
Mobile Phase Selection: A gradient elution is typically required. A common starting point is a gradient of water (with an acidic modifier like 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
Detection: Use a UV detector set at a wavelength where 5-Bromoisoquinoline has significant absorbance (e.g., 254 nm or its λmax). A photodiode array (PDA) detector is highly recommended to assess peak purity.
Method Optimization: Inject the stressed samples and optimize the gradient, flow rate, and other chromatographic parameters to achieve adequate separation (resolution > 1.5) between the main peak and all degradation product peaks.
Method Validation: Once the method is optimized, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Experimental Workflow for Chemical Handling and Storage
The following diagram illustrates a typical workflow for receiving, storing, and handling a chemical reagent like 5-Bromoisoquinoline in a research laboratory.[26][27]
Figure 1: Chemical Handling and Storage Workflow
Conceptual Signaling Pathway Inhibition
While 5-Bromoisoquinoline is primarily a synthetic intermediate, its derivatives are often designed as inhibitors of specific signaling pathways, such as kinase pathways, which are crucial in cancer and other diseases.[28][29][][31][32] The following diagram provides a generalized representation of how a small molecule inhibitor, conceptually derived from a 5-bromoisoquinoline scaffold, might function.
Figure 2: Conceptual Kinase Inhibition Pathway
Synthesis and Purification Protocol
For researchers who may need to synthesize or purify 5-Bromoisoquinoline, a detailed and reliable protocol is essential. The following is an adapted procedure from established literature.[2][3][33][34][35]
Heptane and Toluene for recrystallization (optional)
Procedure:
In a three-necked, round-bottomed flask equipped with a mechanical stirrer and an internal thermometer, cool concentrated sulfuric acid in an ice-water bath.
Slowly add isoquinoline to the stirred acid, ensuring the internal temperature remains below 30°C.
Cool the solution to -25°C using a dry ice-acetone bath.
Add N-bromosuccinimide in portions, maintaining the temperature between -26°C and -22°C with vigorous stirring.
Stir the suspension for 2 hours at -22 ± 1°C, and then for 3 hours at -18 ± 1°C.
Pour the reaction mixture onto crushed ice.
Neutralize the mixture to a pH of approximately 8-9 with aqueous ammonia, keeping the temperature below 30°C.
Extract the aqueous suspension with diethyl ether.
Wash the combined organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
The crude 5-Bromoisoquinoline can be purified by recrystallization from a suitable solvent system (e.g., heptane/toluene) or by column chromatography.
Conclusion
5-Bromoisoquinoline is a stable chemical compound under the recommended storage conditions of a cool, dry, and dark environment, segregated from incompatible materials. While specific quantitative stability data is not extensively available, this guide provides a framework for its safe handling, storage, and the development of stability-indicating analytical methods. For critical applications in drug development and materials science, it is strongly recommended that researchers perform their own stability studies under conditions relevant to their specific use case. The provided generalized protocols and workflows serve as a valuable starting point for ensuring the quality and reliability of this important synthetic intermediate.
An In-depth Technical Guide on the Reactivity of the Bromine Atom at the 5-Position
Audience: Researchers, scientists, and drug development professionals. Introduction In the fields of medicinal chemistry and materials science, heterocyclic compounds are fundamental scaffolds for the design of novel fun...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the fields of medicinal chemistry and materials science, heterocyclic compounds are fundamental scaffolds for the design of novel functional molecules. The strategic functionalization of these scaffolds is crucial for optimizing their biological activity, selectivity, and pharmacokinetic properties. The introduction of a halogen atom, particularly bromine, onto a heterocyclic ring provides a versatile and highly reactive handle for a wide array of chemical transformations.
This technical guide focuses on the reactivity of the bromine atom located at the 5-position of key heterocyclic systems, such as pyrimidines and pyridines. This position is of significant interest as its modification allows for the exploration of chemical space that can profoundly influence molecular properties. The carbon-bromine (C-Br) bond at the 5-position serves as a linchpin for numerous reactions, most notably palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and metal-halogen exchange processes. Understanding the factors that govern its reactivity and the specific protocols to exploit it is essential for the efficient synthesis of complex molecular architectures.[1][2]
Factors Influencing Reactivity
The reactivity of the 5-bromo substituent is not intrinsic but is heavily influenced by the electronic nature of the heterocyclic core and the presence of other substituents.
Heterocyclic Core: In electron-deficient rings like pyrimidine, the C-Br bond is activated towards certain reactions. However, the reactivity varies by position. For pyrimidines, the 2, 4, and 6 positions are generally more electron-deficient and thus more susceptible to direct nucleophilic aromatic substitution (SNAr) than the 5-position.[3][4]
Leaving Group Ability: In both SNAr and palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl > F.[1][5] This trend is governed by the carbon-halogen bond strength and the ability of the halide to act as a stable leaving group. Consequently, a 5-bromo derivative is typically more reactive than its 5-chloro counterpart.[1]
Reaction Type: The 5-bromo position is highly amenable to palladium-catalyzed cross-coupling reactions due to its ability to readily undergo oxidative addition to a Pd(0) complex. For transformations requiring the generation of a nucleophilic center, such as in the synthesis of boronic acids, the 5-bromo group can be effectively converted via lithium-halogen exchange.[6]
Key Synthetic Transformations
The 5-bromo group is a precursor for a multitude of synthetic modifications. The most prevalent and powerful of these are palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions represent the most robust methods for forming new carbon-carbon and carbon-nitrogen bonds at the 5-position.
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the 5-bromoheterocycle with an organoboron reagent, typically an arylboronic acid.[7][8] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[5]
Quantitative Data: Suzuki-Miyaura Coupling of 5-Bromo-N-Heterocycles
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [7][8]
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 5-bromoheterocycle (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 eq).
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene) and, if required, water.
Stir the reaction mixture at the desired temperature (e.g., 85-100 °C) and monitor the progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.[5]
Visualization: Suzuki-Miyaura Catalytic Cycle
Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Sonogashira coupling is a highly efficient method for forming a C-C bond between the 5-bromoheterocycle and a terminal alkyne.[10] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[10][11] It provides direct access to alkynyl-substituted heterocycles, which are valuable intermediates in organic synthesis.
Quantitative Data: Sonogashira Coupling of 5-Bromo-N-Heterocycles
Experimental Protocol: General Procedure for Sonogashira Coupling [10][12]
To a dry, degassed reaction flask, add the 5-bromoheterocycle (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2.5-15 mol%), and copper(I) iodide (CuI, 5-30 mol%).
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
Add the anhydrous, degassed solvent (e.g., THF or DMF) and a suitable base (e.g., Et₃N, 2.0-3.0 eq).
Add the terminal alkyne (1.1-1.2 eq) dropwise via syringe.
Stir the reaction mixture at the specified temperature (often room temperature) for 3-16 hours, monitoring for completion by TLC or LC-MS.
After completion, filter the mixture through a pad of Celite to remove catalyst residues.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of aryl amines from aryl halides.[13][14] This reaction has become a cornerstone in medicinal chemistry for accessing N-substituted heteroaromatic amines.[13]
Quantitative Data: Buchwald-Hartwig Amination of 5-Bromo-N-Heterocycles
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [7][13]
In an oven-dried Schlenk flask, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine (B1218219) ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 eq).
Evacuate and backfill the flask with an inert gas.
Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
Add the 5-bromoheterocycle (1.0 eq) and the amine coupling partner (1.2 eq).
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
Filter, concentrate, and purify the crude product by column chromatography.
The Heck reaction involves the palladium-catalyzed C-C bond formation between the 5-bromoheterocycle and an alkene, yielding a substituted alkene.[15][16] This reaction is a valuable tool for the vinylation of heteroaromatic systems.
Quantitative Data: Heck Coupling of Bromo-N-Heterocycles
*Yield corresponds to the 5,5′-di(alkenyl)-2,2′-bipyridine product resulting from dimerization and subsequent twofold Heck reaction.[17]
Experimental Protocol: General Procedure for Heck Coupling [15]
To a dry Schlenk flask under an inert atmosphere, add the 5-bromoheterocycle (1.0 eq), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and phosphine ligand, if applicable (e.g., P(o-tol)₃, 2-10 mol%).
Add the anhydrous solvent (e.g., DMF, Acetonitrile), followed by the base (e.g., Et₃N, 1.5-3.0 eq) and the olefin (1.1-1.5 eq).
Seal the flask and stir the reaction mixture at the desired temperature (typically 80-140 °C).
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and wash with water or brine.
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
Concentrate the filtrate and purify the crude product by column chromatography.
Visualization: General Experimental Workflow for Cross-Coupling
A generalized workflow for palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
While SNAr at the 5-position of pyrimidines is less facile than at other positions, it can be achieved under specific conditions, particularly when the ring is further activated.[3] For example, 5-Bromo-2,4-bis(methylthio)pyrimidine can undergo nucleophilic displacement at the C5-position with nucleophiles like amines, thiols, and alkoxides in the presence of a suitable base.[3]
Experimental Protocol: Nucleophilic Substitution on 5-Bromo-2,4-bis(methylthio)pyrimidine [3]
In a reaction vessel, dissolve 5-Bromo-2,4-bis(methylthio)pyrimidine (1.0 eq) in a suitable solvent (e.g., DMF, DMSO).
Add the nucleophile (e.g., an amine or thiol, 1.1-1.5 eq) and a base (e.g., K₂CO₃, NaH, 1.5-2.0 eq).
Heat the mixture to an appropriate temperature (e.g., 80-120 °C) and stir until the reaction is complete, as monitored by TLC.
Cool the reaction mixture and pour it into water.
Extract the product with an organic solvent, wash the combined organic layers, and dry.
Concentrate the solvent and purify the product by chromatography.
Lithiation and Metal-Halogen Exchange
The C-Br bond at the 5-position can be converted into a C-Li bond through metal-halogen exchange, typically using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures.[6] This transforms the electrophilic carbon center into a potent nucleophile, which can then be quenched with various electrophiles. A prominent application is the reaction with triisopropylborate followed by acidic workup to synthesize 5-pyrimidylboronic acid, a key intermediate for Suzuki-Miyaura couplings.[6][18]
Visualization: Reactivity Decision Pathway
Decision pathway for functionalizing the 5-bromo position.
Conclusion
The bromine atom at the 5-position of heterocyclic rings is a synthetically powerful and versatile functional group. Its reactivity can be finely tuned and exploited through a variety of well-established and robust chemical transformations. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, provide reliable pathways to form new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecules from simple precursors. Furthermore, the ability to undergo nucleophilic substitution or be converted into a nucleophilic lithium species highlights its multifaceted chemical nature. For researchers in drug discovery and materials science, a thorough understanding of these reactions is indispensable for the rational design and synthesis of novel compounds with tailored properties.
5-Bromoisoquinoline Derivatives: A Technical Guide for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals The 5-bromoisoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a crucial intermediate and a core component in a diverse array...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 5-bromoisoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a crucial intermediate and a core component in a diverse array of pharmacologically active compounds. The presence of the bromine atom at the C5 position offers a versatile handle for synthetic modifications, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of 5-bromoisoquinoline derivatives, with a focus on their applications in oncology and neurodegenerative diseases.
Synthesis of 5-Bromoisoquinoline Derivatives
The foundational step in the synthesis of this class of compounds is the bromination of isoquinoline (B145761). A common and efficient method involves the use of N-bromosuccinimide (NBS) in a strong acid, such as concentrated sulfuric acid, at low temperatures. This regioselective bromination preferentially yields 5-bromoisoquinoline.
Key Synthetic Intermediates
5-Bromoisoquinoline and its derivatives, particularly 5-bromo-8-nitroisoquinoline, are key intermediates in the synthesis of a wide range of pharmaceutical compounds.[1] The bromine atom can be readily displaced or utilized in cross-coupling reactions, while the nitro group can be reduced to a versatile amino group, allowing for further functionalization.
Pharmacological Applications
5-Bromoisoquinoline derivatives have demonstrated significant potential in several therapeutic areas, most notably in the development of anticancer and neuroprotective agents.
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of 5-bromoisoquinoline and related quinoline (B57606) derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Table 1: Cytotoxicity of Brominated Isoquinoline and Quinoline Derivatives against Cancer Cell Lines
Recent research has identified 5-bromoisoquinoline as a substrate for Sterile Alpha and TIR Motif Containing 1 (SARM1), an enzyme that plays a critical role in the execution of axon degeneration.[4] This interaction opens up new avenues for the development of therapies for neurodegenerative diseases.
Signaling Pathways and Mechanisms of Action
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6] Several quinoline and isoquinoline derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.
Caption: PI3K/Akt/mTOR pathway inhibition by isoquinoline derivatives.
SARM1 Inhibition and Neuroprotection
SARM1 is an NADase that, when activated, depletes cellular NAD+ levels, leading to axon degeneration. Some 5-bromoisoquinoline derivatives can act as inhibitors of SARM1 through a base-exchange reaction with NAD+, forming a potent inhibitor in situ.[4]
Caption: SARM1 inhibition by 5-bromoisoquinoline via base exchange.
Experimental Protocols
General Procedure for the Synthesis of 5-Bromoisoquinoline
This protocol is adapted from established methods for the bromination of isoquinoline.[1]
Materials:
Isoquinoline
Concentrated Sulfuric Acid (H₂SO₄)
N-Bromosuccinimide (NBS)
Dry ice/acetone bath
Diethyl ether
Aqueous Ammonia (NH₃)
Procedure:
In a flask equipped with a mechanical stirrer, slowly add isoquinoline to concentrated H₂SO₄ while maintaining the temperature below 30°C.
Cool the solution to -25°C using a dry ice-acetone bath.
Add NBS in portions to the vigorously stirred solution, ensuring the temperature remains between -22 and -26°C.
Stir the suspension for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.
Pour the reaction mixture onto crushed ice.
Adjust the pH of the mixture to 9.0 with 25% aqueous NH₃, keeping the temperature below 25°C.
Extract the aqueous layer with diethyl ether.
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by recrystallization or column chromatography.
In Vitro Cytotoxicity Assessment using MTT Assay
This is a general protocol for determining the cytotoxic effects of 5-bromoisoquinoline derivatives on cancer cell lines.[7][8]
Materials:
Cancer cell line of interest (e.g., MCF-7, A549)
Complete culture medium
96-well plates
5-Bromoisoquinoline derivative stock solution (in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the 5-bromoisoquinoline derivative in complete culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include vehicle controls (DMSO) and untreated controls.
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
5-Bromoisoquinoline derivatives represent a promising and versatile class of compounds in medicinal chemistry. Their synthetic accessibility and the diverse range of biological activities, particularly in oncology and neurodegeneration, make them attractive candidates for further drug discovery and development efforts. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this important chemical scaffold.
One-Pot Synthesis of 5-Bromo-8-Nitroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the one-pot synthesis of 5-bromo-8-nitroisoquinoline, a key intermediate in the development of var...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the one-pot synthesis of 5-bromo-8-nitroisoquinoline, a key intermediate in the development of various pharmacologically active compounds.[1][2][3] The described method, adapted from a well-established protocol, offers a convenient and scalable approach, transforming isoquinoline (B145761) to the desired product without the need for isolation of the 5-bromoisoquinoline intermediate.[1][4][5]
Core Synthesis Strategy
The synthesis involves a two-step electrophilic substitution sequence performed in a single reaction vessel. Initially, isoquinoline undergoes regioselective bromination at the C-5 position using N-bromosuccinimide (NBS) in concentrated sulfuric acid. This is followed by in-situ nitration at the C-8 position with the addition of potassium nitrate (B79036). Careful control of the reaction temperature is paramount to ensure the selective formation of the desired 5-bromo isomer and to minimize the formation of the difficult-to-separate 8-bromoisoquinoline (B29762) byproduct.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the one-pot synthesis of 5-bromo-8-nitroisoquinoline.
Table 1: Reagent Quantities
Reagent
Molecular Formula
Molar Mass ( g/mol )
Quantity
Molar Equivalents
Isoquinoline
C₉H₇N
129.16
44.0 g (40 mL)
1.0
N-Bromosuccinimide (NBS)
C₄H₄BrNO₂
177.98
76.4 g
1.3
Concentrated Sulfuric Acid (96%)
H₂SO₄
98.08
340 mL
-
Potassium Nitrate
KNO₃
101.10
-
1.05
Note: The quantity of potassium nitrate is specified as 1.05 molar equivalents relative to isoquinoline.[6]
Table 2: Reaction Conditions
Step
Parameter
Value
Bromination
Temperature
-26°C to -18°C
Duration
2 hours at -22 ± 1°C, then 3 hours at -18 ± 1°C
Nitration
Temperature
Below -10°C
Duration
1 hour at -10°C, then overnight at room temperature
>99% (after column chromatography and recrystallization)
Experimental Protocol
This detailed protocol is adapted from the procedure described in Organic Syntheses.[1][4][6]
1. Reaction Setup:
In a 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, an internal thermometer, and an addition funnel with a nitrogen inlet, add concentrated sulfuric acid (96%, 340 mL).
Cool the acid to 0°C in an ice-water bath.
Slowly add isoquinoline (40 mL, 44.0 g, 330 mmol) to the stirred sulfuric acid, ensuring the internal temperature is maintained below 30°C. It is crucial that the isoquinoline is completely dissolved.[1][4]
2. Bromination:
Cool the resulting solution to -25°C using a dry ice-acetone bath.
Add recrystallized N-bromosuccinimide (76.4 g, 429 mmol) in portions to the vigorously stirred solution. The internal temperature must be strictly maintained between -22°C and -26°C.[1][4] The use of recrystallized NBS is essential for high yield and purity.[1][4]
Stir the suspension for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.[1][4]
3. Nitration:
To the reaction mixture, add potassium nitrate in portions, ensuring the temperature does not exceed -15°C.[4] A more specific protocol suggests adding potassium nitrate (1.05 eq) at a rate that maintains the internal temperature below -10°C.[6]
Remove the cooling bath and continue stirring overnight, allowing the reaction to slowly warm to room temperature.[6]
4. Work-up:
Pour the reaction mixture onto 1.0 kg of crushed ice in a 5-L flask.
Slowly neutralize the mixture by adding 25% aqueous ammonia. Maintain the internal temperature below 30°C during this process. Adjust the pH to 8.0.[1][6]
Stir the resulting suspension in an ice-water bath for 2 hours to allow for complete precipitation of the product.[1][6]
Isolate the precipitated solids by filtration through a glass filter funnel.
Wash the solid product thoroughly with three 1-L portions of ice-cold water.
Suspend the crude product in a mixture of 1000 mL of heptane and 250 mL of toluene in a 2-L round-bottomed flask.[1]
Heat the suspension to reflux with stirring for 1.5 hours.[1]
Filter the hot solution through Celite using vacuum suction.[1][4]
Reduce the volume of the filtrate to 1000 mL by distillation.
Allow the resulting orange solution to cool slowly overnight with stirring.
Isolate the crystallized solid by filtration, wash with 350 mL of ice-cold heptane, and air-dry to a constant weight to yield 40-44 g (47-51%) of 5-bromo-8-nitroisoquinoline.[1]
For higher purity (>99%), the product can be further purified by column chromatography on silica (B1680970) gel, eluting with a gradient of dichloromethane/diethyl ether (from 9:1 to 6:1), followed by recrystallization.[1]
Visualized Experimental Workflow
The following diagram illustrates the key stages of the one-pot synthesis of 5-bromo-8-nitroisoquinoline.
Caption: Workflow for the one-pot synthesis of 5-bromo-8-nitroisoquinoline.
A Technical Guide to the Historical Synthesis of 5-Bromoisoquinoline
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the core historical methods for the synthesis of 5-bromoisoquinoline, a key intermediate in the development of variou...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core historical methods for the synthesis of 5-bromoisoquinoline, a key intermediate in the development of various pharmaceutical compounds. The following sections provide a comparative analysis of the primary synthetic routes, complete with detailed experimental protocols and quantitative data to aid in methodological assessment and selection.
Introduction
5-Bromoisoquinoline is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its substituted isoquinoline (B145761) core is a common scaffold in a range of biologically active molecules. The strategic introduction of a bromine atom at the 5-position allows for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide focuses on two well-documented historical approaches to its synthesis: direct bromination of isoquinoline and a multi-step synthesis involving a Sandmeyer reaction. Additionally, it will touch upon classic isoquinoline ring formation reactions and their theoretical application to the synthesis of this target molecule.
Direct Bromination of Isoquinoline
Direct electrophilic bromination of the isoquinoline ring is a common and historically significant method for the synthesis of 5-bromoisoquinoline. The reaction's selectivity for the 5-position is influenced by the reaction conditions and the brominating agent employed.
Bromination using Bromine and a Lewis Acid Catalyst
One of the earliest methods involves the use of liquid bromine in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃).[1][2] The Lewis acid activates the isoquinoline ring towards electrophilic attack.
Experimental Protocol:
To a melt of isoquinoline and aluminum chloride at 75°C, liquid bromine is added. The reaction mixture is stirred at this temperature for a specified period. After completion, the reaction is quenched, and the product is isolated and purified by recrystallization.[1][3]
Bromination using N-Bromosuccinimide (NBS) in Strong Acid
A more modern and often higher-yielding approach to direct bromination utilizes N-bromosuccinimide (NBS) as the bromine source in a strong protic acid, typically concentrated sulfuric acid (H₂SO₄).[1][3][4] This method often provides better control and selectivity.
Experimental Protocol:
Isoquinoline (1.0 eq) is slowly added to a mechanically stirred solution of concentrated sulfuric acid at a temperature maintained below 30°C.[3] The mixture is then cooled to approximately -25°C.[3][4] Solid N-bromosuccinimide (1.1-1.2 eq) is added portion-wise, ensuring the reaction temperature does not exceed -15°C.[1][3] The reaction is stirred at a low temperature (-22°C to -18°C) for several hours.[3][4] Upon completion, the reaction mixture is poured onto crushed ice and the pH is adjusted to 9 with an aqueous ammonia (B1221849) solution, keeping the temperature below 25°C.[3][4] The product is then extracted with an organic solvent, such as diethyl ether. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography.[3][4]
An alternative, indirect route to 5-bromoisoquinoline involves the transformation of 5-aminoisoquinoline.[1] This multi-step synthesis culminates in a Sandmeyer reaction, a reliable method for converting an aromatic amino group into a bromine substituent via a diazonium salt intermediate.[5][6]
The overall transformation can be represented as:
Isoquinoline → 5-Nitroisoquinoline → 5-Aminoisoquinoline → 5-Bromoisoquinoline
Experimental Protocol:
This protocol is based on the well-established Sandmeyer reaction of 5-aminoisoquinoline.[6]
Step 1: Diazotization of 5-Aminoisoquinoline
5-Aminoisoquinoline (1.0 eq) is suspended in a mixture of concentrated hydrobromic acid and water.[6] The suspension is cooled to 0-5°C in an ice-salt bath. A cold aqueous solution of sodium nitrite (B80452) (1.0 eq) is added dropwise, maintaining the temperature between 0°C and 5°C. The mixture is stirred for an additional 30 minutes at this temperature to ensure the complete formation of the 5-isoquinolinediazonium bromide solution.[5][7]
Step 2: Sandmeyer Reaction
In a separate flask, a solution of copper(I) bromide (CuBr) in concentrated hydrobromic acid is prepared and heated to approximately 75°C.[6] The cold diazonium salt solution from Step 1 is then added slowly to the hot CuBr solution.[6] Vigorous evolution of nitrogen gas will be observed. After the addition is complete, the reaction mixture is allowed to stir and cool to room temperature.
Step 3: Work-up and Isolation
The reaction mixture is basified with an aqueous sodium hydroxide (B78521) solution. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[5] The combined organic extracts are washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude 5-bromoisoquinoline. Purification can be achieved by column chromatography or recrystallization.
Classic Isoquinoline Ring Syntheses: A Theoretical Overview
Several classic named reactions are fundamental to the synthesis of the isoquinoline core itself. While specific historical examples detailing the synthesis of 5-bromoisoquinoline using these methods are not prevalent in the searched literature, they represent valid theoretical pathways if the appropriately substituted precursors are used.
The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline.[8][9][10] To synthesize 5-bromoisoquinoline via this route, one would theoretically start with 3-bromobenzaldehyde.
The Bischler-Napieralski Reaction
This reaction is an intramolecular electrophilic aromatic substitution that allows for the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinoline.[11][12] A plausible starting material for 5-bromoisoquinoline would be an N-acylated 2-(3-bromophenyl)ethylamine.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[13][14][15][16] Subsequent aromatization would be required to yield the isoquinoline. The synthesis of 5-bromoisoquinoline would necessitate starting with a 3-bromophenethylamine (B1277633) derivative.
Mandatory Visualizations
Caption: Experimental workflow for the direct bromination of isoquinoline.
Caption: Logical workflow for the synthesis via the Sandmeyer reaction.
Caption: General scheme of the Pomeranz-Fritsch isoquinoline synthesis.
Caption: General scheme of the Bischler-Napieralski isoquinoline synthesis.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromoisoquinoline
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the palladium-catalyzed cross-coupling of 5-bromoisoquinoline with various partners, including bo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the palladium-catalyzed cross-coupling of 5-bromoisoquinoline with various partners, including boronic acids (Suzuki-Miyaura coupling), amines (Buchwald-Hartwig amination), and terminal alkynes (Sonogashira coupling). The resulting 5-substituted isoquinoline (B145761) derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.
Introduction
The isoquinoline scaffold is a key structural motif in a multitude of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile strategy for the functionalization of the isoquinoline core at the 5-position, starting from the readily available 5-bromoisoquinoline. These reactions proceed under relatively mild conditions, tolerate a wide variety of functional groups, and allow for the efficient construction of carbon-carbon and carbon-nitrogen bonds. This enables the generation of diverse libraries of 5-substituted isoquinolines for drug discovery and development programs.
Suzuki-Miyaura Coupling of 5-Bromoisoquinoline
The Suzuki-Miyaura coupling is a highly effective method for the formation of C-C bonds between 5-bromoisoquinoline and various aryl or heteroaryl boronic acids.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of 5-bromoisoquinoline with various arylboronic acids. Conditions are based on established protocols for similar bromo-substituted heterocyclic compounds.[1][2]
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
To an oven-dried Schlenk flask, add 5-bromoisoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.5 mmol).
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[1]
Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Add water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling Workflow
A generalized workflow for the Suzuki-Miyaura coupling of 5-bromoisoquinoline.
Buchwald-Hartwig Amination of 5-Bromoisoquinoline
The Buchwald-Hartwig amination enables the synthesis of 5-aminoisoquinoline (B16527) derivatives through the palladium-catalyzed coupling of 5-bromoisoquinoline with a variety of primary and secondary amines.
Quantitative Data Summary
The following table presents representative reaction conditions and yields for the Buchwald-Hartwig amination of 5-bromoisoquinoline and its analogs.
This protocol is based on a kilogram-scale synthesis of a related bromoisoquinoline derivative and may require optimization for different amines.[3][4]
Anhydrous, degassed solvent (e.g., THF or Toluene)
Anhydrous Na₂SO₄ or MgSO₄
Silica gel for column chromatography
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(dba)₂, 0.01 mmol), the phosphine ligand (e.g., BINAP, 0.015 mmol), and the base (e.g., Cs₂CO₃, 1.5 mmol).
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
Add 5-bromoisoquinoline (1.0 mmol) and the amine (1.2 mmol).
Add the anhydrous, degassed solvent (e.g., THF, 5 mL) via syringe.
Seal the tube and place it in a preheated oil bath at 65-110 °C.
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts, washing the pad with the same solvent.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Catalytic Cycle
Catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling of 5-Bromoisoquinoline
The Sonogashira coupling provides a reliable method for the synthesis of 5-alkynylisoquinolines by reacting 5-bromoisoquinoline with terminal alkynes.
Quantitative Data Summary
The following table outlines typical reaction conditions and yields for the Sonogashira coupling of bromo-substituted heterocycles, which can be adapted for 5-bromoisoquinoline.[8]
Alkyne
Palladium Catalyst (mol%)
Copper(I) Source (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Phenylacetylene
PdCl₂(PPh₃)₂ (3)
CuI (5)
Et₃N
THF
60-70
4-12
85
1-Hexyne
PdCl₂(PPh₃)₂ (3)
CuI (5)
Et₃N
THF
60-70
4-12
75
Propargyl alcohol
PdCl₂(PPh₃)₂ (3)
CuI (5)
Et₃N
THF
60-70
4-12
66
Trimethylsilylacetylene
Pd(PPh₃)₂Cl₂ (5)
CuI (2.5)
i-Pr₂NH
THF
RT
3
89
Experimental Protocol: Sonogashira Coupling
This is a general protocol and may need to be optimized for specific alkynes.[9][10]
Materials:
5-Bromoisoquinoline
Terminal alkyne (1.1 - 1.2 equivalents)
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
Copper(I) iodide (CuI)
Amine base (e.g., Triethylamine or Diisopropylamine)
Anhydrous, degassed solvent (e.g., THF)
Saturated aqueous NH₄Cl
Anhydrous Na₂SO₄ or MgSO₄
Silica gel for column chromatography
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
To a dry Schlenk flask, add 5-bromoisoquinoline (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and copper(I) iodide (0.05 mmol).
Purge the flask with an inert gas (e.g., argon) for 10-15 minutes.
Add anhydrous, degassed THF (10 mL) and the amine base (e.g., triethylamine, 2.0 mmol) via syringe.
Add the terminal alkyne (1.2 mmol) dropwise to the stirred reaction mixture.
Heat the reaction mixture to 60-70 °C and stir for 4-12 hours, monitoring the progress by TLC.[10]
Once complete, cool the mixture to room temperature.
Dilute the reaction mixture with ethyl acetate or diethyl ether (20 mL) and wash with saturated aqueous ammonium (B1175870) chloride (2 x 15 mL) and brine (1 x 15 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling Dual Catalytic Cycle
The interconnected catalytic cycles of the Sonogashira coupling.
The Synthetic Versatility of 5-Bromoisoquinoline: A Gateway to Complex Molecules
For Immediate Release [City, State] – [Date] – 5-Bromoisoquinoline, a halogenated heterocyclic compound, has emerged as a pivotal building block in modern organic synthesis. Its unique structural motif and reactive bromi...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
[City, State] – [Date] – 5-Bromoisoquinoline, a halogenated heterocyclic compound, has emerged as a pivotal building block in modern organic synthesis. Its unique structural motif and reactive bromine handle make it an invaluable precursor for the construction of complex molecular architectures, particularly in the fields of pharmaceutical development and materials science. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the utility of 5-bromoisoquinoline in key synthetic transformations.
The isoquinoline (B145761) core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals. The bromine atom at the 5-position serves as a versatile functional group, enabling a wide array of cross-coupling reactions that allow for the precise installation of diverse substituents. This capability has positioned 5-bromoisoquinoline as a key intermediate in the synthesis of novel therapeutic agents, including topoisomerase inhibitors for cancer therapy and AMPA receptor antagonists for neurological disorders.[1]
Key Applications in Organic Synthesis
5-Bromoisoquinoline is predominantly utilized in palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The principal applications include:
Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with boronic acids or their esters. This reaction is widely used to synthesize biaryl and substituted isoquinoline derivatives.
Heck Coupling: For the arylation of alkenes, leading to the formation of substituted styrenyl-isoquinolines.
Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with a variety of primary and secondary amines, yielding 5-aminoisoquinoline (B16527) derivatives.[1]
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, providing access to 5-alkynylisoquinolines.
Grignard Reactions: The bromo group can be converted into a Grignard reagent, which can then react with various electrophiles.
These reactions empower chemists to generate extensive libraries of isoquinoline-based compounds for drug discovery screening and to develop efficient synthetic routes to complex target molecules.
Application in Pharmaceutical Development
The isoquinoline nucleus is a core component of many pharmacologically active compounds. 5-Bromoisoquinoline serves as a critical starting material in the synthesis of several classes of therapeutic agents:
Topoisomerase Inhibitors: The indenoisoquinoline class of non-camptothecin topoisomerase I inhibitors, which show significant cytotoxicity in human cancer cell lines, are synthesized using precursors derived from isoquinoline scaffolds.[2][3][4] The ability to functionalize the 5-position is crucial for tuning the biological activity and pharmacokinetic properties of these potential anticancer drugs.[2]
AMPA Receptor Antagonists: Noncompetitive AMPA receptor antagonists containing the isoquinoline scaffold have been developed for the potential treatment of neurological disorders such as epilepsy and neuropathic pain.[5][6] Synthetic routes to these molecules often rely on the elaboration of the isoquinoline core, where the 5-position provides a convenient point for modification.
The following sections provide detailed experimental protocols for key reactions involving 5-bromoisoquinoline and illustrative synthetic pathways.
Experimental Protocols
Suzuki-Miyaura Coupling of 5-Bromoisoquinoline
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromoisoquinoline with an arylboronic acid.
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling of 5-Bromoisoquinoline.
Materials:
5-Bromoisoquinoline (1.0 equiv)
Arylboronic acid (1.2-1.5 equiv)
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%; or PdCl₂(dppf), 2-5 mol%)
Base (e.g., K₂CO₃, 2.5 equiv; or Cs₂CO₃, 3.0 equiv)
Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)
Procedure:
To an oven-dried reaction vessel, add 5-bromoisoquinoline, the arylboronic acid, and the base.
Add the palladium catalyst to the vessel.
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
Add the degassed solvent via syringe. The reaction concentration should be approximately 0.1 M with respect to the 5-bromoisoquinoline.
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 5-arylisoquinoline.
Heck Coupling of 5-Bromoisoquinoline
This protocol outlines a general procedure for the Heck coupling of 5-bromoisoquinoline with an alkene.
Reaction Scheme:
Caption: General scheme for Heck coupling of 5-Bromoisoquinoline.
Application Notes and Protocols: 5-Bromoisoquinoline in the Synthesis of Novel Drug Candidates
For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromoisoquinoline is a versatile heterocyclic building block that serves as a crucial starting material in the synthesis of a wide array of n...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromoisoquinoline is a versatile heterocyclic building block that serves as a crucial starting material in the synthesis of a wide array of novel drug candidates. Its unique chemical structure, featuring a reactive bromine atom at the C-5 position, allows for diverse functionalization through various chemical reactions, most notably transition metal-catalyzed cross-coupling reactions. This reactivity, combined with the inherent biological relevance of the isoquinoline (B145761) scaffold, makes 5-bromoisoquinoline an attractive starting point for the development of therapeutics targeting a range of diseases, including cancer, neurological disorders, and infectious diseases.[1][2]
These application notes provide an overview of the utility of 5-bromoisoquinoline in medicinal chemistry, detailing its application in the synthesis of anticancer, antimicrobial, and neurological drug candidates. Detailed experimental protocols for key synthetic transformations and biological assays are provided to enable researchers to explore the potential of this valuable scaffold.
Key Applications in Drug Discovery
The strategic placement of the bromine atom on the isoquinoline core allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
Anticancer Drug Discovery: Derivatives of 5-bromoisoquinoline have shown promising anticancer activity through mechanisms such as the inhibition of topoisomerase I and the modulation of nuclear receptors like Nur77.[3][4] The isoquinoline core can act as a scaffold to position functional groups that interact with these biological targets, leading to the induction of apoptosis and inhibition of cancer cell proliferation.
Neurological Disorders: The isoquinoline nucleus is a common feature in neuroactive compounds. 5-Bromoisoquinoline has been utilized as a key intermediate in the synthesis of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor antagonists, which have potential applications in the treatment of epilepsy and other neurological conditions.[2][5]
Antimicrobial Agents: The development of novel antimicrobial agents is a critical area of research. Isoquinoline derivatives have been shown to possess antibacterial and antifungal properties.[6][7] 5-Bromoisoquinoline can be functionalized to generate compounds with potent activity against a range of pathogens.
Data Presentation
Table 1: Anticancer Activity of 5-Bromoisoquinoline Derivatives
Signaling Pathway and Experimental Workflow Diagrams
Caption: General workflow from 5-Bromoisoquinoline to lead optimization.
Caption: Mechanism of Topoisomerase I inhibition leading to apoptosis.
Caption: Nur77 translocation and interaction with Bcl-2 to induce apoptosis.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 5-Bromoisoquinoline
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromoisoquinoline with an arylboronic acid.[6][11][12]
Triphenylphosphine (PPh3) (2 mol%) or other suitable ligand
Potassium carbonate (K2CO3) or other suitable base (2.0 equivalents)
1,4-Dioxane and water (4:1 mixture), degassed
Argon or Nitrogen gas
Standard glassware for inert atmosphere reactions
Procedure:
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromoisoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)2 (0.005 mmol), the phosphine (B1218219) ligand (if used), and the base (2.0 mmol).
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.
Add the degassed dioxane/water solvent mixture (5 mL) via syringe.
Heat the reaction mixture to 80-100 °C and stir for the required time (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 5-arylisoquinoline derivative.
Add sodium bicarbonate (4.0 equiv) and the desired phenacyl bromide (e.g., 2-bromo-1-(4-hydroxyphenyl)ethan-1-one) (1.0 equiv).
Reflux the mixture for 12 hours, monitoring by TLC.
After cooling, remove the solvent in vacuo. Dissolve the residue in chloroform, wash with brine, and dry over anhydrous sodium sulfate.
Purify the product by chromatography to yield the N-phenacyl-dihydroisoquinolinium bromide intermediate.
Step 2: Cyclization to form the Pyrrolo[2,1-a]isoquinoline core
The cyclization to form the final tricyclic product can be achieved through various methods, often involving a base-catalyzed intramolecular condensation. A common method is to treat the intermediate from Step 1 with a base like triethylamine (B128534) or DBU in a suitable solvent and heating. The specific conditions will depend on the substrate.
Protocol 3: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[13]
Materials:
Human cancer cell line of interest (e.g., MCF-7, A549)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.
Prepare serial dilutions of the test compounds in the cell culture medium.
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
Incubate the plate for 48-72 hours.
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]
Materials:
Bacterial strain of interest (e.g., S. aureus, E. coli)
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
Synthesized 5-bromoisoquinoline derivatives
Positive control antibiotic (e.g., ciprofloxacin)
96-well microplates
Procedure:
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
Prepare serial twofold dilutions of the test compounds in MHB in a 96-well microplate.
Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
Incubate the plate at 37 °C for 18-24 hours.
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
5-Bromoisoquinoline is a privileged scaffold in medicinal chemistry, offering a versatile platform for the synthesis of diverse and biologically active molecules. The protocols and data presented herein provide a foundation for researchers to explore the potential of 5-bromoisoquinoline derivatives as novel therapeutic agents. Further derivatization and biological evaluation are warranted to discover new drug candidates with improved potency and selectivity.
5-Bromoisoquinoline: A Versatile Building Block for Novel Agrochemicals
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromoisoquinoline is a key heterocyclic intermediate, serving as a versatile scaffold for the synthesis of a...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromoisoquinoline is a key heterocyclic intermediate, serving as a versatile scaffold for the synthesis of a wide array of biologically active molecules. Its unique structural features and reactivity make it an attractive starting material for the development of novel agrochemicals, including fungicides, insecticides, and herbicides. The isoquinoline (B145761) core is present in numerous natural products with diverse biological activities, and the bromine atom at the 5-position provides a convenient handle for synthetic transformations, particularly for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions.[1] This document provides detailed application notes and experimental protocols for the use of 5-bromoisoquinoline in the synthesis of potential agrochemical agents.
Application Notes
The primary application of 5-bromoisoquinoline in agrochemical research lies in its use as a building block for creating libraries of substituted isoquinoline derivatives to be screened for biological activity. The bromine atom can be readily displaced or coupled with other molecular fragments to explore the structure-activity relationships (SAR) of the resulting compounds.
Key Synthetic Strategies:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between 5-bromoisoquinoline and various boronic acids or esters. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position, which has been shown to be crucial for the biological activity of many quinoline (B57606) and isoquinoline-based agrochemicals.
Heck Coupling: This reaction enables the formation of carbon-carbon bonds between 5-bromoisoquinoline and alkenes, leading to the synthesis of vinylisoquinolines, which can be further functionalized.
Buchwald-Hartwig Amination: This method allows for the formation of carbon-nitrogen bonds, enabling the synthesis of 5-aminoisoquinoline (B16527) derivatives with diverse substitution patterns on the nitrogen atom.
Nucleophilic Aromatic Substitution: The bromine atom can also be displaced by strong nucleophiles, providing another route to functionalized isoquinolines.
Applications in Agrochemical Discovery:
Fungicides: Isoquinoline derivatives have shown promising antifungal activity. A notable example is the development of 1-arylisoquinoline derivatives which have demonstrated potent activity against a range of phytopathogenic fungi.[2] The proposed mechanism of action for some of these compounds is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.
Insecticides: The isoquinoline scaffold has been incorporated into novel insecticides. For instance, isoquinoline isoxazolines have been designed and synthesized, exhibiting potent insecticidal activity. The mode of action for some of these compounds is believed to be the inhibition of GABA-gated chloride channels in insects, leading to hyperexcitation of the central nervous system and eventual death.
Herbicides: While less common than for fungicides and insecticides, the isoquinoline core has been explored for herbicidal activity. The structural diversity that can be achieved starting from 5-bromoisoquinoline allows for the exploration of various herbicidal targets.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromoisoquinoline
This protocol describes a reliable method for the synthesis of the starting material, 5-bromoisoquinoline, from isoquinoline.
In a flask equipped with a magnetic stirrer and a cooling bath, dissolve isoquinoline in concentrated sulfuric acid at 0 °C.
Cool the mixture to -25 °C.
Slowly add N-Bromosuccinimide (NBS) while maintaining the temperature between -25 °C and -22 °C.
Stir the reaction mixture at -22 °C for 2 hours and then at -18 °C for 3 hours.
Pour the reaction mixture onto crushed ice.
Adjust the pH to 9 with a concentrated aqueous ammonia solution.
Extract the aqueous slurry with diethyl ether or dichloromethane.
Wash the combined organic fractions with 1 N NaOH and water.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield 5-bromoisoquinoline.
Protocol 2: Synthesis of a 1-Arylisoquinoline Derivative via Suzuki Coupling (Representative Example)
This protocol provides a representative example of how 5-bromoisoquinoline can be used in a Suzuki coupling reaction to synthesize a 1-arylisoquinoline derivative, a class of compounds that has shown fungicidal activity.
Application Notes and Protocols: Synthesis and Application of Fluorescent Dyes from 5-Bromoisoquinoline
Introduction The isoquinoline (B145761) scaffold is a privileged nitrogen-containing heterocyclic structure found in numerous natural alkaloids and synthetic compounds.[1][2] Its derivatives are of significant interest d...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
The isoquinoline (B145761) scaffold is a privileged nitrogen-containing heterocyclic structure found in numerous natural alkaloids and synthetic compounds.[1][2] Its derivatives are of significant interest due to their wide range of pharmacological activities, including anticancer, antiviral, and neuroprotective properties.[1][2] Beyond pharmaceuticals, the unique electronic and photophysical properties of the isoquinoline core make it an excellent framework for the development of fluorescent dyes, organic semiconductors, and metal-chelating ligands.[1][3]
5-Bromoisoquinoline serves as a versatile and crucial starting material for the synthesis of novel fluorescent probes. The bromine atom at the C5 position provides a reactive handle for various transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki couplings. These reactions allow for the straightforward introduction of fluorogenic moieties and analyte-binding receptors, enabling the creation of a diverse library of fluorescent molecules with tunable properties for applications in bioimaging, sensing, and materials science.[4][5]
Application Note 1: Synthesis of 5-Alkynylisoquinoline Dyes via Sonogashira Cross-Coupling
The Sonogashira cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between aryl halides and terminal alkynes.[4][6] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, providing a direct route to conjugate 5-bromoisoquinoline with various alkyne-containing fluorophores or functional groups.[4][7] The resulting 5-alkynylisoquinoline derivatives often exhibit intrinsic fluorescence, making them suitable for use as fluorescent probes or as intermediates for more complex dye systems.[4]
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol describes the synthesis of a 5-alkynylisoquinoline derivative from 5-bromoisoquinoline and a terminal alkyne.
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add 5-bromoisoquinoline (1.0 equiv), the desired terminal alkyne (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).[4]
Solvent Addition : Add anhydrous THF and anhydrous Et₃N in a 2:1 ratio by volume to achieve a final 5-bromoisoquinoline concentration of approximately 0.1 M.[4]
Degassing : Degas the solution by bubbling the inert gas through the mixture for 15-20 minutes.
Reaction : Stir the reaction mixture at room temperature for 16-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[4]
Workup : Upon completion, concentrate the mixture under reduced pressure to remove the solvents.[4]
Purification : Purify the crude residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure 5-alkynylisoquinoline product.
Characterization : Confirm the structure and purity of the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Application Notes and Protocols for Heck Coupling Reactions Involving 5-Bromoisoquinoline
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the Heck coupling reaction utilizing 5-bromoisoquinoline as a key building block. The resulting...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Heck coupling reaction utilizing 5-bromoisoquinoline as a key building block. The resulting 5-alkenylisoquinolines are of significant interest in medicinal chemistry and drug development due to the diverse pharmacological activities associated with the isoquinoline (B145761) scaffold. This document offers detailed experimental protocols, data on reaction conditions, and insights into the applications of these synthesized compounds.
Introduction to the Heck Coupling of 5-Bromoisoquinoline
The palladium-catalyzed Heck reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, specifically by coupling an unsaturated halide with an alkene. In the context of 5-bromoisoquinoline, this reaction allows for the introduction of a variety of alkenyl groups at the C-5 position, leading to the synthesis of a diverse library of 5-substituted isoquinoline derivatives. The nitrogen atom in the isoquinoline ring can influence the reactivity of the aryl bromide, making the optimization of reaction conditions crucial for achieving high yields and selectivity.
The general transformation is depicted below:
Scheme 1: General Heck Coupling Reaction of 5-Bromoisoquinoline
Caption: Palladium-catalyzed Heck coupling of 5-Bromoisoquinoline with an alkene.
Applications in Medicinal Chemistry and Drug Development
The isoquinoline core is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] Derivatives of isoquinoline have demonstrated a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties.[2]
The introduction of alkenyl substituents at the 5-position via the Heck reaction can significantly modulate the pharmacological profile of the isoquinoline core. For instance, styrylquinoline derivatives have been investigated as potential antitumor agents and EGFR kinase inhibitors.[3] The 5-alkenylisoquinolines synthesized through this methodology serve as valuable intermediates for the development of novel therapeutic agents targeting a variety of diseases.
Experimental Protocols
Below are detailed protocols for the Heck coupling of 5-bromoisoquinoline with representative alkenes: an acrylate (B77674) and a styrene (B11656).
Protocol 1: Heck Coupling of 5-Bromoisoquinoline with n-Butyl Acrylate
This protocol is adapted from general procedures for the Heck reaction of aryl bromides with acrylates.
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Magnetic stirrer and heating mantle
Procedure:
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
Add anhydrous N,N-dimethylformamide (10 mL) and stir the mixture at room temperature for 15 minutes to allow for the formation of the active catalyst complex.
To this solution, add 5-bromoisoquinoline (1.0 mmol, 1.0 equiv.), n-butyl acrylate (1.5 mmol, 1.5 equiv.), and triethylamine (2.0 mmol, 2.0 equiv.).
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired 5-(butyl-acryloyl)isoquinoline.
Protocol 2: Heck Coupling of 5-Bromoisoquinoline with Styrene
This protocol is based on established methods for the Heck coupling of aryl halides with styrenes.
Materials:
5-Bromoisoquinoline
Styrene
Palladium(II) acetate (Pd(OAc)₂)
Tri(o-tolyl)phosphine (P(o-tol)₃)
Potassium carbonate (K₂CO₃)
N,N-Dimethylacetamide (DMAc), anhydrous
Inert gas (Argon or Nitrogen)
Standard glassware for organic synthesis
Procedure:
In a glovebox or under a stream of inert gas, add 5-bromoisoquinoline (1.0 mmol, 1.0 equiv.), styrene (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.01 mmol, 1 mol%), tri(o-tolyl)phosphine (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.) to a dry reaction tube.
Add anhydrous N,N-dimethylacetamide (5 mL).
Seal the tube and heat the mixture at 120 °C for 18 hours.
After cooling to room temperature, dilute the reaction mixture with dichloromethane (B109758) (20 mL) and filter through a pad of celite.
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 5-styrylisoquinoline.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for Heck coupling reactions of aryl bromides, which can be extrapolated for 5-bromoisoquinoline.
Table 1: Heck Coupling of Aryl Bromides with n-Butyl Acrylate
Entry
Aryl Bromide
Catalyst (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temp (°C)
Time (h)
Yield (%)
1
4-Bromoanisole
Pd(OAc)₂ (1)
PPh₃ (2)
Et₃N (2)
DMF
100
16
95
2
4-Bromotoluene
Pd(OAc)₂ (1)
PPh₃ (2)
Et₃N (2)
DMF
100
16
92
3
4-Bromobenzonitrile
Pd(OAc)₂ (1)
PPh₃ (2)
Et₃N (2)
DMF
100
12
88
4
2-Bromopyridine
Pd(OAc)₂ (2)
P(o-tol)₃ (4)
K₂CO₃ (2)
DMAc
120
24
75
Data adapted from representative literature on Heck reactions of aryl bromides.
Table 2: Heck Coupling of Aryl Bromides with Styrene
Entry
Aryl Bromide
Catalyst (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temp (°C)
Time (h)
Yield (%)
1
4-Bromoanisole
Pd(OAc)₂ (0.5)
P(o-tol)₃ (1)
K₂CO₃ (2)
DMAc
120
18
91
2
4-Bromotoluene
Pd(OAc)₂ (0.5)
P(o-tol)₃ (1)
K₂CO₃ (2)
DMAc
120
18
89
3
1-Bromonaphthalene
Pd(OAc)₂ (1)
PPh₃ (2)
NaOAc (2)
DMF
110
24
85
4
2-Bromopyridine
Pd(OAc)₂ (2)
dppf (4)
Cs₂CO₃ (2)
Dioxane
110
24
78
Data adapted from representative literature on Heck reactions of aryl bromides.
Mandatory Visualizations
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Application Notes and Protocols: 5-Bromoisoquinoline in Material Science
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of 5-bromoisoquinoline as a versatile building block in material science research, parti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-bromoisoquinoline as a versatile building block in material science research, particularly in the development of organic electronic materials. Detailed protocols for the synthesis of 5-bromoisoquinoline and its subsequent functionalization are provided, along with expected material properties and characterization data.
Introduction: The Potential of 5-Bromoisoquinoline in Material Science
5-Bromoisoquinoline is a heterocyclic aromatic compound that serves as a valuable precursor in the synthesis of a variety of functional organic materials. The isoquinoline (B145761) core is a key structural motif in many biologically active compounds and is also a promising component for materials with interesting photophysical and electronic properties. The presence of a bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, allowing for the facile introduction of different functional groups and the construction of complex molecular architectures.
The primary application of 5-bromoisoquinoline in material science lies in its use as a building block for:
Organic Light-Emitting Diodes (OLEDs): The isoquinoline moiety can be incorporated into fluorescent and phosphorescent emitters, as well as host and charge-transport materials. By tuning the electronic properties through substitution at the 5-position, the emission color and efficiency of OLED devices can be controlled.
Organic Solar Cells (OSCs): As a component of conjugated polymers and small molecules, the electron-deficient nature of the isoquinoline ring can be utilized to create donor-acceptor systems that are crucial for efficient charge separation in OSCs.
Organic Field-Effect Transistors (OFETs): The planar structure of the isoquinoline core can facilitate π-π stacking, which is beneficial for charge transport in the solid state, a key requirement for high-performance OFETs.
Sensors: The nitrogen atom in the isoquinoline ring can act as a binding site for analytes, and changes in the photophysical properties upon binding can be used for sensing applications.
Synthesis of 5-Bromoisoquinoline
A reliable and scalable synthesis of 5-bromoisoquinoline is crucial for its use in material science research. The following protocol is based on the electrophilic bromination of isoquinoline.[1]
Experimental Protocol: Synthesis of 5-Bromoisoquinoline
Materials:
Isoquinoline
Concentrated Sulfuric Acid (96%)
N-Bromosuccinimide (NBS)
Crushed Ice
25% Aqueous Ammonia
Diethyl ether
1M Sodium Hydroxide (NaOH)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, cool concentrated sulfuric acid to 0°C.
Slowly add isoquinoline to the stirred acid, ensuring the temperature does not exceed 30°C.
Cool the resulting solution to -25°C using a dry ice/acetone bath.
Add N-bromosuccinimide (NBS) portion-wise, maintaining the internal temperature between -26°C and -22°C.
Stir the reaction mixture vigorously at -22°C for 2 hours, and then at -18°C for an additional 3 hours.
Pour the reaction mixture onto crushed ice in a separate large flask.
Neutralize the mixture to a pH of 9 by the slow addition of 25% aqueous ammonia, while keeping the temperature below 25°C.
Extract the aqueous suspension with diethyl ether.
Separate the organic layer and wash it sequentially with 1M NaOH and water.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
The crude product can be purified by fractional distillation under reduced pressure to yield 5-bromoisoquinoline as a white solid.[1]
Functionalization of 5-Bromoisoquinoline for Material Synthesis
The bromine atom on 5-bromoisoquinoline allows for its use in various cross-coupling reactions to build more complex molecules for material science applications. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful method for forming carbon-carbon bonds. The following is a general protocol for the Suzuki coupling of 5-bromoisoquinoline with an arylboronic acid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 5-Bromoisoquinoline
In an oven-dried Schlenk flask, combine 5-bromoisoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.5 mmol).
Evacuate and backfill the flask with an inert gas three times.
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
Heat the reaction mixture to 80-100°C with vigorous stirring.
Monitor the reaction progress using thin-layer chromatography (TLC).
Upon completion, cool the reaction to room temperature.
Add water and extract the product with ethyl acetate.
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Filter and concentrate the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-arylisoquinoline.
Characterization and Properties of 5-Isoquinoline-Based Materials
The properties of materials derived from 5-bromoisoquinoline are highly dependent on the nature of the substituents introduced at the 5-position. The following table summarizes the expected photophysical and electrochemical properties of a model 5-arylisoquinoline derivative, which are crucial for applications in organic electronics.
Property
Representative Value
Significance in Material Science
Absorption Maximum (λabs)
300 - 400 nm
Determines the range of light absorption, important for solar cells and photodetectors.
Emission Maximum (λem)
400 - 600 nm
Dictates the color of light emitted in OLEDs.
Quantum Yield (Φ)
0.1 - 0.8
Measures the efficiency of the light emission process in fluorescent materials.
HOMO Level
-5.0 to -6.0 eV
Highest Occupied Molecular Orbital energy level, influences charge injection and transport.
LUMO Level
-2.0 to -3.0 eV
Lowest Unoccupied Molecular Orbital energy level, crucial for electron transport and determining the material's band gap.
Electrochemical Band Gap
2.0 - 3.0 eV
The energy difference between HOMO and LUMO, a key parameter for electronic and optical properties.
Note: The values presented are representative and can vary significantly based on the specific molecular structure and measurement conditions.
Diagrams
Synthesis Workflow
Caption: Synthetic pathway from isoquinoline to functional materials using 5-bromoisoquinoline as a key intermediate.
Structure-Property Relationship
Caption: Relationship between molecular structure of 5-substituted isoquinolines and their material properties.
Application Notes and Protocols for Developing Organic Semiconductors Based on Nitrogen-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals Note to the Reader: Extensive research did not yield specific examples of 5-Bromoisoquinoline being utilized as the active semiconducting layer in organic f...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Note to the Reader: Extensive research did not yield specific examples of 5-Bromoisoquinoline being utilized as the active semiconducting layer in organic field-effect transistors (OFETs) with reported performance data. Therefore, these application notes and protocols are based on a representative class of nitrogen-containing heterocyclic organic semiconductors to provide a relevant and detailed guide for the development of novel organic semiconducting materials. The principles and methodologies described herein are directly applicable to the investigation of 5-Bromoisoquinoline derivatives for similar purposes.
Introduction to Nitrogen-Containing Heterocycles in Organic Semiconductors
Nitrogen-containing heterocyclic compounds are a promising class of materials for organic electronics. The incorporation of nitrogen atoms into a conjugated backbone can significantly influence the material's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of frontier molecular orbitals is crucial for achieving efficient charge injection and transport in organic field-effect transistors (OFETs).
While 5-Bromoisoquinoline is a known synthetic intermediate in pharmaceutical chemistry, its potential in organic electronics is an area ripe for exploration. The bromine atom offers a reactive site for further chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially interesting semiconducting properties. The isoquinoline (B145761) core itself, as a nitrogen-containing heterocycle, can impart desirable electronic characteristics.
This document provides a general framework for the synthesis, device fabrication, and characterization of organic semiconductors based on N-heterocyclic scaffolds, which can be adapted for the investigation of novel 5-Bromoisoquinoline derivatives.
Synthesis of N-Heterocyclic Semiconductor Derivatives
The synthesis of novel organic semiconductors is the first critical step. For derivatives of 5-Bromoisoquinoline, palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira reactions are powerful tools to introduce various aromatic or acetylenic moieties at the 5-position. These reactions can extend the π-conjugation of the molecule, a key factor for enabling charge transport.
General Synthetic Protocol: Suzuki Coupling of 5-Bromoisoquinoline
This protocol outlines a general procedure for the synthesis of a 5-arylisoquinoline derivative.
To a flame-dried Schlenk flask, add 5-Bromoisoquinoline (1 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).
Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours under the inert atmosphere.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction to room temperature.
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylisoquinoline derivative.
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication of Organic Thin-Film Transistors (OTFTs)
The performance of an organic semiconductor is evaluated by fabricating and testing an OFET device. A common device architecture is the bottom-gate, top-contact configuration.
Protocol for OTFT Fabrication:
Materials:
Heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as gate and gate dielectric)
Synthesized organic semiconductor
High-purity organic solvent (e.g., chloroform, toluene, or chlorobenzene)
Sonciate the substrate sequentially in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
Dry the substrate with a stream of nitrogen gas.
Treat the substrate with an oxygen plasma or a piranha solution to create a hydrophilic surface.
Dielectric Surface Modification:
Prepare a dilute solution of octadecyltrichlorosilane (OTS) in an anhydrous solvent like toluene or hexane.
Immerse the cleaned substrate in the OTS solution for 30-60 minutes to form a self-assembled monolayer (SAM). This treatment makes the surface hydrophobic, which can improve the molecular ordering of the organic semiconductor.
Rinse the substrate with the solvent and anneal at 120 °C for 20 minutes.
Deposition of the Organic Semiconductor:
Dissolve the synthesized organic semiconductor in a high-purity organic solvent at a specific concentration (e.g., 5-10 mg/mL).
Deposit a thin film of the semiconductor onto the treated substrate using a solution-based technique like spin-coating or drop-casting.
Alternatively, for materials with sufficient thermal stability, thermal evaporation under high vacuum can be used to deposit the film.
Anneal the semiconductor film at a specific temperature to improve crystallinity and film morphology. The optimal annealing temperature needs to be determined experimentally.
Deposition of Source and Drain Electrodes:
Place a shadow mask with the desired channel length and width onto the semiconductor film.
Deposit a thin layer of gold (e.g., 50 nm) through the shadow mask via thermal evaporation to define the source and drain electrodes.
Characterization of OTFTs
The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) to minimize the effects of air and moisture.
Key Performance Metrics:
Charge Carrier Mobility (μ): A measure of how quickly charge carriers (holes or electrons) move through the semiconductor. It is a critical parameter for device speed.
On/Off Current Ratio (I_on/I_off): The ratio of the current when the transistor is in the "on" state to the current when it is in the "off" state. A high on/off ratio is essential for digital logic applications.
Threshold Voltage (V_th): The gate voltage at which the transistor begins to conduct.
Data Presentation:
The performance of different organic semiconductors can be compared by summarizing their key electrical characteristics in a table.
Semiconductor Derivative
Deposition Method
Annealing Temp. (°C)
Hole Mobility (μh) (cm²/Vs)
Electron Mobility (μe) (cm²/Vs)
On/Off Ratio
Example N-Heterocycle 1
Spin-coating
150
0.1 - 0.5
-
> 10⁵
Example N-Heterocycle 2
Drop-casting
120
-
0.01 - 0.05
> 10⁴
5-Bromoisoquinoline Derivative A
(To be determined)
(To be determined)
(To be measured)
(To be measured)
(To be measured)
5-Bromoisoquinoline Derivative B
(To be determined)
(To be determined)
(To be measured)
(To be measured)
(To be measured)
Visualizations
Experimental Workflow for OTFT Fabrication and Characterization
Method
Synthesis and Evaluation of Bioactive Quinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the synthesis and biological evaluation of bioactive quinoline (B57606) derivatives. The...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and biological evaluation of bioactive quinoline (B57606) derivatives. The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. These notes are intended to be a comprehensive resource, offering step-by-step synthetic procedures, protocols for biological assays, and insights into the mechanisms of action of these potent molecules.
I. Synthesis of Bioactive Quinoline Derivatives
The construction of the quinoline core can be achieved through various established synthetic methodologies. The choice of method is often dictated by the desired substitution pattern on the quinoline ring. Here, we detail two widely used methods: the Friedländer Annulation for the synthesis of anticancer 2,4-disubstituted quinolines and a Doebner-von Miller reaction for the preparation of antimicrobial 2-phenylquinoline-4-carboxamides.
Experimental Workflow for Quinoline Synthesis
The general workflow for the synthesis of bioactive quinoline derivatives involves the initial formation of the core quinoline structure, followed by functionalization to introduce desired pharmacophores.
Caption: General workflow for the synthesis and purification of bioactive quinoline derivatives.
Protocol 1: Synthesis of Anticancer 2,4-Disubstituted Quinolines via Friedländer Annulation
The Friedländer annulation is a straightforward and efficient method for constructing the quinoline ring system by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This protocol describes a solvent-free synthesis using a zeolite catalyst.
In a round-bottom flask, combine 2-aminobenzophenone (1.0 mmol), the desired acetophenone (1.2 mmol), and Hβ zeolite (10 mol%).
Heat the reaction mixture at 120°C under solvent-free conditions for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and add ethyl acetate (20 mL).
Filter the mixture to remove the catalyst and wash the solid residue with ethyl acetate.
Combine the organic filtrates and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 2,4-disubstituted quinoline.
Protocol 2: Synthesis of Antimicrobial 2-Phenylquinoline-4-carboxamides
This protocol outlines a multi-step synthesis starting with a Doebner reaction to form the quinoline core, followed by conversion to a carboxamide.[1]
Cool the reaction mixture to room temperature. The product will precipitate.
Filter the solid, wash with cold ethanol, and recrystallize from ethanol to obtain 2-phenylquinoline-4-carboxylic acid.
Step 2: Synthesis of 2-Phenylquinoline-4-carbonyl chloride
In a dry flask, suspend 2-phenylquinoline-4-carboxylic acid (0.01 mol) in 10 mL of thionyl chloride.
Reflux the mixture for 2 hours until a clear solution is formed.
Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-phenylquinoline-4-carbonyl chloride. Use this intermediate directly in the next step.
Step 3: Synthesis of 2-Phenylquinoline-4-carboxamides
Dissolve the crude 2-phenylquinoline-4-carbonyl chloride (0.01 mol) in 15 mL of dry DMF.
In a separate flask, dissolve the desired substituted aromatic amine (0.01 mol) in 10 mL of dry DMF with triethylamine (B128534) (0.012 mol).
Add the amine solution dropwise to the acid chloride solution at 0°C with stirring.
Allow the reaction to warm to room temperature and stir for 12 hours.
Pour the reaction mixture into 100 mL of ice-cold water.
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the final 2-phenylquinoline-4-carboxamide.
II. Biological Evaluation of Bioactive Quinoline Derivatives
Following synthesis and purification, the biological activity of the quinoline derivatives is assessed using a variety of in vitro assays.
Experimental Workflow for Biological Evaluation
A typical workflow for evaluating the biological activity of newly synthesized compounds involves initial screening for a specific activity, followed by quantitative determination of potency and investigation of the mechanism of action.
Application Notes and Protocols for Metal-Halogen Exchange Processes involving 5-Bromoisoquinoline
For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromoisoquinoline is a pivotal building block in the synthesis of a wide array of complex organic molecules, particularly in the realm of pha...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromoisoquinoline is a pivotal building block in the synthesis of a wide array of complex organic molecules, particularly in the realm of pharmaceutical and materials science.[1][2][3] Its versatile reactivity, primarily through metal-halogen exchange, allows for the introduction of various functional groups at the 5-position of the isoquinoline (B145761) core, a privileged scaffold in medicinal chemistry.[1] This document provides detailed application notes and experimental protocols for the most common metal-halogen exchange reactions involving 5-bromoisoquinoline, including lithium-halogen exchange and magnesium-halogen exchange (Grignard and "Turbo-Grignard" reactions).
Applications in Drug Discovery and Organic Synthesis
The 5-substituted isoquinoline moiety is a key structural feature in numerous biologically active compounds. Metal-halogen exchange of 5-bromoisoquinoline opens a gateway to a diverse range of derivatives with potential therapeutic applications, including but not limited to anticancer, antihypertensive, and antiretroviral agents.[1] The organometallic intermediates generated from these reactions can be trapped with a variety of electrophiles to furnish alcohols, aldehydes, carboxylic acids, boronic acids, and other functionalized isoquinolines. These products serve as crucial intermediates in the synthesis of complex natural products and novel drug candidates.[2] For instance, the resulting isoquinoline-5-boronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions.
Key Metal-Halogen Exchange Methodologies
There are three primary methodologies for the metal-halogen exchange of 5-bromoisoquinoline:
Lithium-Halogen Exchange: This is a rapid and widely used method, typically employing an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at low temperatures. The resulting 5-isoquinolyllithium is a potent nucleophile that reacts readily with a wide range of electrophiles.
Magnesium-Halogen Exchange (Grignard Reaction): This classic method involves the reaction of 5-bromoisoquinoline with magnesium metal to form the corresponding Grignard reagent, 5-isoquinolylmagnesium bromide. This organometallic species is a strong nucleophile and base.
"Turbo-Grignard" Halogen-Magnesium Exchange: The use of isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), often termed a "Turbo-Grignard" reagent, offers a more efficient and functional group tolerant method for the bromine-magnesium exchange.[4][5][6] This approach often proceeds under milder conditions and provides access to highly functionalized Grignard reagents.[4][5][6]
Experimental Protocols
Protocol 1: Lithium-Halogen Exchange and Subsequent Electrophilic Quench
This protocol details the generation of 5-isoquinolyllithium and its subsequent reaction with an electrophile, using a benzaldehyde (B42025) derivative as an example.
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Standard laboratory glassware, syringes, and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromoisoquinoline (1.0 eq) in anhydrous Et₂O or THF in a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a thermometer.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Lithiation: Slowly add a solution of t-BuLi (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. The reaction mixture may change color, indicating the formation of the organolithium species. Stir the mixture at this temperature for 30-60 minutes.
Electrophilic Quench: In a separate flask, dissolve the electrophile (e.g., 3,4-dibromobenzaldehyde, 1.2 eq) in anhydrous THF. Slowly add this solution to the 5-isoquinolyllithium solution at -78 °C.
Warming and Quenching: After stirring for 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (B1210297) (3 x volume of the aqueous layer).
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.
Protocol 2: Grignard Reagent Formation and Reaction
This protocol describes the formation of 5-isoquinolylmagnesium bromide and its subsequent reaction with an electrophile.
Materials:
5-Bromoisoquinoline
Magnesium turnings
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute HCl
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Activation of Magnesium: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine.
Initiation: Add a small portion of a solution of 5-bromoisoquinoline (1.0 eq) in anhydrous Et₂O or THF from the dropping funnel. The disappearance of the iodine color and the onset of bubbling indicate the initiation of the Grignard reaction. Gentle heating may be required.
Formation of Grignard Reagent: Once the reaction has initiated, add the remaining solution of 5-bromoisoquinoline dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
Reaction with Electrophile: Cool the Grignard reagent solution in an ice bath. Add a solution of the electrophile (1.0 eq) in anhydrous Et₂O or THF dropwise.
Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution or dilute HCl.
Extraction, Drying, and Purification: Follow steps 6-8 from Protocol 1.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 5-bromoisoquinoline (1.0 eq) in anhydrous THF.
Halogen-Magnesium Exchange: Cool the solution to the desired temperature (typically between -15 °C and room temperature).[4] Add the i-PrMgCl·LiCl solution (1.1 eq) dropwise. Stir the mixture for 1-3 hours.
Electrophilic Addition: Cool the reaction mixture if necessary and add the electrophile (1.2 eq) dropwise.
Work-up and Purification: Follow steps 5-8 from Protocol 1.
Data Presentation
Table 1: Summary of Metal-Halogen Exchange Reactions of 5-Bromoisoquinoline and Subsequent Electrophilic Quench
Note: Yields can vary significantly based on reaction conditions and the specific electrophile used. The yields for entries 2-5 are representative expectations based on general organometallic reactivity.
Visualizations
Experimental Workflows
Caption: Workflow for Lithium-Halogen Exchange of 5-Bromoisoquinoline.
Caption: Workflow for Grignard Reaction of 5-Bromoisoquinoline.
Reaction Mechanisms
Caption: General Mechanism of Lithium-Halogen Exchange.
Caption: General Mechanism of Grignard Reagent Formation and Reaction.
Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromoisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 5-bromoisoquinoline and its key derivatives...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 5-bromoisoquinoline and its key derivatives. This versatile building block is a crucial intermediate in the development of novel therapeutics, particularly in the field of neuroscience and oncology.[1][2][3][4]
Introduction
5-Bromoisoquinoline is a pivotal heterocyclic compound utilized in the synthesis of a wide array of biologically active molecules.[1][5] Its strategic importance lies in the ability of the bromine atom at the 5-position to participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of diverse functionalities.[6][7][8][9] This allows for the construction of complex molecular architectures found in numerous pharmaceutical agents.[1][2][10]
This document outlines a robust and scalable one-pot synthesis of 5-bromo-8-nitroisoquinoline (B189721), a key derivative that provides further handles for chemical modification.[6][11]
Synthetic Overview
The large-scale synthesis of 5-bromoisoquinoline derivatives typically commences with the electrophilic bromination of isoquinoline (B145761). Careful control of reaction conditions, particularly temperature, is paramount to ensure the selective formation of the desired 5-bromo isomer over the 8-bromo counterpart, which is challenging to separate.[6][11] A subsequent in-situ nitration can be performed to yield 5-bromo-8-nitroisoquinoline, a valuable intermediate for further diversification.[6][10]
Caption: General synthetic workflow for 5-bromoisoquinoline derivatives.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the one-pot synthesis of 5-bromo-8-nitroisoquinoline from isoquinoline.
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid. Cool the acid in an ice-water bath.
Addition of Isoquinoline: Slowly add isoquinoline to the stirred sulfuric acid, ensuring the internal temperature is maintained below 30°C.[6]
Bromination: Cool the solution to -25°C in a dry ice-acetone bath. Add recrystallized N-bromosuccinimide (NBS) in portions while vigorously stirring. Maintain the internal temperature between -22°C and -26°C.[6][11] Stir the resulting suspension for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.[6][11]
Nitration: To the same reaction mixture, add potassium nitrate in portions, ensuring the temperature does not exceed -15°C.[11]
Workup: Pour the reaction mixture onto a large amount of crushed ice.[6] Carefully neutralize the mixture by adding 25% aqueous ammonia while keeping the temperature below 25°C.
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether) to yield pure 5-bromo-8-nitroisoquinoline as light yellow needles.[6]
Caption: Experimental workflow for the one-pot synthesis.
Derivatization Reactions
5-Bromoisoquinoline and its derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[8][12][13]
Caption: Suzuki-Miyaura coupling of 5-bromoisoquinoline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex.[7][14]
Caption: Buchwald-Hartwig amination of 5-bromoisoquinoline.
Applications in Drug Development
5-Bromoisoquinoline derivatives are key intermediates in the synthesis of various pharmaceutical compounds.[1][10] For example, they are used in the synthesis of AMPA receptor antagonists, which are being investigated for the treatment of neurological disorders.[1] The isoquinoline scaffold itself is present in a wide range of medicinally active compounds with activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]
Troubleshooting
Problem
Possible Cause(s)
Suggested Solution(s)
Reference
Low Yield
Incomplete reaction; Impure reagents.
Ensure complete dissolution of starting materials; Use recrystallized NBS; Verify reaction times and temperatures.
Use a maximum of 1.1 equivalents of NBS for the synthesis of 5-bromoisoquinoline and 1.3 equivalents for the one-pot synthesis of the nitro derivative.
Technical Support Center: Minimizing 8-Bromoisoquinoline Isomer Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of the 8-bromoisoquinoline (B...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of the 8-bromoisoquinoline (B29762) isomer during the synthesis of substituted isoquinolines.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of isoquinoline (B145761) bromination?
A1: The regioselectivity of electrophilic substitution on the isoquinoline ring, such as bromination, is primarily dictated by the electronic properties of the bicyclic system. The benzene (B151609) ring is more electron-rich than the pyridine (B92270) ring, making it the preferred site for electrophilic attack. Positions C5 and C8 are the most favored for substitution due to the greater stability of the resulting cationic intermediates.[1][2] Key factors that influence the ratio of 5-bromo to 8-bromo isomers include reaction temperature, the choice of brominating agent, and the acid catalyst or solvent used.[3][4]
Q2: Why is it challenging to separate 5-bromoisoquinoline and 8-bromoisoquinoline isomers?
A2: The separation of 5- and 8-bromoisoquinoline isomers is difficult due to their very similar chemical structures and physicochemical properties.[5] These isomers have the same molecular weight and similar polarities, which leads to comparable retention times in chromatography and similar solubilities, making separation by techniques like fractional crystallization challenging.
Q3: Are there any synthesis routes that inherently avoid the formation of bromoisoquinoline isomers?
A3: Yes, employing a synthesis strategy that introduces the bromo-substituent before the formation of the isoquinoline ring can provide better regiochemical control. For instance, the Pomeranz-Fritsch reaction using a pre-brominated benzaldehyde (B42025) derivative can, in principle, lead to a single bromoisoquinoline isomer.[6][7][8] However, the feasibility of this approach depends on the availability and stability of the substituted starting materials.
Troubleshooting Guide: Excessive Formation of 8-Bromoisoquinoline
This guide provides a systematic approach to troubleshoot and minimize the formation of the unwanted 8-bromoisoquinoline isomer during direct bromination of isoquinoline.
Problem: Analysis of the crude reaction mixture shows a significant percentage of the 8-bromoisoquinoline isomer.
Below is a workflow to diagnose and address this issue.
Technical Support Center: Optimizing Temperature Control in Isoquinoline Bromination
Welcome to the technical support center for the bromination of isoquinoline (B145761). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and ans...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the bromination of isoquinoline (B145761). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions. Careful temperature control is paramount for achieving high yields and regioselectivity in this reaction. This guide will address common issues and provide detailed protocols to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high regioselectivity in the bromination of isoquinoline?
A1: Precise temperature control is the most critical factor.[1][2][3] The electrophilic bromination of isoquinoline can lead to a mixture of isomers, primarily 5-bromoisoquinoline and 8-bromoisoquinoline (B29762). Lowering the reaction temperature significantly favors the formation of the desired 5-bromo isomer while suppressing the formation of the 8-bromo isomer, which is often difficult to separate.[1]
Q2: Why is the formation of 8-bromoisoquinoline undesirable, and how can it be minimized?
A2: The 8-bromoisoquinoline is a common byproduct that is difficult to remove from the desired 5-bromoisoquinoline product.[1] Its formation can be minimized by maintaining a strict, low-temperature profile during the addition of the brominating agent and throughout the reaction.[1]
Q3: What are the typical reaction conditions for selective mono-bromination of isoquinoline?
A3: A common and effective method involves using N-Bromosuccinimide (NBS) as the brominating agent in a strong acid, such as concentrated sulfuric acid.[2][3] The reaction is typically conducted at very low temperatures, often between -26°C and -18°C, to ensure high selectivity for the 5-position.[1]
Q4: What are the common side reactions in isoquinoline bromination besides the formation of the 8-bromo isomer?
A4: Over-bromination is a common side reaction, leading to the formation of di-brominated products like 5,8-dibromoisoquinoline.[3][4] The formation of these byproducts is often a result of using an excess of the brominating agent or running the reaction at a higher temperature.[5][6]
Q5: Can other brominating agents be used besides NBS?
A5: Yes, other brominating agents can be used. For instance, N,N'-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid has been shown to regioselectively produce 5-bromoisoquinoline.[2][3] Molecular bromine (Br₂) can also be used, but it may be less selective and require more stringent temperature control.[5]
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low yield of 5-bromoisoquinoline
- Inadequate temperature control: The reaction temperature may have been too high, leading to side reactions.[1][5] - Insufficient cooling: Poor heat dissipation during the exothermic addition of the brominating agent.
- Maintain strict temperature control: Use a cooling bath (e.g., dry ice/acetone) to keep the internal temperature within the optimal range (e.g., -26°C to -18°C).[1] - Slow addition of reagents: Add the brominating agent portion-wise or via a dropping funnel to manage the exotherm.[1]
Poor regioselectivity (significant amount of 8-bromoisoquinoline)
- Elevated reaction temperature: Higher temperatures favor the formation of the thermodynamically more stable 8-bromo isomer.[1] - Incorrect acid concentration: The nature and concentration of the acid can influence regioselectivity.
- Lower the reaction temperature: Conduct the reaction at the lower end of the recommended temperature range.[1] - Use a strong acid solvent: Concentrated sulfuric acid is known to promote the formation of the 5-bromo isomer.[2][3]
Formation of di-brominated byproducts
- Excess brominating agent: Using a significant excess of NBS or another brominating agent.[5][6] - High reaction temperature: Elevated temperatures can increase the rate of the second bromination.[5]
- Control stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the brominating agent.[1] - Maintain low temperature: Ensure the reaction temperature does not rise above the optimal range.
Reaction does not go to completion
- Insufficient reaction time: The reaction may not have been stirred long enough at the low temperature. - Decomposition of reagents: The brominating agent may have decomposed.
- Increase reaction time: Allow the reaction to stir for the recommended duration at the specified temperatures.[1] - Use fresh reagents: Ensure the brominating agent (e.g., NBS) is of high purity.
Experimental Protocols
Protocol 1: Selective Mono-bromination of Isoquinoline to 5-Bromoisoquinoline
This protocol is adapted from a procedure published in Organic Syntheses.[1]
In a flask equipped with a mechanical stirrer, thermometer, and an addition funnel, slowly add isoquinoline to well-stirred concentrated sulfuric acid, ensuring the internal temperature is maintained below 30°C.
Cool the resulting solution to -25°C using a dry ice-acetone bath.
To the vigorously stirred solution, add N-bromosuccinimide (1.1 equivalents) in portions, making sure the internal temperature is maintained between -26°C and -22°C.
Stir the suspension efficiently for 2 hours at -22°C ± 1°C.
Allow the temperature to rise to and stir for an additional 3 hours at -18°C ± 1°C.
Pour the homogeneous reaction mixture onto crushed ice.
Carefully neutralize the mixture with a 25% aqueous ammonia solution, keeping the temperature below 25°C.
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
The crude product can be further purified by column chromatography or recrystallization.
Technical Support Center: Purification of Crude 5-Bromoisoquinoline by Recrystallization
For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive guidance on the purification of crude 5-Bromoisoquinoline via recrystallization. Below you will find fr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of crude 5-Bromoisoquinoline via recrystallization. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and solubility data to assist you in achieving high-purity 5-Bromoisoquinoline for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 5-Bromoisoquinoline?
A1: Common impurities in crude 5-Bromoisoquinoline often originate from the synthetic route, typically the bromination of isoquinoline (B145761). Potential impurities include:
Unreacted Isoquinoline: The starting material may not have fully reacted.
Isomeric Byproducts: The bromination of isoquinoline can lead to the formation of isomeric bromoisoquinolines, with 8-Bromoisoquinoline being a notable, and often difficult to separate, byproduct.[1]
Over-brominated Products: The reaction can sometimes proceed further to yield di- or poly-brominated isoquinolines, such as 5,8-dibromoisoquinoline.[1]
Residual Reagents: Traces of the brominating agent (e.g., N-Bromosuccinimide) and the acid catalyst (e.g., sulfuric acid) may be present.
Q2: My crude 5-Bromoisoquinoline has a brownish or off-white color. What is the cause?
A2: The pure form of 5-Bromoisoquinoline is typically a white to light yellow crystalline solid. A darker color, such as brown or off-white, usually indicates the presence of impurities. These can be residual reagents from the synthesis or small amounts of polymeric byproducts. Decolorizing charcoal can sometimes be used during the recrystallization process to remove colored impurities.
Q3: Is a single-solvent or a mixed-solvent system better for recrystallizing 5-Bromoisoquinoline?
A3: The choice between a single-solvent and a mixed-solvent system depends on the solubility profile of your crude 5-Bromoisoquinoline. A single solvent that dissolves the compound well at high temperatures but poorly at low temperatures is ideal. However, if such a solvent cannot be readily found, a mixed-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can be very effective. For 5-Bromoisoquinoline, both single solvent (e.g., heptane) and mixed-solvent (e.g., heptane/toluene) systems have been successfully used.
Q4: How can I improve the yield and quality of my recrystallized 5-Bromoisoquinoline?
A4: To enhance crystal quality, it is crucial to allow the saturated solution to cool slowly and without disturbance. Rapid cooling can lead to the formation of smaller, less pure crystals that trap impurities. To maximize the yield, after the solution has slowly cooled to room temperature, it can be placed in an ice bath to further decrease the solubility of the 5-Bromoisoquinoline. However, be cautious not to cool for an extended period, as this might also cause some impurities to precipitate.
Troubleshooting Recrystallization
Problem
Possible Cause(s)
Solution(s)
Crude 5-Bromoisoquinoline does not dissolve in the hot solvent.
The solvent is not appropriate for 5-Bromoisoquinoline. The amount of solvent is insufficient.
Select a more suitable solvent by consulting the solubility data table. Gradually add more hot solvent until the solid dissolves.
No crystals form upon cooling.
The solution is not supersaturated (too much solvent was used). The concentration of 5-Bromoisoquinoline is too low.
Induce crystallization by scratching the inner wall of the flask with a glass rod. Add a seed crystal of pure 5-Bromoisoquinoline. Reduce the volume of the solvent by evaporation and allow it to cool again. Cool the solution in an ice bath to further decrease solubility.
The compound "oils out" instead of forming crystals.
The solubility of the compound in the chosen solvent is too high, even at low temperatures. The rate of cooling is too rapid. The melting point of the impurities is lowered by the solvent.
Reheat the solution to dissolve the oil. Add a small amount of a "poor" solvent (in which 5-Bromoisoquinoline is less soluble) until the solution becomes slightly turbid, then reheat until clear and cool slowly. Ensure a very slow cooling rate by insulating the flask.
The recrystallized crystals are still colored.
Colored impurities are co-crystallizing with the product. The decolorizing charcoal was not effective.
Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Do not add charcoal to a boiling solution to avoid bumping. A second recrystallization may be necessary.
Low recovery of purified 5-Bromoisoquinoline.
Too much solvent was used, leaving a significant amount of the product in the mother liquor. Premature crystallization occurred during hot filtration. The crystals were washed with a solvent in which they are too soluble.
Use the minimum amount of hot solvent necessary for dissolution. Pre-heat the filtration apparatus (funnel and filter paper) to prevent cooling. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Data Presentation
Solubility of 5-Bromoisoquinoline in Common Organic Solvents
Note: This table is compiled from qualitative data and observations from various sources. For precise quantitative data, experimental determination is recommended.
Experimental Protocols
General Recrystallization Protocol for 5-Bromoisoquinoline
This protocol provides a general methodology that can be adapted for various solvents.
1. Solvent Selection:
Place a small amount of crude 5-Bromoisoquinoline into several test tubes.
Add a small amount of a different potential solvent to each tube.
Observe the solubility at room temperature. A suitable solvent should show low solubility.
Gently heat the test tubes. An ideal solvent will completely dissolve the compound at or near its boiling point.
Allow the solutions to cool to room temperature and then in an ice bath. The solvent that yields a good crop of crystals is a suitable choice.
2. Dissolution:
Place the crude 5-Bromoisoquinoline in an appropriately sized Erlenmeyer flask.
Add a minimal amount of the selected recrystallization solvent.
Heat the mixture on a hot plate with stirring.
Continue to add small portions of the hot solvent until the 5-Bromoisoquinoline is completely dissolved. Avoid adding a large excess of solvent.
3. Decolorization (Optional):
If the solution is colored, remove it from the heat and allow it to cool slightly.
Add a small amount of activated charcoal to the solution.
Reheat the solution to boiling for a few minutes while stirring.
4. Hot Gravity Filtration:
To remove insoluble impurities and activated charcoal, perform a hot gravity filtration.
Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.
Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
5. Crystallization:
Cover the flask containing the hot filtrate with a watch glass or loosely with aluminum foil.
Allow the solution to cool slowly and undisturbed to room temperature.
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
6. Isolation of Crystals:
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
7. Drying:
Allow the crystals to air-dry on the filter paper by drawing air through the Büchner funnel for a period.
For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a temperature well below the melting point of 5-Bromoisoquinoline (83-87 °C).
Visualizations
Caption: A workflow diagram for troubleshooting common issues during the recrystallization of 5-Bromoisoquinoline.
Technical Support Center: Separation of 5,8-Dibromoisoquinoline Byproduct
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of the 5,8-d...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of the 5,8-dibromoisoquinoline (B186898) byproduct from synthetic reaction mixtures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process.
Issue
Potential Cause
Recommended Solution
Poor separation of 5,8-dibromoisoquinoline from 5-bromoisoquinoline using column chromatography.
The polarity of the eluent may not be optimal for resolving compounds with similar polarities.
- Adjust Eluent Polarity: Gradually decrease the polarity of the mobile phase. For silica (B1680970) gel chromatography, a common starting point is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane. An eluent system of dichloromethane/diethyl ether has been noted for the separation of 5-bromoisoquinoline.[1] - Gradient Elution: Employ a gradient elution, starting with a low polarity solvent and gradually increasing the polarity. This can help to first elute the less polar 5,8-dibromoisoquinoline, followed by the more polar 5-bromoisoquinoline.
Co-crystallization of 5,8-dibromoisoquinoline with the desired product.
The chosen solvent system may not provide sufficient solubility differences between the product and the byproduct at varying temperatures.
- Solvent Screening: Test a range of solvents with varying polarities. Based on the "like dissolves like" principle, and the increased lipophilicity due to the second bromine atom, 5,8-dibromoisoquinoline is expected to have slightly different solubility profiles than its monobrominated counterpart. Non-polar solvents like heptane and toluene (B28343) have been used for the crystallization of related compounds.[1] - Slow Cooling: Allow the solution to cool slowly to promote the formation of purer crystals of the less soluble compound. Rapid cooling can lead to the trapping of impurities.
Difficulty in detecting the 5,8-dibromoisoquinoline byproduct on a TLC plate.
The concentration of the byproduct may be too low, or the chosen visualization technique may not be effective.
- Use a More Concentrated Sample: Spot a more concentrated solution of the crude mixture on the TLC plate. - Appropriate Visualization: Use a UV lamp for visualization, as aromatic compounds like isoquinolines are typically UV-active. Staining with iodine or other agents can also be employed.
Fractional distillation is ineffective in separating the byproduct.
The boiling points of 5,8-dibromoisoquinoline and the desired product are too close for efficient separation by distillation.
- Alternative Purification Methods: Focus on chromatographic or crystallization techniques, which exploit differences in polarity and solubility rather than boiling points. Column chromatography and recrystallization are generally more effective for separating isomers and closely related compounds.[2]
Frequently Asked Questions (FAQs)
Q1: Why is 5,8-dibromoisoquinoline a common byproduct in the synthesis of 5-bromoisoquinoline?
A1: The formation of 5,8-dibromoisoquinoline is often a result of over-bromination during the synthesis of 5-bromoisoquinoline, especially when using reagents like N-Bromosuccinimide (NBS). Using more than the stoichiometric amount of the brominating agent increases the likelihood of a second bromine atom being added to the isoquinoline (B145761) ring, leading to the formation of the dibrominated byproduct.[1]
Q2: What are the key physicochemical differences between 5-bromoisoquinoline and 5,8-dibromoisoquinoline that can be exploited for separation?
A2: The primary difference lies in their polarity and, consequently, their solubility in various organic solvents. The presence of a second bromine atom in 5,8-dibromoisoquinoline increases its molecular weight and can slightly decrease its polarity compared to 5-bromoisoquinoline. This subtle difference in polarity is the basis for separation by techniques like column chromatography. Similarly, these differences can lead to varying solubilities in specific solvents, which is the principle behind separation by crystallization.
Q3: Which analytical techniques can be used to confirm the presence and quantity of the 5,8-dibromoisoquinoline byproduct?
A3: Several analytical techniques can be employed:
Thin-Layer Chromatography (TLC): A quick method to visualize the presence of the byproduct. For 5-bromoisoquinoline, a reported Rf value is 0.30 using a 9:1 dichloromethane/diethyl ether solvent system.[1] The 5,8-dibromoisoquinoline byproduct would be expected to have a slightly higher Rf value in a normal-phase system due to its lower polarity.
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and the percentage of the byproduct.
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to separate and identify the components of the mixture based on their mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the byproduct and determine its concentration relative to the main product.
Q4: Are there any preventative measures to minimize the formation of 5,8-dibromoisoquinoline during synthesis?
A4: Yes, careful control of the reaction conditions is crucial. The most effective measure is to use a stoichiometric amount or only a slight excess of the brominating agent (e.g., NBS).[1] Monitoring the reaction progress by TLC or HPLC can also help to stop the reaction once the desired product is formed and before significant over-bromination occurs.
Data Presentation
Table 1: Qualitative Solubility of Structurally Similar Compounds
This table provides a general guide to the expected solubility of 5,8-dibromoisoquinoline based on the properties of similar molecules.[3][4]
Solvent Type
Example Solvents
Expected Solubility of 5,8-Dibromoisoquinoline
Rationale
Non-Polar
Hexane, Toluene, Dichloromethane
Likely Soluble
The non-polar nature of the dibrominated aromatic ring suggests good solubility in non-polar solvents.
Polar Aprotic
Acetone, Ethyl Acetate, Tetrahydrofuran (THF)
Likely Soluble
These solvents have intermediate polarity and are often good solvents for a wide range of organic compounds.
Polar Protic
Methanol, Ethanol
Sparingly Soluble
The high polarity of these solvents may not be ideal for the relatively non-polar dibrominated compound.
Table 2: Chromatographic Conditions for Separation of Related Isoquinolines
This table summarizes reported chromatographic conditions used for the purification of brominated isoquinolines.
Protocol 1: Column Chromatography for the Separation of 5,8-Dibromoisoquinoline
Objective: To separate 5,8-dibromoisoquinoline from a crude reaction mixture containing 5-bromoisoquinoline.
Materials:
Crude reaction mixture
Silica gel (for column chromatography)
Dichloromethane
Diethyl ether
Glass column, flasks, and other standard laboratory glassware
Procedure:
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 dichloromethane/diethyl ether).
Column Packing: Carefully pack the glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
Sample Loading: Dissolve the crude mixture in a minimum amount of the initial eluent and load it onto the top of the silica gel bed.
Elution: Begin eluting the column with the initial solvent mixture. The less polar 5,8-dibromoisoquinoline is expected to elute before the more polar 5-bromoisoquinoline.
Fraction Collection: Collect fractions and monitor the separation using TLC.
TLC Analysis: Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 9:1 dichloromethane/diethyl ether). Visualize the spots under UV light.
Product Isolation: Combine the fractions containing the pure desired product and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization for the Purification of Brominated Isoquinolines
Objective: To purify a brominated isoquinoline product by removing the 5,8-dibromoisoquinoline byproduct through crystallization.
Solvent Addition: Suspend the crude product in a mixture of heptane and toluene in an Erlenmeyer flask.[1]
Heating to Dissolve: Heat the mixture to reflux with stirring until the solid completely dissolves.
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization. The compound with the lower solubility in the chosen solvent system will crystallize first.
Crystal Collection: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining impurities.
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Logical workflow of byproduct formation and separation challenges.
Caption: Troubleshooting workflow for byproduct separation.
Technical Support Center: Synthesis of 5-Bromoisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Bromoisoquinoline synt...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Bromoisoquinoline synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
The direct bromination of isoquinoline is a common and scalable method for producing 5-Bromoisoquinoline. However, achieving high yield and purity requires careful control of reaction conditions.
Problem: Low Yield of 5-Bromoisoquinoline
Possible Cause
Troubleshooting Recommendation
Incomplete Reaction
Ensure isoquinoline is completely dissolved in concentrated sulfuric acid before the addition of N-Bromosuccinimide (NBS). Maintain vigorous stirring throughout the reaction to ensure proper mixing.
Suboptimal Temperature
Strictly maintain the reaction temperature between -26°C and -18°C during the addition of NBS and for the specified reaction time.[1] Temperatures above this range can lead to the formation of undesired isomers and byproducts.
Impure NBS
Use recrystallized and air-dried N-Bromosuccinimide. Impurities in NBS can lead to lower yields and the formation of side products.[1]
Loss of Product During Workup
During the neutralization step with aqueous ammonia, ensure the temperature is kept below 25°C to prevent product degradation. Perform multiple extractions with a suitable organic solvent like diethyl ether to maximize product recovery.
The formation of the 8-bromoisoquinoline isomer is favored at higher temperatures. Strict adherence to the -26°C to -18°C temperature range is critical for regioselectivity.[1]
Insufficiently Acidic Medium
Concentrated sulfuric acid is the recommended solvent as it promotes the formation of the 5-bromo isomer. Using a less acidic medium can decrease regioselectivity.
Problem: Formation of Di-brominated Byproducts
Possible Cause
Troubleshooting Recommendation
Excess N-Bromosuccinimide (NBS)
Use no more than 1.1 equivalents of NBS for the synthesis of 5-Bromoisoquinoline.[1] An excess of the brominating agent will lead to the formation of 5,8-dibromoisoquinoline, which is difficult to separate from the desired product.[1]
Prolonged Reaction Time at Higher End of Temperature Range
While the reaction requires several hours, extended reaction times, especially at temperatures closer to -18°C, might slightly increase the chance of over-bromination. Monitor the reaction progress using TLC to determine the optimal reaction time.
Frequently Asked Questions (FAQs)
Direct Bromination Synthesis
Q1: What is the most critical parameter for achieving a high yield of 5-Bromoisoquinoline via direct bromination?
A1: The most critical parameter is strict temperature control. The reaction should be maintained between -26°C and -18°C to ensure high regioselectivity for the 5-position and to minimize the formation of the hard-to-remove 8-bromoisoquinoline isomer.[1]
Q2: What is the expected yield for the direct bromination of isoquinoline to 5-Bromoisoquinoline?
A2: With proper technique and purification by fractional distillation, a yield of 47-49% can be expected.[1]
Q3: How can I purify the crude 5-Bromoisoquinoline?
A3: The product can be purified by fractional distillation under reduced pressure (bp 145-149°C at 14 mm Hg).[1] Alternatively, for higher purity (>99%), column chromatography on silica (B1680970) gel can be employed.[1]
Q4: What are the common side products in this reaction?
A4: The most common side products are the isomeric 8-bromoisoquinoline and the over-brominated product, 5,8-dibromoisoquinoline.[1]
Alternative Synthesis Routes (General Guidance)
While direct bromination is a well-documented method, other classic named reactions for isoquinoline synthesis can theoretically be adapted. Below are general troubleshooting tips for these routes, which would require specific optimization for 5-Bromoisoquinoline.
Q5: I am attempting a Bischler-Napieralski reaction to synthesize a 5-bromoisoquinoline precursor. Why is the yield low?
A5: Low yields in the Bischler-Napieralski reaction are often due to an insufficiently activated aromatic ring. The bromine atom on the starting phenylethylamide is an electron-withdrawing group, which deactivates the ring towards the required intramolecular electrophilic aromatic substitution. To improve the yield, you might need to use a stronger dehydrating agent, such as a mixture of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃), or consider a substrate with an additional activating group on the aromatic ring.[2][3][4]
Q6: What starting material would I use for a Bischler-Napieralski synthesis of 5-Bromoisoquinoline?
A6: A plausible starting material would be N-acetyl-2-(3-bromophenyl)ethylamine. The cyclization would be expected to occur at the position ortho to the ethylamine (B1201723) substituent and para to the bromine, leading to the 5-bromo-3,4-dihydroisoquinoline, which can then be aromatized. However, regioselectivity can be an issue, and cyclization at the other ortho position would lead to the 7-bromo isomer.
Q7: How can I improve the yield of a Pomeranz-Fritsch synthesis of 5-Bromoisoquinoline?
A7: The Pomeranz-Fritsch reaction is known for variable yields.[5][6] To synthesize 5-Bromoisoquinoline, you would likely start with 3-bromobenzaldehyde. The electron-withdrawing nature of the bromine can hinder the acid-catalyzed cyclization. Using stronger acid conditions (e.g., fuming sulfuric acid) or employing modifications like the Schlittler-Muller (using a benzylamine (B48309) and glyoxal (B1671930) hemiacetal) might improve the outcome.[5][6]
Q8: What are the challenges in using the Pictet-Spengler reaction for 5-Bromoisoquinoline synthesis?
A8: The Pictet-Spengler reaction works best with electron-rich aromatic rings.[7] A starting material like 3-bromophenethylamine (B1277633) would have a deactivated ring, making the cyclization with an aldehyde (to form a 5-bromo-1,2,3,4-tetrahydroisoquinoline) challenging. Harsher acidic conditions and higher temperatures might be required, which could lead to side reactions. The resulting tetrahydroisoquinoline would then need to be oxidized to 5-Bromoisoquinoline.
Quantitative Data Summary
Synthesis Route
Starting Material(s)
Key Reagents
Reaction Conditions
Yield (%)
Purity (%)
Direct Bromination
Isoquinoline
N-Bromosuccinimide (NBS), H₂SO₄
-26°C to -18°C
47-49
>97 (after distillation)
Experimental Protocols
Key Experiment: Direct Bromination of Isoquinoline to 5-Bromoisoquinoline
This protocol is adapted from a reliable synthetic procedure.[1]
Technical Support Center: Troubleshooting Low Conversion in Isoquinoline Synthesis
Welcome to the technical support center for isoquinoline (B145761) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for isoquinoline (B145761) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to isoquinolines and their derivatives. Here you will find answers to frequently asked questions, detailed troubleshooting guides, optimized reaction protocols, and visual workflows to guide your experiments.
This section addresses common issues encountered during the synthesis of isoquinolines via the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.
Bischler-Napieralski Reaction
Question 1: Why is the yield of my Bischler-Napieralski reaction consistently low?
Answer: Low yields in the Bischler-Napieralski reaction can stem from several factors:
Insufficiently Activated Aromatic Ring: The cyclization step is an electrophilic aromatic substitution. If the phenyl ring of the β-phenylethylamide starting material lacks electron-donating groups, the reaction will be sluggish. Consider using substrates with activating groups (e.g., methoxy) in the meta or para positions.[1]
Suboptimal Dehydrating Agent: The choice and quality of the dehydrating agent are critical. While phosphorus oxychloride (POCl₃) is common, for less reactive substrates, a stronger agent like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ may be necessary. Polyphosphoric acid (PPA) or triflic anhydride (B1165640) (Tf₂O) can also be effective alternatives.[1]
Inappropriate Reaction Temperature: The reaction often requires heating. If the temperature is too low, the reaction may not go to completion. Conversely, excessively high temperatures can lead to side product formation and decomposition.[1]
Presence of Moisture: The dehydrating agents used are sensitive to water. Ensure all glassware is oven-dried and that anhydrous solvents and reagents are used.
Side Reactions: The formation of styrenes through a retro-Ritter reaction is a known side reaction, especially when the intermediate nitrilium ion is stabilized by conjugation. Using the corresponding nitrile as a solvent can help to suppress this side reaction by shifting the equilibrium.[1]
Question 2: I am observing a significant amount of an unknown byproduct. What could it be?
Answer: A common byproduct in the Bischler-Napieralski reaction is a styrene (B11656) derivative, formed via a retro-Ritter reaction.[1] This is more likely to occur if the intermediate nitrilium salt is stabilized by conjugation. Another possibility, particularly with strong dehydrating agents like P₂O₅, is the formation of an unexpected regioisomer of the desired product.[2]
Pictet-Spengler Reaction
Question 1: My Pictet-Spengler reaction is not proceeding to completion, resulting in a low yield. What are the likely causes?
Answer: Low conversion in the Pictet-Spengler reaction can often be attributed to the following:
Deactivated Aromatic Ring: This reaction works best with electron-rich aromatic rings. Electron-withdrawing groups on the β-arylethylamine will slow down or even prevent the cyclization step.[3]
Ineffective Catalyst: The choice and concentration of the acid catalyst are crucial. For sensitive substrates, milder catalysts like chiral phosphoric acids may be more effective than traditional protic acids like HCl or H₂SO₄. Optimization of catalyst loading is also recommended.[3]
Improper Reaction Temperature: While some Pictet-Spengler reactions proceed at room temperature, others require heating. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress.[3]
Inappropriate Solvent: Protic solvents are commonly used, but in some cases, aprotic solvents can lead to higher yields. The choice of solvent can also influence the regioselectivity of the reaction.[3]
Question 2: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?
Answer: Achieving high stereoselectivity can be a challenge. Consider these approaches:
Chiral Substrates: Using a chiral β-arylethylamine, such as an amino acid derivative, can induce diastereoselectivity.
Chiral Catalysts: The use of a chiral Brønsted acid catalyst can facilitate enantioselective Pictet-Spengler reactions.[1]
Reaction Conditions: The solvent and temperature can significantly impact the diastereomeric ratio. Lower temperatures often favor kinetic control, potentially leading to a higher ratio of one diastereomer.[3]
Pomeranz-Fritsch Reaction
Question 1: I am struggling with very low yields in my Pomeranz-Fritsch synthesis. What are the key factors to consider for optimization?
Answer: The Pomeranz-Fritsch reaction is known for its variable yields. Key factors influencing the outcome include:
Harsh Reaction Conditions: The classical use of concentrated sulfuric acid can be too harsh for many substrates, leading to decomposition and the formation of side products.[1]
Hydrolysis of the Imine Intermediate: The imine (Schiff base) formed in the first step can be susceptible to hydrolysis back to the starting materials under the strongly acidic conditions, which reduces the overall yield.[1]
Substituent Effects: Electron-withdrawing groups on the benzaldehyde (B42025) ring can hinder the electrophilic cyclization step, while electron-donating groups generally promote the reaction.[1]
Incomplete Schiff Base Formation: The initial condensation to form the benzalaminoacetal is an equilibrium-driven step. Ensuring anhydrous conditions is crucial to favor imine formation.[4]
Question 2: My main byproduct appears to be an oxazole (B20620). Why is this happening and how can I prevent it?
Answer: Oxazole formation is a significant competing pathway in the Pomeranz-Fritsch reaction. This occurs through an alternative cyclization of an intermediate. To minimize oxazole formation, you can try the following:
Optimize the Acid Catalyst: Experiment with different Brønsted and Lewis acids. A catalyst that better promotes the desired electrophilic aromatic substitution may reduce the formation of the oxazole.
Control the Reaction Temperature: Carefully controlling the temperature may help to favor the desired reaction pathway, as the activation energies for the two competing cyclizations may be different.[4]
Modify the Substrate: If feasible, altering the substituents on the benzaldehyde can influence the reaction pathway. Strongly activating groups on the aromatic ring should, in principle, accelerate the desired cyclization.[4]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for the Bischler-Napieralski and Pictet-Spengler reactions, illustrating the impact of different conditions on product yields.
Table 1: Comparison of Dehydrating Agents in the Bischler-Napieralski Reaction
Yields and diastereomeric ratios are highly dependent on the specific substrates and reaction conditions. Data is presented to illustrate general trends.
Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Reaction using POCl₃
This protocol is suitable for activated β-arylethylamides.
Starting Material Preparation: Dissolve the β-arylethylamide (1.0 equiv) in a dry, inert solvent such as acetonitrile or toluene in an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) to the solution at 0 °C.[5]
Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[5]
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it over crushed ice. Neutralize the acidic mixture by slowly adding a base (e.g., saturated sodium bicarbonate solution or ammonium (B1175870) hydroxide) until the pH is approximately 8-9.
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane) multiple times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica (B1680970) gel column chromatography to obtain the pure 3,4-dihydroisoquinoline.
Protocol 2: General Procedure for Pictet-Spengler Reaction
This protocol describes a general procedure for the synthesis of 1-substituted-tetrahydro-β-carbolines from tryptamine and an aldehyde.
Reaction Setup: In a round-bottom flask, dissolve tryptamine (1.0 eq) in a mixture of glacial acetic acid and dry dichloromethane (e.g., 5:10 mL).[6]
Reagent Addition: To this solution, add the aldehyde (1.2 eq).[6]
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[6]
Work-up: Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 20 mL).[6]
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).[6]
Protocol 3: General Procedure for Pomeranz-Fritsch Reaction
This is a general representation of the classical Pomeranz-Fritsch reaction. Milder, modified procedures are often preferred.[1]
Schiff Base Formation: In a round-bottom flask, combine equimolar amounts of benzaldehyde and 2,2-diethoxyethylamine. If the reaction is slow at room temperature, gentle warming (40-50 °C) for 1-2 hours can be applied.[4]
Cyclization: Carefully add the pre-formed benzalaminoacetal to concentrated sulfuric acid with cooling.
Reaction: After the addition of acid, heat the mixture to 100 °C for 4-6 hours. Monitor the reaction progress by TLC.[4]
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the acidic solution by the slow addition of a 10% sodium hydroxide (B78521) solution until the pH is approximately 9-10.[4]
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography or crystallization.[4]
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the reaction mechanisms and a logical workflow for troubleshooting low conversion in isoquinoline synthesis.
Welcome to the technical support center for quinoline (B57606) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflow...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for quinoline (B57606) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a specific focus on preventing over-bromination during the synthesis of bromoquinolines.
Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize a mono-brominated quinoline, but my reaction yields a significant amount of di- or poly-brominated products. What are the common causes for this?
A1: Over-bromination is a common issue in the electrophilic aromatic substitution of quinolines. The primary factors contributing to this are:
Excess Brominating Agent: Using a stoichiometric excess of the brominating agent (e.g., molecular bromine, N-bromosuccinimide) is a primary driver of multiple bromination events on the already mono-brominated product.[1][2]
Activating Substituents: The presence of electron-donating groups (e.g., -OH, -NH2, -OCH3) on the quinoline ring increases its nucleophilicity, making it more susceptible to multiple brominations.[1][2][3]
Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary activation energy for the second, less favorable bromination to occur.[1][2] The choice of solvent can also influence the reactivity of the brominating agent.[3][4]
Q2: How can I selectively achieve mono-bromination of a highly activated quinoline derivative?
A2: Achieving selective mono-bromination requires careful control over reaction conditions. Key strategies include:
Control Stoichiometry: Use a precise stoichiometric amount (1.0-1.1 equivalents) of the brominating agent relative to the quinoline substrate to limit its availability for a second reaction.[1][5]
Lower Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0 °C or below) can help minimize di-bromination by slowing down the reaction rate.[1][3][5]
Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is a milder brominating agent compared to molecular bromine (Br2) and often provides better selectivity for mono-bromination.[3][5]
Slow Addition of Reagent: Adding the brominating agent dropwise over a period of time helps to maintain a low concentration in the reaction mixture, favoring mono-substitution.[5]
Protecting Groups: For highly activated quinolines, such as hydroxyquinolines, protecting the activating group can prevent over-bromination.[5]
Q3: My bromination reaction has poor regioselectivity. How can I control which position on the quinoline ring is brominated?
A3: Regioselectivity in quinoline bromination is influenced by the electronic properties of the quinoline core, any existing substituents, and the reaction mechanism.
On the Carbocyclic (Benzene) Ring: In acidic conditions, the quinoline nitrogen is protonated, deactivating the heterocyclic ring. This directs the electrophilic attack to the benzene (B151609) ring, preferentially at the C5 and C8 positions. For 8-substituted quinolines with activating groups, bromination typically occurs at the C5 and C7 positions.[3]
On the Heterocyclic (Pyridine) Ring: Direct bromination on the pyridine (B92270) ring is more challenging. Gas-phase bromination at high temperatures can lead to substitution at the C3 or C2 positions.
Directing Groups: The use of directing groups can achieve regioselective bromination under mild conditions.
Q4: Are there alternative methods to direct bromination for synthesizing mono-bromoquinolines?
A4: Yes, several alternative synthetic routes can provide better control and yield of mono-brominated quinolines:
Synthesis from Substituted Anilines: A common strategy is to use a bromo-substituted aniline (B41778) as a starting material in a classic quinoline synthesis, such as the Skraup or Doebner-von Miller reaction. This approach pre-places the bromine atom in the desired position.[3]
Halogen Exchange Reactions: In some cases, it is possible to synthesize a chloro- or iodo-quinoline and then perform a halogen exchange reaction to obtain the desired bromo-quinoline.[3]
Troubleshooting Guides
Symptom
Possible Cause(s)
Suggested Solution(s)
High percentage of di-brominated product
1. Excess brominating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time.
1. Carefully control the stoichiometry of the brominating agent to 1.0-1.1 equivalents.[1] 2. Lower the reaction temperature (e.g., to 0 °C or room temperature).[1] 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[1]
Mixture of regioisomers
1. Multiple activated positions on the quinoline ring. 2. Reaction conditions favoring multiple products.
1. Modify reaction conditions to favor one isomer (e.g., bromination in strong acid to direct to the benzene ring). 2. Consider using a bulkier brominating agent to leverage steric hindrance.
Low or no yield of desired bromoquinoline
1. Inactive substrate (electron-deficient quinoline). 2. Decomposition of starting material or product.
1. Use a more reactive brominating system (e.g., Br2 with a Lewis acid). 2. Lower the reaction temperature, shorten the reaction time, or use a milder solvent. Monitor the reaction closely.[5]
Quantitative Data on Bromination of 8-Substituted Quinolines
The following table summarizes the results of the bromination of 8-hydroxyquinoline (B1678124) under different conditions, illustrating the effect of stoichiometry on the product distribution.
In a round-bottom flask, dissolve 8-methoxyquinoline (1.0 eq) in distilled chloroform.
In a separate dropping funnel, prepare a solution of bromine (1.1 eq) in chloroform.
Protect the reaction from light and add the bromine solution dropwise to the 8-methoxyquinoline solution at room temperature over a period of 10 minutes.[1][3]
Stir the reaction mixture at ambient temperature for 48 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]
Upon completion, wash the organic layer with a 5% aqueous solution of sodium bicarbonate (3 x 20 mL) to quench any remaining bromine.[1][3]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by passing it through a short alumina column, eluting with a mixture of ethyl acetate and hexane (e.g., 1:3).
Evaporate the solvent from the collected fractions to obtain the pure 5-bromo-8-methoxyquinoline.[3]
Protocol 2: Synthesis of 5,7-dibromo-8-hydroxyquinoline
This protocol is optimized for the synthesis of the di-brominated product.
Technical Support Center: Impact of Reagent Stoichiometry on Product Distribution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues rela...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the impact of reagent stoichiometry on product distribution in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: How does reagent stoichiometry fundamentally affect the outcome of a chemical reaction?
A1: Reagent stoichiometry, the quantitative relationship between reactants and products in a chemical reaction, is a critical factor that dictates the maximum possible yield of a product and can influence the distribution of products in reactions with multiple possible outcomes.[1][2] By controlling the molar ratios of reactants, you can ensure that the limiting reactant is fully consumed, maximizing the formation of the desired product while minimizing waste.[2] In pharmaceutical manufacturing, precise stoichiometric control is essential for producing pure, safe, and effective drugs.[1][2]
Q2: What is a limiting reactant and why is its identification crucial?
A2: The limiting reactant is the reactant that is completely consumed in a chemical reaction, and therefore, it determines the maximum amount of product that can be formed (the theoretical yield).[3][4] Once the limiting reactant is depleted, the reaction ceases, regardless of the quantities of other reactants present (excess reactants).[4] Identifying the limiting reactant is crucial for several reasons:
Predicting Theoretical Yield: It allows for the calculation of the maximum possible amount of product.[4]
Optimizing Reagent Usage: It helps in adjusting the amounts of reactants to minimize the waste of expensive or hazardous materials.
Controlling Product Purity: Proper identification and control of the limiting reactant can help minimize the formation of byproducts that may arise from side reactions involving excess reagents.
Q3: My reaction is giving a low yield, even though my starting materials are fully consumed. Could stoichiometry be the issue?
A3: Yes, even with complete consumption of the limiting reactant, improper stoichiometry can lead to low yields of the desired product due to the formation of side products. This can happen in several ways:
Parallel Reactions: The reactants may participate in multiple competing reactions to form different products. The stoichiometric ratio can influence which reaction pathway is favored.
Consecutive Reactions: The desired product may be an intermediate that can react further to form an undesired subsequent product. The amount of a particular reactant can affect the rate of this subsequent reaction.
Excess Reagent-Induced Decomposition: An excess of one reagent might lead to the decomposition of the desired product.
Below is a logical diagram illustrating the relationship between stoichiometry and reaction outcomes.
Caption: Logical relationship between stoichiometry and reaction outcomes.
Troubleshooting Guides
Problem 1: Unexpected Product Distribution or Formation of Byproducts
Symptom: You have isolated a mixture of your desired product and one or more unexpected byproducts, leading to a lower yield of the desired compound and purification challenges.
Possible Cause: The stoichiometric ratio of your reactants may be favoring a side reaction. An excess of one reactant can sometimes promote alternative reaction pathways.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected byproduct formation.
Data Presentation Example: Grignard Reaction Stoichiometry
In a Grignard reaction, using an excess of the Grignard reagent can sometimes lead to side reactions or difficulties in quenching the reaction, potentially lowering the yield of the desired alcohol.[6]
Molar Equivalents of EtMgBr to 2-Butanone
% Yield of 3-methyl-3-pentanol
Observations
1.0
Higher
Cleaner reaction profile.
2.0
Lower
Significant heat generated during acidic workup, potential for product dehydration.[6]
Problem 2: Poor Diastereoselectivity or Regioselectivity
Symptom: Your reaction produces a mixture of diastereomers or regioisomers, and the desired isomer is not the major product.
Possible Cause: The stoichiometry of a reagent or catalyst can influence the transition state energies, thereby affecting the stereochemical or regiochemical outcome of the reaction. For example, the aggregation state of a catalyst, which can be concentration-dependent, may alter its steric environment.
Troubleshooting Steps:
Vary the Limiting Reactant: If applicable, try running the reaction with the other reactant as the limiting one to see if it influences selectivity.
Adjust Catalyst/Reagent Loading: In catalyzed reactions, the ratio of catalyst to substrate is a form of stoichiometry. Systematically vary the catalyst loading (e.g., from 1 mol% to 5 mol%) and observe the effect on the isomeric ratio.
Slow Addition: The rate of addition of one reagent to another can maintain a low instantaneous concentration of that reagent, which can sometimes improve selectivity. This is a practical way to influence the effective stoichiometry over the course of the reaction.
Data Presentation Example: Catalyst Loading in a Suzuki Coupling Reaction
Optimizing the catalyst loading is a crucial aspect of controlling stoichiometry in cross-coupling reactions to maximize yield and minimize side reactions like homocoupling.
Catalyst Loading (mol%)
Product Yield (%)
0.5
75
1.0
92
2.0
91
5.0
88
Note: This is a representative table based on typical optimization studies for Suzuki coupling reactions.
Experimental Protocols
Protocol 1: Determining the Limiting Reactant
This protocol provides a general method for identifying the limiting reactant in a reaction.
Objective: To determine which of two reactants is the limiting reactant.
Balanced Chemical Equation: Write the balanced chemical equation for the reaction to determine the stoichiometric mole ratio of the reactants.[4]
Calculate Moles: For a planned experiment, calculate the number of moles of each reactant you intend to use.[4]
Determine Theoretical Product from Each Reactant:
Based on the stoichiometry of the balanced equation, calculate the theoretical yield (in moles or grams) of the desired product that would be formed if Reactant A was completely consumed.[4]
Perform the same calculation assuming Reactant B is completely consumed.[4]
Identify Limiting Reactant: The reactant that produces the lesser amount of product is the limiting reactant.[4]
Experimental Workflow for Limiting Reactant Determination:
Caption: Experimental workflow for determining the limiting reactant.
Protocol 2: Optimizing Reagent Stoichiometry for Product Selectivity
This protocol provides a general approach for optimizing the stoichiometric ratio of reactants to maximize the yield of a desired product over a byproduct.
Objective: To find the optimal stoichiometric ratio of Reactant A to Reactant B that maximizes the formation of the desired product (P) and minimizes the formation of a side product (S).
Methodology:
Initial Reaction: Run the reaction using a 1:1 stoichiometric ratio of Reactant A to Reactant B. Analyze the product mixture to determine the ratio of P:S.
Vary Stoichiometry: Set up a series of reactions where the stoichiometry is varied. For example:
Reaction 1: 1.0 eq of A, 1.2 eq of B
Reaction 2: 1.0 eq of A, 1.5 eq of B
Reaction 3: 1.2 eq of A, 1.0 eq of B
Reaction 4: 1.5 eq of A, 1.0 eq of B
Reaction Monitoring: Ensure all reactions are run under identical conditions (temperature, concentration, reaction time). Monitor the reactions to completion.
Analysis: After the reaction is complete, quench all reactions identically. Analyze the crude reaction mixture of each experiment by a quantitative method (e.g., quantitative NMR or GC with an internal standard) to determine the ratio of P:S and the yield of P.
Data Evaluation: Create a table to compare the results and identify the stoichiometric ratio that provides the best selectivity for the desired product P.
common side reactions in the synthesis of bromoquinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered du...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of bromoquinolines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the direct bromination of quinoline (B57606)?
A1: The most prevalent side reactions in the direct electrophilic bromination of quinoline are the formation of regioisomers and polybrominated products. Key side products include:
Regioisomers: Depending on the reaction conditions, particularly temperature, different isomers can be formed. For instance, in the synthesis of 5-bromoquinoline (B189535), 8-bromoquinoline (B100496) is a common isomeric byproduct.[1]
Polybrominated Products: Over-bromination can lead to the formation of di- or even tri-substituted products, such as 5,7-dibromoquinoline (B1595614) and 5,8-dibromoquinoline. These can be challenging to separate from the desired monobrominated product. The use of excess brominating agents, like N-bromosuccinimide (NBS), significantly increases the likelihood of di-bromination.[1]
Q2: How can I control the regioselectivity of bromination to favor a specific isomer?
A2: Achieving high regioselectivity is critical and can be influenced by several factors:
Temperature Control: Maintaining a low reaction temperature is crucial. For the synthesis of 5-bromoquinoline, temperatures between -26°C and -18°C are recommended to minimize the formation of the 8-bromo isomer.[1]
Choice of Brominating Agent and Solvent: N-Bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid is a commonly used reagent system that can provide good selectivity for the 5-position.[1]
Stoichiometry of Reagents: Using a slight, but not large, excess of the brominating agent is advisable. An excess of NBS should be avoided as it leads to the formation of di-brominated products that are difficult to separate.[1][2]
Q3: I am observing a significant amount of di-brominated product in my reaction mixture. How can I minimize this?
A3: The formation of di-brominated quinolines is a common issue that can be addressed by:
Careful Control of NBS Stoichiometry: Do not use more than 1.1 equivalents of NBS for the synthesis of a monobromoquinoline.[1]
Lowering Reaction Temperature: Conducting the reaction at a lower temperature can decrease the rate of the second bromination.[2]
Monitoring Reaction Progress: Closely monitor the reaction using techniques like TLC and quench it as soon as the starting material is consumed to prevent further bromination.[3]
Q4: What are the potential side reactions when using classical quinoline syntheses (e.g., Skraup, Doebner-von Miller) with bromo-substituted anilines?
A4: When using bromoanilines as starting materials in classical quinoline syntheses, the primary side reaction is the formation of undesired regioisomers. The position of the bromo substituent on the aniline (B41778) ring and the nature of the other reactants will dictate the possible isomeric products. For example, the Skraup reaction of 2-bromoaniline (B46623) is reported to produce 8-bromoquinoline in high yield.[4] However, depending on the specific bromoaniline isomer used, a mixture of bromoquinoline isomers could be obtained. Careful selection of the starting bromoaniline is key to obtaining the desired bromoquinoline isomer.
Q5: Are there alternative synthetic routes to bromoquinolines that might avoid these side reactions?
A5: Yes, alternative routes can offer better regioselectivity. For example, the Sandmeyer reaction, which involves the diazotization of an aminoquinoline followed by reaction with a copper(I) bromide, can be a reliable method to introduce a bromine atom at a specific position.[5] This method can be advantageous when the desired aminoquinoline precursor is readily available.
Troubleshooting Guides
Problem 1: Low Yield and/or Formation of Multiple Products in Direct Bromination
Symptom
Possible Cause(s)
Suggested Solution(s)
Significant amount of isomeric byproduct (e.g., 8-bromoquinoline instead of 5-bromoquinoline)
Incorrect reaction temperature.
Strictly control the temperature. For 5-bromoquinoline synthesis, maintain the temperature between -26°C and -18°C.[1]
Incorrect acid concentration.
Ensure the correct concentration of the acid solvent (e.g., sulfuric acid) is used as specified in the protocol.[1]
High percentage of di- or poly-brominated products
Excess brominating agent.
Carefully control the stoichiometry of the brominating agent (e.g., NBS or Br₂) to 1.0-1.1 equivalents for monobromination.[1][2]
Reaction temperature is too high.
Lower the reaction temperature (e.g., to 0°C or below) to decrease the rate of subsequent brominations.[2]
Prolonged reaction time.
Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[3]
Low overall yield
Incomplete reaction.
Ensure all starting material has dissolved before adding the brominating agent and maintain vigorous stirring.[6]
Loss of product during workup.
During workup, ensure the pH is carefully adjusted to basify the mixture before extraction. Use an appropriate organic solvent and perform multiple extractions to maximize recovery.[1]
Problem 2: Side Reactions in Classical Quinoline Syntheses with Bromoanilines
Symptom
Possible Cause(s)
Suggested Solution(s)
Formation of undesired bromoquinoline isomers in Skraup or Doebner-von Miller synthesis
The starting bromoaniline isomer leads to multiple possible cyclization pathways.
Carefully select the bromoaniline isomer that will regioselectively yield the desired bromoquinoline. For example, 3-bromoaniline (B18343) is a precursor for 5-bromo and 7-bromoquinolines.[5]
Harsh reaction conditions leading to side reactions.
Optimize reaction conditions such as temperature and catalyst. Milder catalysts may prevent byproduct formation.[7]
Tar/Polymer formation in Skraup or Doebner-von Miller synthesis
Uncontrolled exothermic reaction, especially in the Skraup synthesis.
Add a moderator like ferrous sulfate (B86663) (FeSO₄) to control the reaction rate.[7]
Polymerization of α,β-unsaturated carbonyl compounds in the Doebner-von Miller reaction.
Use a biphasic reaction medium to sequester the carbonyl compound and reduce polymerization.[8]
Low yield in Friedländer or Combes synthesis
Inefficient catalyst or harsh reaction conditions.
Screen different acid or base catalysts to find the optimal one for your specific substrates. Consider using milder reaction conditions.[1][9]
Poor regioselectivity with unsymmetrical ketones in Friedländer synthesis.
Employ a catalyst known to promote regioselectivity and consider slow addition of the ketone.[9]
In a flask equipped with a stirrer and a dropping funnel, slowly add quinoline to well-stirred concentrated sulfuric acid, ensuring the internal temperature is maintained below 30°C.
Cool the solution to -25°C in a dry ice-acetone bath.
Add recrystallized NBS portion-wise over a period, maintaining the temperature between -26°C and -18°C.
Stir the mixture at this temperature for a few hours.
Pour the reaction mixture onto crushed ice.
Basify the mixture with a 25% aqueous ammonia solution, keeping the temperature below 25°C.
Extract the resulting alkaline suspension with diethyl ether (3 portions).
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography or fractional distillation to isolate 5-bromoquinoline.
Protocol 2: Synthesis of 5,7-dibromo-8-hydroxyquinoline[10]
Technical Support Center: Catalyst Deactivation in the Hydrogenation of Isoquinolines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalytic hydrogenation of isoquinolines, with a specific focus on catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: My isoquinoline (B145761) hydrogenation reaction has stalled or is showing very low conversion. What are the likely causes?
A1: Low or no conversion in isoquinoline hydrogenation is often linked to catalyst deactivation. The most common causes include:
Catalyst Poisoning: Isoquinoline and its hydrogenated intermediates can act as poisons. The nitrogen atom in the isoquinoline ring can strongly coordinate to the active metal sites (e.g., Palladium, Platinum) of the catalyst, blocking them from participating in the reaction.[1][2]
Coking/Fouling: At elevated temperatures, reactants, products, or solvent molecules can decompose and form carbonaceous deposits (coke) on the catalyst surface.[1] These deposits physically block the active sites and pores of the catalyst.
Improper Catalyst Activation: Many hydrogenation catalysts require a pre-activation step to be effective. Ensure that the correct activation protocol for your specific catalyst has been followed.[3]
Insufficient Hydrogen Pressure: Inadequate hydrogen pressure can lead to incomplete reactions. Verify that the pressure is at the recommended level for your specific protocol.
Q2: The catalyst worked well for the first run, but its activity is significantly lower in subsequent recycling attempts. Why is this happening?
A2: A gradual decrease in catalyst activity over several cycles is a classic sign of deactivation. The primary reasons for this include:
Progressive Poisoning: Even if the initial poisoning is not severe enough to halt the first reaction, the cumulative effect over multiple runs can lead to a significant drop in performance.
Sintering: High reaction or regeneration temperatures can cause the small metal nanoparticles on the catalyst support to agglomerate into larger particles.[1] This process, known as sintering, reduces the active surface area of the catalyst, leading to lower activity.
Leaching: The active metal component of the catalyst can dissolve into the reaction medium during the reaction, leading to an irreversible loss of active sites.[4]
Q3: Can a deactivated catalyst from an isoquinoline hydrogenation reaction be regenerated?
A3: Yes, in many cases, catalyst regeneration is possible, particularly if the deactivation is due to coking.[1] A common method is a controlled oxidative treatment to burn off carbon deposits, followed by a reduction step to reactivate the metal.[5][6] However, deactivation due to sintering is generally irreversible.[5] Regeneration of catalysts poisoned by strong coordination of nitrogen compounds can be challenging and may require specific washing procedures with acids or bases.
Q4: Are there any best practices to minimize catalyst deactivation during isoquinoline hydrogenation?
A4: To prolong the life of your catalyst, consider the following:
Optimize Reaction Conditions: Use the mildest possible temperature and pressure that still afford a reasonable reaction rate to minimize sintering and coking.
Ensure High Purity of Reactants and Solvents: Impurities, especially sulfur compounds, can act as potent catalyst poisons.[3]
Consider Catalyst Choice: Some catalysts are inherently more resistant to poisoning by nitrogen-containing compounds. For example, rhodium and iridium-based catalysts are often used for the hydrogenation of N-heterocycles.[5]
Substrate Activation: In some cases, activating the isoquinoline substrate (e.g., with chloroformates or by forming a salt) can enhance reactivity and potentially reduce direct poisoning of the catalyst.[6][7][8]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the hydrogenation of isoquinolines.
Issue 1: Reaction is Sluggish or Incomplete
Possible Cause
Diagnostic Step
Suggested Solution
Catalyst Poisoning
Run a control reaction with a standard, easily hydrogenated substrate (e.g., cyclohexene) to confirm the catalyst's general activity.
1. Increase catalyst loading to compensate for poisoned sites.2. Consider a catalyst known to be more resistant to nitrogen poisoning (e.g., Rh, Ir).[5]3. Purify the isoquinoline substrate to remove potential impurities.
Coking/Fouling
Characterize the spent catalyst using techniques like Temperature-Programmed Oxidation (TPO) to quantify carbon deposition.[5]
1. Lower the reaction temperature.2. Implement a regeneration protocol (see Experimental Protocols section).
Poor Mass Transfer
Increase the stirring rate and observe if the reaction rate increases.
Ensure vigorous stirring to maximize contact between hydrogen, substrate, and catalyst.
Issue 2: Catalyst Cannot Be Recycled Effectively
Possible Cause
Diagnostic Step
Suggested Solution
Irreversible Sintering
Characterize the fresh and spent catalyst using Transmission Electron Microscopy (TEM) to compare metal particle sizes.
1. Lower the reaction and/or regeneration temperature.2. Choose a catalyst with a more thermally stable support.
Leaching of Active Metal
After filtering the catalyst, allow the filtrate to react further under hydrogen pressure. If the reaction continues, leaching has occurred.[4]
1. Use a different solvent that is less likely to coordinate with and dissolve the metal.2. Select a catalyst with stronger metal-support interactions.
Incomplete Regeneration
Analyze the regenerated catalyst to ensure the deactivating species have been removed (e.g., TPO for coke, elemental analysis for poisons).
Optimize the regeneration protocol (e.g., adjust temperature, duration, or gas flow rates).
Data Presentation
Table 1: Comparative Performance of Catalysts in the Asymmetric Hydrogenation of 2-Methylquinoline
Metal
Catalyst/Chiral Ligand
Reaction Type
Substrate/Catalyst Ratio (S/C)
Temp. (°C)
Pressure (atm H₂)
Time (h)
Conversion (%)
ee (%)
Ruthenium
(R,R)-TsDPEN
Hydrogenation
100
60
20
6
>99
>99
Iridium
(S)-SegPhos
Transfer Hydrogenation
200
30
N/A
12
>99
96
Rhodium
(R,R)-f-spiroPhos
Hydrogenation
100
25
50
24
>99
99
This table summarizes representative data to highlight the performance of different metal catalysts in a similar transformation. Actual results will vary based on the specific isoquinoline substrate and reaction conditions.[5]
Table 2: Effect of Regeneration on Pd(OH)₂/C Catalyst Performance in Hydrogenation
Regeneration Cycle
Regeneration Method
Yield (%)
Fresh Catalyst
N/A
>70
1st Recycle
Chloroform and glacial acetic acid mixture treatment
>70
2nd Recycle
Chloroform and glacial acetic acid mixture treatment
>70
3rd Recycle
Chloroform and glacial acetic acid mixture treatment
>70
4th Recycle
Chloroform and glacial acetic acid mixture treatment
~65
Data adapted from a study on a related hydrogenation reaction, demonstrating the potential for maintaining high yields over multiple cycles with an effective regeneration protocol.[9]
Technical Support Center: Optimizing Solvent Choice for 5-Bromoisoquinoline Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal solvent for various cross-coupling reactions involving 5-Bromoisoqui...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal solvent for various cross-coupling reactions involving 5-Bromoisoquinoline. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection critical for reactions with 5-Bromoisoquinoline?
A1: Solvent choice significantly impacts reaction outcomes by influencing the solubility of reactants, catalysts, and bases, as well as the stability of intermediates and the overall reaction rate. For 5-Bromoisoquinoline, an appropriate solvent can lead to higher yields, shorter reaction times, and improved product purity by minimizing side reactions.
Q2: What are the most common cross-coupling reactions performed with 5-Bromoisoquinoline?
A2: The most prevalent reactions are the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for C-C (alkyne) bond formation.
Q3: Are there any general solvent recommendations for these reactions with 5-Bromoisoquinoline?
A3: While the optimal solvent is substrate-dependent, common choices include ethereal solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like N,N-dimethylformamide (DMF). Often, a mixture of solvents, including water, is used, particularly in Suzuki-Miyaura reactions.[1]
Q4: What are common side reactions related to solvent choice, and how can they be minimized?
A4: Common side reactions include hydrodehalogenation (replacement of bromine with hydrogen), homocoupling of the starting materials, and protodeboronation of the boronic acid in Suzuki reactions. Using anhydrous, degassed solvents can minimize hydrodehalogenation and catalyst deactivation.[2] For Suzuki reactions, minimizing excess water can reduce protodeboronation.
Troubleshooting Guides
Low or No Product Yield
Potential Cause
Troubleshooting Steps
Poor Solubility of Reagents
- Screen a range of solvents with varying polarities (e.g., toluene, dioxane, DMF).- Consider using a co-solvent to improve solubility. For Suzuki reactions, a mixture of an organic solvent and water is common.[3]
Catalyst Deactivation
- Ensure the use of anhydrous and thoroughly degassed solvents to prevent catalyst oxidation.[4] - Use a pre-catalyst or ensure in situ reduction of the Pd(II) source is efficient.
Suboptimal Reaction Temperature
- Gradually increase the reaction temperature in 10-20 °C increments. Some reactions require higher temperatures to proceed effectively.
Incorrect Base-Solvent Combination
- The effectiveness of a base can be highly dependent on the solvent. For instance, the solubility of inorganic bases like K₂CO₃ or K₃PO₄ can vary significantly between solvents.[2][5]
Formation of Byproducts
Byproduct
Potential Cause & Solution
Homocoupling of Boronic Acid (Suzuki)
- Cause: Presence of oxygen. - Solution: Rigorously degas all solvents and reagents.[2]
Hydrodehalogenation
- Cause: High reaction temperature or presence of a hydrogen source. - Solution: Lower the reaction temperature and ensure the use of anhydrous solvents.
Protodeboronation (Suzuki)
- Cause: Presence of excess water or protic solvents. - Solution: Use anhydrous solvents or a minimal amount of water necessary for the reaction. Consider using boronic esters, which are more stable.
Data Presentation: Solvent Effects on Reaction Yield
The following tables summarize the impact of different solvents on the yield of cross-coupling reactions with substrates similar to 5-Bromoisoquinoline. These should be used as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromoisoquinoline
Reagent Preparation: In a dry Schlenk flask, combine 5-Bromoisoquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1 v/v, 10 mL) via syringe.
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: After cooling, dilute with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography.[2]
Protocol 2: Buchwald-Hartwig Amination of 5-Bromoisoquinoline
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine (B1218219) ligand (e.g., Xantphos, 5 mol%) to a dry Schlenk tube.
Reagent Addition: Add the base (e.g., Cs₂CO₃, 1.5 mmol), 5-Bromoisoquinoline (1.0 mmol), and the amine (1.2 mmol).
Reaction: Seal the tube and heat in a preheated oil bath at the desired temperature (e.g., 80-110 °C). Monitor the reaction by TLC or LC-MS.
Work-up: Cool the reaction, dilute with a suitable organic solvent, and filter through a pad of Celite®.
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling of 5-Bromoisoquinoline
Reaction Setup: To a dry round-bottom flask, add 5-Bromoisoquinoline (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).
Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes.
Reagent and Solvent Addition: Under the inert atmosphere, add an anhydrous, degassed solvent (e.g., THF, 10 mL) and a base (e.g., triethylamine, 2.0 mmol).
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.
Reaction: Heat the mixture to 60-70 °C for 4-12 hours, monitoring by TLC.
Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium (B1175870) chloride and brine.
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
General experimental workflow for cross-coupling reactions.
Technical Support Center: Fractional Distillation of 5-Bromoisoquinoline
Welcome to the technical support center for the fractional distillation of 5-Bromoisoquinoline under reduced pressure. This guide is designed for researchers, scientists, and drug development professionals to provide tro...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the fractional distillation of 5-Bromoisoquinoline under reduced pressure. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the reported boiling point of 5-Bromoisoquinoline under reduced pressure?
A1: The boiling point of 5-Bromoisoquinoline is dependent on the pressure at which the distillation is performed. A key literature value is 145-149°C at 14 mmHg[1]. Other sources report a boiling point of 95-97°C at 0.1 mmHg[2][3]. It is crucial to monitor and control the vacuum level to achieve a consistent boiling point.
Q2: My 5-Bromoisoquinoline solidifies in the condenser. How can I prevent this?
A2: Solidification in the condenser is a common issue due to the relatively high melting point of 5-Bromoisoquinoline (83-87°C)[4]. To mitigate this, the condenser should be heated. A water bath with a circulatory pump set to 80°C is an effective method[1]. If the product still begins to solidify, the water bath temperature can be increased to 85-90°C to ensure a steady flow[1]. A heat gun can also be used cautiously to melt any solidified product in the condenser[1].
Q3: What are common impurities in crude 5-Bromoisoquinoline, and can they be removed by fractional distillation?
A3: Common impurities can include unreacted isoquinoline (B145761) and isomeric byproducts such as 8-bromoisoquinoline (B29762) and 5,8-dibromoisoquinoline[1]. The formation of 8-bromoisoquinoline is particularly problematic as it can be difficult to remove[1]. Fractional distillation is an effective method for separating these impurities, provided a column with sufficient theoretical plates is used and the distillation is performed slowly to allow for proper equilibration. Fractions boiling below 144°C at 14 mmHg should be discarded as they may contain lower-boiling impurities like isoquinoline[1].
Q4: I'm observing bumping or unstable boiling. What is the cause, and how can I fix it?
A4: Bumping occurs when a liquid superheats and then boils violently. Under vacuum, traditional boiling chips are ineffective[5]. To ensure smooth boiling, use a magnetic stir bar in the distilling flask for vigorous stirring. Ensure all glassware joints are properly sealed with vacuum grease to prevent leaks, which can also cause pressure fluctuations and unstable boiling.
Q5: My vacuum pump is not reaching the desired pressure. What should I check?
A5: An inconsistent or low vacuum can be due to leaks in the system, a contaminated or worn-out vacuum pump, or a saturated cold trap[6]. Check all ground glass joints, O-rings, and gaskets for proper sealing and replace any degraded components[7][6]. Ensure the vacuum pump oil is clean and at the correct level[6]. The cold trap should be filled with an appropriate coolant (e.g., dry ice/acetone or liquid nitrogen) to prevent volatile substances from entering and contaminating the pump.
Troubleshooting Guide
This guide addresses specific issues that may arise during the fractional distillation of 5-Bromoisoquinoline.
Problem
Possible Cause(s)
Solution(s)
Product Solidifies in Condenser
The melting point of 5-Bromoisoquinoline (83-87°C) is close to the temperature of a standard water-cooled condenser.
Heat the condenser using a circulating water bath set to 80-90°C. A heat gun can be used with caution to melt any blockages.[1]
Low Product Yield
- Inefficient separation from impurities.- Product loss due to solidification in the apparatus.- Thermal degradation of the product.
- Use a fractionating column with adequate length (e.g., 40 cm) and insulation (e.g., glass wool or aluminum foil) to ensure good separation.[1][8]- Ensure all parts of the distillation path after the column are sufficiently heated.- Distill at the lowest practical pressure to minimize the required pot temperature.
Unstable Vacuum Pressure
- Leaks in the distillation setup.- Fluctuations in the vacuum pump performance.
- Check all joints and seals for leaks using a vacuum gauge. Re-grease joints if necessary.[6]- Ensure the vacuum pump is properly maintained and the oil is clean.[6]- Use a vacuum regulator for precise pressure control.[9]
Bumping/Uncontrolled Boiling
- Lack of nucleation sites for smooth boiling.- Superheating of the liquid.
- Use a magnetic stir bar and a stirrer hotplate to ensure vigorous and even stirring.[10]- Avoid heating the distillation flask too rapidly.
Darkening of Distillation Residue
- Thermal decomposition of the product or high-boiling impurities at elevated temperatures.
- Reduce the distillation pressure to lower the boiling point and the required heating mantle temperature.[10]- Do not heat the flask to dryness; this can cause decomposition of the residue.
Poor Separation of Fractions
- Distillation rate is too fast.- Inadequate insulation of the fractionating column.- Insufficient number of theoretical plates in the column.
- Distill at a slow, steady rate to allow for proper vapor-liquid equilibrium on each theoretical plate.[8]- Insulate the fractionating column with glass wool or aluminum foil to maintain the temperature gradient.[8]- Use a longer fractionating column or one with a more efficient packing material.
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glassware is dry and free of cracks[10].
Lightly grease all ground glass joints to ensure a good vacuum seal.
Place the crude 5-Bromoisoquinoline and a magnetic stir bar into the distilling flask.
Wrap the fractionating column with glass wool or aluminum foil for insulation[1].
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
Connect the condenser to a circulating water bath set to 80°C[1].
Set up a cold trap between the distillation apparatus and the vacuum pump.
Distillation Process:
Begin stirring the contents of the distillation flask.
Slowly and carefully apply the vacuum. Ensure the system is sealed and the pressure drops to the desired level (e.g., 14 mmHg).
Once a stable vacuum is achieved, begin heating the distillation flask.
Observe the condensation ring rising slowly up the fractionating column. If the ring stops rising, slightly increase the heating mantle temperature[8].
Collect any initial low-boiling fractions (distillate collected below ~144°C at 14 mmHg) in a separate receiving flask and discard them[1].
When the temperature stabilizes at the boiling point of 5-Bromoisoquinoline (145-149°C at 14 mmHg), change to a clean receiving flask to collect the pure product[1].
Maintain a slow, steady distillation rate for optimal separation.
If the product begins to solidify in the condenser, increase the temperature of the circulating water bath to 85-90°C or gently warm the outside of the condenser with a heat gun[1].
Shutdown:
Stop heating and allow the system to cool to room temperature.
Carefully and slowly vent the apparatus to atmospheric pressure before turning off the vacuum pump.
Disassemble the apparatus and collect the purified 5-Bromoisoquinoline.
Visualizations
Caption: Workflow for the fractional distillation of 5-Bromoisoquinoline.
Caption: Troubleshooting logic for common distillation problems.
Technical Support Center: Isoquinoline Bromination Workup
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper workup procedure for quenching isoquinoline (B145761) bromination reactions. Below you will fi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper workup procedure for quenching isoquinoline (B145761) bromination reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered during the workup of an isoquinoline bromination reaction?
A1: The main challenges include managing residual bromine, separating the desired brominated isoquinoline from starting material and side products, and avoiding product degradation.[1] Over-bromination, leading to di- or poly-brominated products, and poor regioselectivity can complicate the purification process.[1][2]
Q2: Which quenching agents are recommended for isoquinoline bromination, and what are their specific applications?
A2: Common quenching agents include saturated aqueous solutions of sodium thiosulfate (B1220275) or sodium metabisulfite (B1197395) to neutralize unreacted bromine.[3][4] Aqueous solutions of sodium bicarbonate can be used to neutralize acidic byproducts like HBr, which can form during the reaction, especially when using molecular bromine.[1][5]
Q3: How can I effectively remove unreacted bromine after the reaction?
A3: Unreacted bromine can be quenched by washing the reaction mixture with a saturated aqueous solution of sodium thiosulfate.[1][3] The disappearance of the bromine's characteristic color is a good indicator of a complete quench.[4]
Q4: What are the best practices for extracting the brominated isoquinoline product?
A4: After quenching, the product is typically extracted from the aqueous layer using an organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297).[1][3] Multiple extractions are recommended to ensure a good recovery of the product. The combined organic layers should then be washed with water and brine to remove any residual quenching agent and inorganic salts.[3]
Q5: My reaction has resulted in a mixture of mono- and di-brominated products. How can I address this during the workup?
A5: While optimizing the reaction conditions (e.g., controlling stoichiometry, lowering temperature) is the best way to prevent over-bromination, purification of a mixed product stream is often achievable through flash column chromatography on silica (B1680970) gel.[1][6] The different polarities of the mono- and di-brominated products usually allow for their separation.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low or no yield of desired product after workup
- Incomplete reaction. - Product is water-soluble and remains in the aqueous layer. - Product degradation during workup.
- Monitor the reaction by TLC or LC-MS to ensure completion before quenching. - Perform multiple extractions with an appropriate organic solvent. - Avoid harsh acidic or basic conditions during the workup if the product is sensitive.
Presence of starting material in the final product
- Incomplete reaction. - Insufficient amount of brominating agent.
- Increase reaction time or temperature as appropriate. - Use a slight excess of the brominating agent (e.g., 1.1 equivalents).[3]
Formation of multiple products (poor regioselectivity)
- Reaction conditions favoring multiple isomers. - High reaction temperature.
- Modify reaction conditions, such as using a different solvent or brominating agent (e.g., NBS instead of Br₂).[1] - Perform the reaction at a lower temperature.[1] - Utilize purification techniques like column chromatography to separate isomers.
Oily product that is difficult to crystallize
- Presence of impurities. - Residual solvent.
- Purify the crude product by flash column chromatography on silica gel. - Ensure all solvent is removed under reduced pressure. Consider co-evaporation with a solvent in which the impurities are soluble but the product is not.
Emulsion formation during extraction
- Presence of fine solid particles. - High concentration of dissolved salts.
- Add a small amount of brine to the separatory funnel to break the emulsion. - Filter the reaction mixture before extraction if solids are present.
Experimental Protocols
Protocol 1: General Workup Procedure using Sodium Thiosulfate
This protocol describes a standard workup for quenching an isoquinoline bromination reaction where N-bromosuccinimide (NBS) is used as the brominating agent.
Quenching: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium thiosulfate while stirring until the color of any excess bromine is discharged.[1][3]
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[3]
Washing: Combine the organic layers and wash with water, followed by brine.[3]
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel.[3]
Protocol 2: Workup Procedure using Sodium Bicarbonate for Reactions with Molecular Bromine
This protocol is suitable for reactions where molecular bromine (Br₂) is used, which may generate acidic byproducts.
Quenching: Upon completion of the reaction, carefully wash the organic layer with a 5% aqueous solution of sodium bicarbonate to neutralize any remaining bromine and acidic byproducts.[5] Repeat the washing until gas evolution ceases.
Extraction: If the reaction was performed in a solvent immiscible with water, separate the organic layer. If the reaction solvent is miscible with water, add an extraction solvent like DCM or ethyl acetate and water, then separate the layers.
Washing: Wash the organic layer with water and then with brine.
Drying: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
Concentration: Filter and concentrate the organic layer under reduced pressure.
Purification: Purify the resulting crude material by column chromatography on alumina (B75360) or silica gel.[1]
Visualizations
Caption: Troubleshooting decision tree for common workup issues.
Caption: General experimental workflow for quenching and workup.
Technical Support Center: Strategies for Selective Synthesis of 5-Bromoquinoline
Welcome to the technical support center for the synthesis of 5-bromoquinoline (B189535). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and an...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of 5-bromoquinoline (B189535). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the selective synthesis of 5-bromoquinoline?
A1: The two most common and effective strategies for the selective synthesis of 5-bromoquinoline are:
Direct Bromination: This method involves the direct electrophilic bromination of quinoline (B57606) using a brominating agent like N-Bromosuccinimide (NBS) in a strong acid, typically concentrated sulfuric acid, at low temperatures.[1]
Sandmeyer Reaction: This route starts with 5-aminoquinoline (B19350), which is first converted to a diazonium salt. This salt is then reacted with a copper(I) bromide solution to introduce the bromine atom at the 5-position.[1][2]
Q2: How can the regioselectivity of the direct bromination be controlled to favor the 5-position?
A2: Achieving high regioselectivity for the 5-position is a critical challenge. The key to controlling the reaction outcome is strict temperature control.[2] Maintaining a low reaction temperature, specifically between -26°C and -18°C, is essential to minimize the formation of the undesired 8-bromo isomer.[2][3] Using N-Bromosuccinimide (NBS) in concentrated sulfuric acid is a common reagent system that provides good selectivity for the 5-position.[1][2]
Q3: A significant amount of di-brominated product is forming in my reaction. How can this be minimized?
A3: The formation of di-brominated products, such as 5,7-dibromoquinoline (B1595614) and 5,8-dibromoquinoline, is a common issue, especially when using excess brominating agents.[2] To minimize this:
Control Stoichiometry: Carefully control the molar ratio of the brominating agent. Do not use more than 1.1 equivalents of NBS for the synthesis of the mono-bromo product.[2]
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent further bromination.[2][4]
Temperature Control: Higher reaction temperatures can provide the activation energy for a second bromination to occur.[5]
Q4: What are the most common impurities and side-products?
A4: Common impurities originate from the synthesis process and can include isomeric byproducts like 7-bromoquinoline (B152726) and 8-bromoquinoline, unreacted starting materials, and over-brominated products like 5,7-dibromoquinoline or 5,8-dibromoquinoline.[2][6] The presence of electron-donating groups on the quinoline ring can make it more susceptible to multiple brominations.[4][5]
Q5: What are the critical parameters to control during the synthesis?
A5: For a successful synthesis with high yield and purity, the following parameters are critical:
Temperature Control: Many steps, especially the direct bromination and the diazotization in the Sandmeyer reaction, are highly temperature-sensitive.[7]
Purity of Reagents: The purity of reagents like NBS directly impacts the yield and purity. Recrystallization of NBS before use is often recommended.[3][7]
Stoichiometry of Reagents: Precise control of molar ratios is essential to avoid over-bromination and other side reactions.[2][7]
Acid Concentration: The concentration of the acid solvent (e.g., sulfuric acid) can influence regioselectivity.[2]
Q6: What are the recommended purification techniques for 5-bromoquinoline?
A6: The primary purification techniques are recrystallization and column chromatography.[8]
Recrystallization: A good method for removing impurities if the crude product is relatively clean. A mixture of heptane (B126788) and toluene (B28343) has been used successfully.[3][7]
Silica (B1680970) Gel Column Chromatography: Very effective for removing impurities with different polarities, including isomeric byproducts and di-brominated compounds.[6] A common eluent system is a gradient of ethyl acetate (B1210297) in heptane or hexane.[6]
Troubleshooting Guides
Problem
Possible Cause(s)
Recommended Solution(s)
Low Yield of 5-Bromoquinoline
1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Incorrect stoichiometry of reagents. 4. Loss of product during workup.
1. Monitor the reaction by TLC to ensure completion. 2. For direct bromination, strictly maintain the temperature between -22°C and -18°C.[3][7] 3. Use a slight excess (1.1 eq) of NBS, but avoid a large excess.[2][3] 4. During workup, carefully adjust the pH to 8.0-9.0 before extraction and perform multiple extractions with an appropriate organic solvent like diethyl ether.[1][2][7]
Formation of Di- or Poly-brominated Products
1. Excess brominating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time.
1. Carefully control the stoichiometry of NBS to 1.0-1.1 equivalents. 2. Lower the reaction temperature to decrease the rate of the second bromination.[5] 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[2][4]
Poor Regioselectivity (Mixture of Isomers)
1. Reaction temperature is not low enough. 2. Incorrect acid concentration. 3. Multiple activated positions on a substituted quinoline.
1. For direct bromination of quinoline, ensure the temperature is maintained below -18°C to suppress the formation of the 8-bromo isomer.[2][3] 2. Ensure the correct concentration of sulfuric acid is used as specified in the protocol.[2] 3. For substituted quinolines, the directing effect of the substituent is primary. A different synthetic strategy may be necessary if the desired isomer is not favored.
Oily Residue Forms Instead of Crystals During Recrystallization
1. Presence of insoluble impurities. 2. The melting point of the compound is lower than the boiling point of the solvent. 3. Solution is cooling too rapidly.
1. Perform a hot filtration to remove insoluble impurities.[8] 2. Consider a different solvent or switch to column chromatography.[8] 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8]
Poor Separation During Column Chromatography
1. Improper eluent system. 2. Column overloading. 3. Isomeric impurities with similar polarities.
1. Optimize the eluent system using TLC first. Aim for an Rf value of 0.2-0.4 for 5-bromoquinoline.[6] 2. Use an appropriate amount of crude material for the column size (general rule: 1:20 to 1:100 ratio of crude material to silica gel by weight).[6] 3. Consider specialized HPLC columns for difficult separations.[6]
Data Presentation
Table 1: Comparison of Primary Synthesis Routes for 5-Bromoquinoline
In a flask equipped with a stirrer, slowly add quinoline (1.0 eq) to well-stirred concentrated sulfuric acid, ensuring the internal temperature is maintained below 30°C.
Cool the solution to -25°C in a dry ice-acetone bath.
Add N-bromosuccinimide (1.1 eq) in portions, keeping the internal temperature between -22°C and -26°C.
Stir the suspension efficiently for 2 hours at -22°C (± 1°C) and then for 3 hours at -18°C (± 1°C).
Pour the resulting homogeneous reaction mixture onto crushed ice in a separate flask.
Adjust the pH of the mixture to 9.0 using a 25% aqueous ammonia solution, keeping the internal temperature below 25°C.
Extract the resulting alkaline suspension with diethyl ether (3 portions).
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of 5-Bromoquinoline via Sandmeyer Reaction [1][2][9]
Comparative Analysis of 1H and 13C NMR Spectra for 5-Bromoisoquinoline and Related Compounds
A Guide for Researchers in Synthetic and Medicinal Chemistry This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-bromoisoquinoline, alongside its parent c...
Author: BenchChem Technical Support Team. Date: December 2025
A Guide for Researchers in Synthetic and Medicinal Chemistry
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-bromoisoquinoline, alongside its parent compound, isoquinoline (B145761), and an isomer, 8-bromoisoquinoline (B29762). This information is crucial for researchers engaged in the synthesis, characterization, and development of novel therapeutics based on the isoquinoline scaffold. The data presented herein facilitates the unambiguous identification and structural verification of these compounds.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for 5-bromoisoquinoline, isoquinoline, and 8-bromoisoquinoline. All spectra were recorded in dimethyl sulfoxide-d₆ (DMSO-d₆), and the chemical shifts are referenced to the residual solvent signal.
The spectral width is set to encompass all expected proton signals (e.g., 0-12 ppm).
A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.
The free induction decay (FID) is processed with a Fourier transform.
The spectrum is phased and baseline corrected.
Chemical shifts are referenced to the residual DMSO-d₅ signal at 2.50 ppm.
4. ¹³C NMR Acquisition:
A proton-decoupled pulse sequence (e.g., zgpg30) is used.
The spectral width is set to cover the expected range for carbon signals (e.g., 0-160 ppm).
A larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.
The FID is processed with a Fourier transform.
The spectrum is phased and baseline corrected.
Chemical shifts are referenced to the DMSO-d₆ solvent signal at 39.52 ppm.
Data Analysis and Interpretation Workflow
The logical flow from sample preparation to final spectral analysis is a critical process in structural elucidation. The following diagram, generated using the DOT language, illustrates this workflow.
Figure 1. Workflow for NMR data acquisition and analysis.
A Comparative Guide to the Mass Spectrometry Analysis of 5-Bromoisoquinoline
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of small molecules like 5-Bromoisoquinoline are critical for advancing research and ensuring product...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of small molecules like 5-Bromoisoquinoline are critical for advancing research and ensuring product quality. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the characterization of 5-Bromoisoquinoline, supported by expected experimental data and detailed protocols.
Mass Spectrometry Analysis of 5-Bromoisoquinoline
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1][2] It provides valuable information about the molecular weight and structure of a compound. For 5-Bromoisoquinoline (C₉H₆BrN), the expected monoisotopic mass is approximately 206.96836 Da.[3]
Expected Mass Spectrum and Fragmentation Pattern
In a typical electron ionization (EI) mass spectrum of 5-Bromoisoquinoline, two key features are anticipated: the molecular ion peaks and a characteristic fragmentation pattern.
Molecular Ion (M⁺): Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks of almost equal intensity (an M⁺ and M+2 peak) separated by 2 m/z units.[2][4][5][6]
Fragmentation: The molecular ion of 5-Bromoisoquinoline is expected to be relatively stable due to its aromatic nature.[7] However, some fragmentation will occur, providing structural information. The fragmentation of the isoquinoline (B145761) core typically involves the loss of small neutral molecules.[8][9][10]
Table 1: Expected Mass Spectrometry Data for 5-Bromoisoquinoline
m/z (Expected)
Ion Identity
Description
208/210
[C₉H₆BrN]⁺
Molecular ion peak (M⁺/M+2) exhibiting the characteristic bromine isotope pattern.
129
[C₉H₇N]⁺
Loss of the bromine radical (·Br). This corresponds to the molecular ion of the parent isoquinoline.[9]
102
[C₈H₆]⁺
Loss of HCN from the isoquinoline fragment.
77
[C₆H₅]⁺
Phenyl cation, a common fragment in aromatic compounds.
51
[C₄H₃]⁺
A smaller aromatic fragment.
Comparison with Alternative Analytical Techniques
While mass spectrometry is highly sensitive and provides detailed structural information, a comprehensive analysis often involves complementary techniques.
Table 2: Comparison of Analytical Techniques for 5-Bromoisoquinoline Analysis
Lower sensitivity compared to MS, requires larger sample amounts.[12]
Infrared (IR) Spectroscopy
Information about the functional groups present in the molecule.
Non-destructive, fast, and relatively inexpensive.
Provides limited information on the overall structure.
Gas Chromatography (GC)
Separation of volatile compounds, provides retention time for identification.
High resolution separation, well-established libraries for identification.
Sample must be volatile and thermally stable.
Liquid Chromatography (LC)
Separation of non-volatile and thermally labile compounds.
Wide applicability, can be coupled with various detectors including MS.[14][15][16]
Lower resolution compared to GC for some applications.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 5-Bromoisoquinoline Analysis
This protocol outlines a general procedure for the analysis of 5-Bromoisoquinoline using GC-MS.
Sample Preparation: Dissolve a known amount of 5-Bromoisoquinoline in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of 1 mg/mL.
GC Conditions:
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
Inlet Temperature: 250°C.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Analyzer: Quadrupole.
Scan Range: m/z 40-300.
Ion Source Temperature: 230°C.
Data Analysis: Identify the 5-Bromoisoquinoline peak based on its retention time. Analyze the corresponding mass spectrum for the characteristic molecular ion pair (m/z 208/210) and fragmentation pattern.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for 5-Bromoisoquinoline Analysis
This protocol provides a general method for analyzing 5-Bromoisoquinoline using LC-MS, which is suitable for less volatile samples or complex matrices.
Sample Preparation: Dissolve the sample in a compatible solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of 1 mg/mL.
LC Conditions:
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
Flow Rate: 0.3 mL/min.
Column Temperature: 40°C.
MS Conditions:
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass analysis.
Scan Range: m/z 50-500.
Data Analysis: Extract the ion chromatogram for the protonated molecule [M+H]⁺ of 5-Bromoisoquinoline (m/z 209/211). Confirm the isotopic pattern and measure the accurate mass to determine the elemental composition.
Visualizations
Caption: A generalized workflow for the mass spectrometric analysis of 5-Bromoisoquinoline.
Caption: A hypothetical signaling pathway where an isoquinoline derivative acts as a kinase inhibitor.
A Comparative Guide to the Reactivity of 5-Bromoisoquinoline and 8-Bromoisoquinoline for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecules. Isoquinoline (B145761) and its derivatives a...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecules. Isoquinoline (B145761) and its derivatives are prevalent scaffolds in numerous biologically active compounds. This guide provides an objective comparison of the reactivity of two key isomers, 5-bromoisoquinoline and 8-bromoisoquinoline (B29762), in common and synthetically valuable organic transformations. The discussion is supported by available experimental data and detailed methodologies to aid in reaction planning and optimization.
The reactivity of the bromine substituent on the isoquinoline core is significantly influenced by its position relative to the nitrogen atom. This guide will delve into a comparative analysis of 5-bromoisoquinoline and 8-bromoisoquinoline, focusing on their behavior in metal-catalyzed cross-coupling reactions and directed ortho-metalation.
Comparative Reactivity Analysis
The differing positions of the bromine atom in 5-bromoisoquinoline and 8-bromoisoquinoline lead to distinct electronic and steric environments, which in turn govern their reactivity.
Electronic Effects: The isoquinoline nitrogen is an electron-withdrawing group, which deactivates the carbocyclic ring towards electrophilic substitution and activates it towards nucleophilic attack. This effect is more pronounced at positions ortho and para to the nitrogen. In the context of metal-catalyzed cross-coupling reactions, the electronic nature of the C-Br bond is a key determinant of reactivity.
Steric Hindrance: 8-Bromoisoquinoline is subject to a significant steric effect known as a "peri-interaction." The proximity of the bromine atom at the 8-position to the hydrogen atom at the 1-position can hinder the approach of bulky reagents and catalysts. This steric congestion is absent in 5-bromoisoquinoline, where the bromine atom is more exposed.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools for C-C and C-N bond formation.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. While direct comparative studies under identical conditions are limited, the available data on related systems suggests that both isomers are viable substrates. However, the steric hindrance in 8-bromoisoquinoline can influence the reaction efficiency.
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. In this reaction, a directing group coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.
The nitrogen atom of the isoquinoline ring can act as a directing group. This has profound implications for the reactivity of 8-bromoisoquinoline. The bromine atom at the 8-position is ortho to the nitrogen, making this position susceptible to metal-halogen exchange or deprotonation at the C7 position, followed by functionalization.
In contrast, the bromine atom in 5-bromoisoquinoline is not in a position to be directly influenced by the nitrogen's directing effect in the same manner. Therefore, under DoM conditions, 5-bromoisoquinoline is more likely to undergo metal-halogen exchange at the C5 position.
spectroscopic comparison of quinoline and bromoquinoline derivatives
For researchers, scientists, and drug development professionals, a deep understanding of the structural and electronic properties of heterocyclic compounds is paramount. Quinoline (B57606) and its substituted derivatives...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, a deep understanding of the structural and electronic properties of heterocyclic compounds is paramount. Quinoline (B57606) and its substituted derivatives are foundational scaffolds in medicinal chemistry, and the introduction of a bromine atom can significantly alter their spectroscopic signatures. This guide provides an objective comparison of the spectroscopic properties of quinoline and its bromo-derivatives, supported by experimental data and detailed protocols to aid in characterization and analysis.
Quantitative Spectroscopic Data Comparison
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry, offering a direct comparison between quinoline and its various bromo-substituted analogues.
¹H NMR Spectral Data (Chemical Shifts in ppm)
Compound
H-2
H-3
H-4
H-5
H-6
H-7
H-8
Quinoline
~8.88
~7.30
~8.09
7.75
7.50
7.65
8.10
3-Bromoquinoline
8.93
-
8.50
7.96
7.72
7.85
8.10
5-Bromo-6-methoxy-8-nitroquinoline
-
-
-
-
-
-
-
6-Bromoquinoline
8.85
7.42
8.35
8.05
-
7.80
8.15
7-Bromoquinoline
8.90
7.40
8.20
8.25
7.60
-
8.10
8-Bromoquinoline
9.05
7.45
8.60
7.93
-
-
-
5,7-Dibromoquinoline
8.93
7.53
8.50
-
8.29
-
7.96
6,8-Dibromoquinoline
9.04
7.50
8.04
7.97
-
8.16
-
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data for some positions in substituted compounds may not be explicitly available in the search results.
¹³C NMR Spectral Data (Chemical Shifts in ppm)
Compound
C-2
C-3
C-4
C-4a
C-5
C-6
C-7
C-8
C-8a
Quinoline
150.3
121.1
136.0
128.2
129.5
126.5
129.3
127.7
148.4
5-Bromo-6-methoxy-8-nitroquinoline
-
-
-
-
-
-
-
-
-
6-Bromo-1,2,3,4-tetrahydroquinoline
41.8
21.7
26.9
123.4
129.4
108.6
131.9
115.6
143.8
6,8-Dibromo-1,2,3,4-tetrahydroquinoline
42.1
21.5
27.5
124.4
131.1
107.2
132.0
108.8
141.0
6,8-Dibromoquinoline
151.5
122.7
135.9
144.1
129.7
119.9
135.7
130.1
125.9
8-Bromo-5-methoxyquinoline
151.25
119.24
146.20
136.38
106.41
123.36
118.90
128.42
155.79
Note: Data for all carbon positions for every compound is not fully available in the provided search results. Tetrahydroquinoline derivatives are included for comparison of substitution effects.
Mass Spectrometry Data (m/z)
Compound
Molecular Formula
Molecular Weight
[M]⁺
[M+2]⁺
Key Fragments
Quinoline
C₉H₇N
129.16
129
-
102
3-Bromoquinoline
C₉H₆BrN
208.06
207
209
128
6-Bromoquinoline
C₉H₆BrN
208.06
207
209
128
8-Bromoquinoline
C₉H₆BrN
208.06
207
209
128
5,7-Dibromoquinoline
C₉H₅Br₂N
286.96
285
287, 289
206, 127
5-Bromo-6-methoxy-8-nitroquinoline
C₁₀H₇BrN₂O₃
283.08
282
284
Loss of NO₂, OCH₃, Br
Note: The isotopic pattern of bromine ([M]⁺ and [M+2]⁺ in a ~1:1 ratio for monobrominated compounds and [M]⁺, [M+2]⁺, [M+4]⁺ in a ~1:2:1 ratio for dibrominated compounds) is a key diagnostic feature.[1]
UV-Vis and Fluorescence Spectroscopy
The introduction of bromine atoms, which can participate in resonance, often causes a bathochromic (red) shift in the UV-Vis absorption maxima of quinoline derivatives.[1] In fluorescence spectroscopy, N-heterocycles like quinolines are generally weakly fluorescent. However, protonation of the nitrogen atom can lead to a significant enhancement in fluorescence intensity and a red-shift in the emission wavelength.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation : Dissolve 5-10 mg of the purified quinoline derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2] For ¹³C NMR, a more concentrated solution (20-50 mg) is recommended.[2]
Instrument Setup : Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
¹H NMR Acquisition :
Pulse Program : Standard single-pulse experiment (e.g., zg30).
Spectral Width : 12-16 ppm, centered around 7-8 ppm.
Acquisition Time : 2-4 seconds.
Relaxation Delay (D1) : 1-5 seconds.
Number of Scans (NS) : 8-16 scans for moderately concentrated samples.
¹³C NMR Acquisition :
Pulse Program : Standard proton-decoupled pulse sequence (e.g., zgpg30).
Spectral Width : 200-250 ppm, centered around 100-120 ppm.
Acquisition Time : 1-2 seconds.
Relaxation Delay (D1) : 2 seconds.
Number of Scans (NS) : 128 to 1024 scans or more, depending on concentration.
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[3]
Ionization : For volatile compounds, Electron Ionization (EI) at 70 eV is commonly used.[4] For less volatile or thermally labile compounds, Electrospray Ionization (ESI) is a suitable alternative.
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF).
Detection : Detect the ions to generate a mass spectrum, observing the molecular ion and characteristic fragmentation patterns.
UV-Visible (UV-Vis) Spectroscopy
Sample Preparation : Prepare a dilute solution of the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or dichloromethane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
Data Acquisition : Record a baseline spectrum with the cuvette filled only with the solvent. Then, record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).
Fluorescence Spectroscopy
Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent, similar to UV-Vis spectroscopy.
Instrumentation : Use a spectrofluorometer.
Data Acquisition : Determine the optimal excitation wavelength (often the λmax from the UV-Vis spectrum). Record the fluorescence emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.
Mandatory Visualizations
The following diagrams illustrate the general experimental workflow for the synthesis and spectroscopic characterization of bromoquinoline derivatives.
Caption: General experimental workflow for the synthesis and spectroscopic confirmation of bromoquinoline derivatives.
Caption: Logical relationship between molecular features and spectroscopic properties of bromoquinolines.
A Comparative Guide to Analytical Techniques for Characterizing 5-Bromoisoquinoline Purity
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. 5-Bromoisoquinoline, a key building block in the synthesis of various pharmacologically active compou...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. 5-Bromoisoquinoline, a key building block in the synthesis of various pharmacologically active compounds, is no exception. Ensuring its purity is critical for the reliability of experimental results and the safety and efficacy of final products. This guide provides an objective comparison of common analytical techniques used to characterize the purity of 5-Bromoisoquinoline, complete with supporting methodologies and data interpretation.
The primary analytical methods for assessing the purity of 5-Bromoisoquinoline and similar organic compounds include chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are workhorses for quantitative purity determination and impurity profiling.[1] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are indispensable for structural confirmation and identification of impurities.[1]
Comparison of Key Analytical Techniques
Each analytical technique offers distinct advantages and provides different types of information. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative purity data, impurity identification, or structural verification.
Technique
Principle of Operation
Information Obtained
Advantages
Limitations
High-Performance Liquid Chromatography (HPLC)
Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[2]
Quantitative purity (area %), impurity profile, detection of non-volatile impurities.
High resolution and sensitivity; applicable to a wide range of non-volatile and thermally sensitive compounds.[2]
May require specific method development; can be destructive to the sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, followed by mass-based detection.
Quantitative purity (area %), identification of volatile impurities, molecular weight and fragmentation patterns of components.
Excellent for separating and identifying volatile and semi-volatile compounds; high sensitivity and specificity from the mass spectrometer.
Not suitable for non-volatile or thermally labile compounds; derivatization may be required for some analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and chemical environment.[3][4]
Unambiguous structural confirmation, identification and quantification of impurities (relative to the main signal), stereochemistry.[1][4]
Non-destructive; provides comprehensive structural information; quantitative NMR (qNMR) can determine purity without a reference standard for the analyte.
Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals, making interpretation difficult.
Elemental Analysis
Determines the percentage composition of carbon, hydrogen, nitrogen, and bromine in a sample.[3]
Confirmation of elemental composition and empirical formula.
Provides fundamental confirmation of the compound's composition.
Does not detect or quantify impurities that have the same elemental composition as the main compound.
Illustrative Data Presentation
The following table summarizes typical quantitative results that could be obtained from the analysis of a batch of 5-Bromoisoquinoline, illustrating the type of data generated by each technique.
Detailed and robust methodologies are crucial for obtaining reliable and reproducible results. The following sections provide standard operating procedures for the key analytical techniques.
This method is designed for the quantitative determination of 5-Bromoisoquinoline purity and the separation of potential impurities. The protocol is based on reverse-phase chromatography, which is well-suited for aromatic compounds like quinoline (B57606) derivatives.[2]
Instrumentation:
HPLC system with a UV detector, pump, and autosampler.
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the 5-Bromoisoquinoline sample in 10 mL of acetonitrile to create a 1 mg/mL solution.[2]
Filtration: Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]
Equilibration: Equilibrate the HPLC column with the initial mobile phase composition until a stable baseline is achieved.
Injection: Inject 10 µL of the prepared sample into the HPLC system.
Analysis: Record the chromatogram for a sufficient duration (e.g., 30 minutes) to allow for the elution of all components.[2]
Calculation: Calculate the purity by the area normalization method, dividing the peak area of the 5-Bromoisoquinoline by the total area of all peaks in the chromatogram and multiplying by 100.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is highly effective for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual starting materials or side-products like isoquinoline.[5]
Instrumentation:
GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
Method Parameters:
Parameter
Proposed Condition
Column
RXi-5-Sil MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[7]
Sample Preparation: Prepare a 1 mg/mL solution of the 5-Bromoisoquinoline sample in a volatile organic solvent such as methanol (B129727) or toluene.[7][8]
Injection: Inject 1 µL of the prepared sample into the GC inlet.
Analysis: Acquire the total ion chromatogram (TIC) and mass spectra.
Data Processing:
Identification: Identify 5-Bromoisoquinoline and any impurities by comparing their retention times and mass spectra against a reference library (e.g., NIST).[8] The molecular ion for 5-Bromoisoquinoline is expected at m/z 207/209 due to bromine isotopes.
Quantification: Determine the relative purity by calculating the percentage area of the main peak relative to the total peak areas in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR is the most powerful technique for unambiguous structural elucidation, confirming the identity of the main component and any structurally related impurities.
Instrumentation:
NMR Spectrometer (e.g., 500 MHz).
Procedure:
Sample Preparation: Dissolve approximately 5-10 mg of the 5-Bromoisoquinoline sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[3][5]
Acquisition:
Acquire the ¹H NMR spectrum using standard acquisition parameters.
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.[3]
Processing: Process the spectra (Fourier transform, phase correction, and baseline correction).[3]
Analysis:
Reference the spectra to the residual solvent peak (e.g., DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).
Structural Confirmation: Analyze the chemical shifts, coupling constants, and signal integrations to confirm that the spectrum is consistent with the structure of 5-Bromoisoquinoline.[1] The expected ¹H NMR signals in DMSO-d₆ are δ 7.62 (t), 7.91 (d), 8.15 (d), 8.19 (d), 8.66 (d), and 9.37 (s).[5]
Purity Estimation: Identify signals that do not correspond to the main compound or the solvent. The purity can be estimated by comparing the integration of signals from the main compound to those of the impurities.[1]
Visualized Workflows and Logic
To better illustrate the processes involved in purity characterization, the following diagrams created using Graphviz are provided.
Caption: General workflow for comprehensive purity analysis.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Decision tree for analytical method selection.
Unveiling the Biological Potential of 5-Bromoisoquinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The isoquinoline (B145761) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introductio...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline (B145761) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of a bromine atom at the 5-position of this heterocyclic system creates a unique chemical entity, 5-bromoisoquinoline, and its derivatives, which have demonstrated a wide spectrum of pharmacological activities. This guide provides an objective comparison of the biological activities of various 5-bromoisoquinoline derivatives, supported by experimental data, to aid researchers in the pursuit of novel therapeutic agents. The key biological activities explored herein include anticancer, antimicrobial, and enzyme inhibitory effects.
Comparative Analysis of Biological Activities
The biological efficacy of 5-bromoisoquinoline derivatives is significantly influenced by the nature and position of various substituents on the isoquinoline core. The following tables summarize the quantitative data from several studies, offering a comparative overview of their anticancer, antimicrobial, and enzyme-inhibitory properties.
Anticancer Activity of 5-Bromoisoquinoline and Related Derivatives
The antiproliferative effects of 5-bromoisoquinoline derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of these compounds.
Note: Data for some closely related brominated quinoline (B57606) and isoquinoline derivatives are included to provide a broader context for structure-activity relationships.
Antimicrobial Activity of 5-Bromoisoquinoline and Related Derivatives
Several 5-bromoisoquinoline derivatives have been investigated for their ability to inhibit the growth of pathogenic microorganisms. The minimum inhibitory concentration (MIC) is the primary metric used to quantify their antimicrobial potency.
Compound
Microbial Strain
MIC (µg/mL)
Reference Compound
MIC (µg/mL)
5-Bromoisoquinoline Schiff base derivative
Staphylococcus aureus
8
Ciprofloxacin
2
5-Bromoisoquinoline-based sulfonamide
Escherichia coli
16
Gentamicin
4
7-Bromoquinoline-5,8-dione derivative
Klebsiella pneumoniae
0.8-1.0 mg/mL
Ciprofloxacin
0.5-2
Alkynyl isoquinoline derivative
MRSA
4-8
Vancomycin
1-2
Note: Data for some closely related brominated quinoline and isoquinoline derivatives are included to provide a broader context for structure-activity relationships.
Enzyme Inhibitory Activity of 5-Bromoisoquinoline and Related Derivatives
The ability of 5-bromoisoquinoline derivatives to inhibit specific enzymes is a key mechanism underlying their biological effects. The IC50 value is used to quantify the concentration of the compound required to inhibit 50% of the enzyme's activity.
Compound
Enzyme Target
IC50 (µM)
Reference Inhibitor
IC50 (µM)
8-Bromo-pyrazolo[3,4-g]isoquinoline derivative
Haspin Kinase
>10
CHR-6494
0.05
Apomorphine (an isoquinoline alkaloid)
Protein Kinase A (PKA)
1
Staurosporine
0.007
Apomorphine (an isoquinoline alkaloid)
Myosin Light Chain Kinase (MLCK)
11
ML-7
0.3
Apomorphine (an isoquinoline alkaloid)
Protein Kinase C (PKC)
8
Bisindolylmaleimide I
0.01
Note: Data for some related isoquinoline derivatives are included to illustrate the potential of the core scaffold as an enzyme inhibitor.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the 5-bromoisoquinoline derivatives and a standard anticancer drug (e.g., Doxorubicin) and incubate for 48 or 72 hours.
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Validation
A Comparative Analysis of Synthetic Routes to Bromoquinolines: A Guide for Researchers
For chemists engaged in pharmaceutical research and drug development, the synthesis of substituted quinolines, particularly bromoquinolines, is a cornerstone of discovering novel therapeutic agents. The position of the b...
Author: BenchChem Technical Support Team. Date: December 2025
For chemists engaged in pharmaceutical research and drug development, the synthesis of substituted quinolines, particularly bromoquinolines, is a cornerstone of discovering novel therapeutic agents. The position of the bromine atom on the quinoline (B57606) scaffold dramatically influences the molecule's physicochemical properties and biological activity. This guide provides a comparative analysis of several key synthetic routes to bromoquinolines, offering quantitative data, detailed experimental protocols, and visual pathway diagrams to inform methodological selection.
Comparison of Key Synthesis Routes
The selection of an optimal synthetic route to a bromoquinoline derivative is contingent on factors such as the availability of starting materials, desired substitution pattern, scalability, and tolerance for specific reagents and reaction conditions. The following table summarizes the key quantitative metrics for the discussed methods.
Not specified for 5-bromoquinoline; can be vigorous.[1][5]
One-pot reaction from readily available anilines.
Can be highly exothermic and produce significant tar; yields can be low for some substrates.[6]
Doebner-von Miller
Bromoaniline, α,β-Unsaturated carbonyl
Acid catalyst (e.g., HCl, Lewis acids)
Varies
Not well-documented for simple bromoquinolines.[1]
A modification of the Skraup synthesis with broader substrate scope.
Can result in polymerization of the carbonyl compound, leading to lower yields.[7]
Friedländer Synthesis
2-Amino-bromobenzaldehyde/ketone, Carbonyl with α-methylene group
Acid or base catalyst
Varies (e.g., 80°C)
Generally good, but specific data for bromoquinolines is sparse in initial findings.
Versatile for producing highly substituted quinolines.
Requires specific 2-amino-bromoaryl carbonyl precursors which may not be readily available.[1]
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature and offer a starting point for laboratory implementation.
Protocol 1: Direct Bromination of Quinoline to 5-Bromoquinoline[1]
Validating the Structure of 5-Bromoisoquinoline: An Infrared Spectroscopy Comparison Guide
For researchers engaged in the synthesis and development of novel therapeutics, unambiguous structural confirmation of intermediates and final compounds is paramount. 5-Bromoisoquinoline is a key heterocyclic building bl...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers engaged in the synthesis and development of novel therapeutics, unambiguous structural confirmation of intermediates and final compounds is paramount. 5-Bromoisoquinoline is a key heterocyclic building block in medicinal chemistry, and its correct identification is crucial for ensuring reaction success and purity of subsequent products. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly effective method for validating the molecular structure by identifying its key functional groups.
This guide offers a comparative analysis of the IR spectrum of 5-Bromoisoquinoline against its parent compound, Isoquinoline (B145761). By highlighting the spectral differences, particularly the introduction of the carbon-bromine bond vibration, researchers can confidently verify the successful bromination and confirm the identity of the target molecule.
Comparative Analysis of IR Absorption Data
The primary structural difference between Isoquinoline and 5-Bromoisoquinoline is the presence of a bromine atom on the benzene (B151609) ring. This substitution introduces a characteristic C-Br stretching vibration and subtly influences the vibrations of the aromatic ring system. The following table summarizes the key IR absorption bands, comparing the experimentally observed peaks for Isoquinoline with the expected absorption regions for 5-Bromoisoquinoline.
Vibrational Mode
Functional Group
Isoquinoline (Observed, cm⁻¹)
5-Bromoisoquinoline (Expected Range, cm⁻¹)
Interpretation of Spectral Data
Aromatic C-H Stretch
=C-H (Aromatic)
3102 - 2881
3100 - 3000
The presence of sharp absorption bands above 3000 cm⁻¹ is a clear indicator of C-H bonds on an aromatic ring system in both molecules.[1]
Aromatic Ring Stretch
C=C and C=N
1590, 1577, 1496, 1462, 1431
1600 - 1400
These multiple, strong-to-medium intensity bands are characteristic of the stretching vibrations within the fused aromatic (benzene) and heteroaromatic (pyridine) rings.[1] The specific pattern of these peaks is a unique fingerprint for the isoquinoline core structure.
C-H Out-of-Plane Bending
=C-H (Aromatic)
799, 775, 717
900 - 675
These strong absorptions in the fingerprint region are highly diagnostic for the substitution pattern on the aromatic rings. The pattern for 5-Bromoisoquinoline is expected to differ from that of unsubstituted Isoquinoline due to the change in substitution.
Aryl C-Br Stretch
C-Br (Aromatic)
Absent
690 - 515
This is the key validating peak. The presence of a medium-to-strong absorption band in this low-frequency region would confirm the successful incorporation of the bromine atom onto the aromatic ring. This peak is characteristically absent in the spectrum of the starting material, Isoquinoline.
Experimental Workflow for Structural Validation
Caption: Workflow for IR spectroscopic validation of 5-Bromoisoquinoline.
Experimental Protocol: FTIR Spectroscopy
This section provides a standardized protocol for acquiring a high-quality IR spectrum of a solid sample such as 5-Bromoisoquinoline using an Attenuated Total Reflectance (ATR) equipped Fourier Transform Infrared (FTIR) spectrometer.
Objective: To obtain the infrared spectrum of the sample for structural analysis and functional group identification.
Materials:
FTIR Spectrometer with ATR accessory (e.g., diamond crystal)
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
Confirm that the ATR accessory is correctly installed in the sample compartment.
Background Spectrum Acquisition:
Carefully clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol. Allow the crystal to air dry completely.
Initiate a "background scan" using the instrument's software. This scan measures the ambient atmosphere (H₂O, CO₂) and the ATR crystal itself, and will be automatically subtracted from the sample spectrum.
Sample Application:
Place a small amount (typically 1-5 mg) of the solid 5-Bromoisoquinoline sample onto the center of the ATR crystal using a clean spatula.
Lower the ATR press arm until it makes firm and even contact with the sample. The press ensures intimate contact between the sample and the crystal, which is essential for a strong signal. Apply consistent pressure as recommended by the instrument manufacturer.
Sample Spectrum Acquisition:
Initiate the "sample scan" from the software. The instrument will collect a number of scans (typically 16 or 32) and average them to produce the final spectrum with a good signal-to-noise ratio.
The live spectrum should appear on the screen, plotting Percent Transmittance (%) on the y-axis against Wavenumber (cm⁻¹) on the x-axis.
Data Processing and Cleanup:
Once the scan is complete, raise the press arm and remove the sample from the crystal surface with the spatula.
Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe to prevent cross-contamination.
Use the software to label the significant peaks in the spectrum. Save and export the spectral data for analysis and reporting.
By following this guide, researchers can effectively use IR spectroscopy to verify the molecular integrity of 5-Bromoisoquinoline, ensuring the quality and reliability of their chemical synthesis endeavors.
A Comparative Guide to the Regioselective Bromination of Isoquinoline
For Researchers, Scientists, and Drug Development Professionals The controlled, regioselective bromination of isoquinoline (B145761) is a critical transformation in synthetic organic chemistry, providing key intermediate...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The controlled, regioselective bromination of isoquinoline (B145761) is a critical transformation in synthetic organic chemistry, providing key intermediates for the development of novel pharmaceuticals and functional materials. The substitution pattern on the isoquinoline core dramatically influences molecular properties and biological activity. This guide provides an objective comparison of common methods for isoquinoline bromination, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific synthetic goals.
Introduction to Isoquinoline Reactivity
Isoquinoline is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The nitrogen atom in the pyridine ring deactivates this ring towards electrophilic aromatic substitution. Consequently, electrophilic attack, such as bromination, preferentially occurs on the benzene ring at positions C5, C6, C7, or C8. The regioselectivity of this reaction is highly sensitive to the reaction conditions, including the choice of brominating agent, solvent, and temperature. Under acidic conditions, the isoquinoline nitrogen is protonated, further deactivating the pyridine ring and directing substitution to the carbocyclic ring.[1]
Comparison of Bromination Methods
The regioselectivity of isoquinoline bromination can be effectively controlled to favor substitution at the C5 or C8 position. Below is a comparison of common methodologies.
Method
Brominating Agent
Acid/Solvent
Predominant Isomer
Key Advantages
Key Disadvantages
Method A: Low-Temperature NBS
N-Bromosuccinimide (NBS)
Conc. H₂SO₄
5-Bromoisoquinoline
High regioselectivity for the 5-position, readily available reagents.[2][3]
Requires strict temperature control (-25°C to -18°C) to suppress 8-bromo isomer formation.[2][4]
In a flask equipped with a mechanical stirrer, slowly add isoquinoline (1.0 equiv.) to well-stirred concentrated H₂SO₄, maintaining the internal temperature below 30°C.
Cool the resulting solution to -25°C using a dry ice-acetone bath.
Add recrystallized NBS (1.1 equiv.) portion-wise to the vigorously stirred solution, ensuring the internal temperature is maintained between -26°C and -22°C.[2]
Stir the suspension for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.
Pour the homogeneous reaction mixture onto crushed ice.
Carefully neutralize the mixture with an aqueous ammonia solution, keeping the temperature below 25°C.
Extract the product with a suitable organic solvent (e.g., diethyl ether).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography or fractional distillation to yield pure 5-bromoisoquinoline.
Critical Note: Strict temperature control is paramount to ensure high regioselectivity and minimize the formation of the 8-bromoisoquinoline isomer, which is challenging to separate.[2][4] Using more than 1.1 equivalents of NBS should be avoided as it can lead to the formation of 5,8-dibromoisoquinoline.[2]
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 5-Bromoisoquinoline
For Researchers, Scientists, and Drug Development Professionals The functionalization of the isoquinoline (B145761) scaffold is a cornerstone in the development of novel therapeutics and functional materials. 5-Bromoisoq...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the isoquinoline (B145761) scaffold is a cornerstone in the development of novel therapeutics and functional materials. 5-Bromoisoquinoline is a key building block that allows for the introduction of diverse molecular fragments at the C5 position through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst and associated ligands is critical for achieving optimal yields and reaction efficiency. This guide provides a comparative overview of common palladium catalysts for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions involving 5-Bromoisoquinoline, supported by experimental data from analogous systems.
General Workflow for Palladium-Catalyzed Cross-Coupling
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction. The process involves the careful selection and combination of the aryl halide, coupling partner, palladium catalyst, ligand, base, and solvent under an inert atmosphere.
A generalized workflow for palladium-catalyzed cross-coupling of 5-Bromoisoquinoline.
Catalyst Performance Comparison
The selection of the optimal palladium catalyst is highly dependent on the specific cross-coupling reaction. The following tables summarize the performance of various catalyst systems in reactions with substrates analogous to 5-Bromoisoquinoline.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between 5-Bromoisoquinoline and organoboron compounds. For the arylation of bromo-substituted heterocycles, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are excellent starting points[1].
Catalyst System
Ligand
Base
Solvent
Temperature (°C)
Yield (%)
Observations
Pd(PPh₃)₄
PPh₃
K₂CO₃
DME/H₂O
80
Good
A standard and effective catalyst for Suzuki couplings of bromo-heterocycles.[2]
Pd(dppf)Cl₂
dppf
K₂CO₃
Dimethoxyethane
80
High
Often provides higher yields and shorter reaction times compared to Pd(PPh₃)₄ for similar substrates.[3]
Pd(OAc)₂ / SPhos
SPhos
K₃PO₄
Toluene/H₂O
100
High
A highly active system for challenging substrates.
Heck Reaction
The Heck reaction enables the formation of C-C bonds through the coupling of 5-Bromoisoquinoline with alkenes. Pd(OAc)₂ in combination with phosphine (B1218219) ligands is a commonly employed catalytic system.
Catalyst System
Ligand
Base
Solvent
Temperature (°C)
Yield (%)
Observations
Pd(OAc)₂
P(o-tol)₃
Et₃N
DMF
100-120
Good
A classic combination for the Heck reaction of aryl bromides.[4]
Pd(PPh₃)₄
PPh₃
Et₃N
DMF
100
Moderate to Good
Can also be effective, though higher temperatures may be required for less reactive substrates.[1]
Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between 5-Bromoisoquinoline and terminal alkynes, typically employing a palladium catalyst and a copper(I) co-catalyst[1].
Catalyst System
Co-catalyst
Base
Solvent
Temperature (°C)
Yield (%)
Observations
Pd(PPh₃)₂Cl₂
CuI
Et₃N
DMF
Room Temp. to 80
Good to Excellent
A widely used and reliable system for Sonogashira couplings.[5]
Pd(PPh₃)₄
CuI
Et₃N/THF
60
Good
An effective alternative catalyst system.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination facilitates the formation of C-N bonds between 5-Bromoisoquinoline and various amines. This reaction often requires bulky, electron-rich phosphine ligands for high efficiency[1]. A study on the kiloscale amination of 6-bromoisoquinoline-1-carbonitrile (B1380134) provides a highly optimized system.
Catalyst System
Ligand
Base
Solvent
Temperature (°C)
Yield (%)
Observations
Pd₂(dba)₃
Xantphos
Cs₂CO₃
Dioxane
110
High
A versatile system for a range of amines.
Pd(OAc)₂
BINAP
Cs₂CO₃
Toluene
90
Good
Effective for the amination of various aryl bromides.[6]
The following are representative experimental protocols for palladium-catalyzed cross-coupling reactions, which can be adapted for 5-Bromoisoquinoline.
Suzuki-Miyaura Coupling
A mixture of 5-Bromoisoquinoline (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and a base such as K₂CO₃ (2.0 eq.) is taken in a reaction vessel. A suitable solvent system (e.g., DME/H₂O 4:1) is added, and the mixture is degassed with an inert gas (e.g., Argon) for 15-20 minutes. The palladium catalyst, for instance, Pd(dppf)Cl₂ (0.05 eq.), is then added, and the mixture is heated to 80-100 °C under the inert atmosphere for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate (B1210297). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Heck Reaction
In a reaction flask, 5-Bromoisoquinoline (1.0 eq.), the desired alkene (1.5 eq.), palladium(II) acetate (Pd(OAc)₂) (0.05 eq.), and a phosphine ligand such as tri(o-tolyl)phosphine (0.1 eq.) are dissolved in a suitable solvent like DMF. A base, typically triethylamine (B128534) (2.0 eq.), is added. The mixture is degassed with an inert gas and then heated to 100-120 °C for 18-24 hours under an inert atmosphere. After cooling, the reaction mixture is poured into water and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling
To a solution of 5-Bromoisoquinoline (1.0 eq.) in a suitable solvent mixture (e.g., triethylamine and THF 1:1), the terminal alkyne (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.04 eq.), and copper(I) iodide (CuI) (0.08 eq.) are added. The reaction mixture is stirred at a suitable temperature (e.g., 60 °C) under an inert atmosphere for 8-12 hours. Upon completion, as monitored by TLC, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Buchwald-Hartwig Amination
To an oven-dried reaction vessel equipped with a magnetic stir bar, the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., Xantphos, 5 mol%) are added. The vessel is evacuated and backfilled with an inert gas three times. The solvent (e.g., dioxane), 5-Bromoisoquinoline (1.0 eq.), the amine (1.2 eq.), and the base (e.g., Cs₂CO₃, 1.5 eq.) are then added. The reaction mixture is heated to 100-110 °C for 12-24 hours. After cooling, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.
5-Bromoisoquinoline Derivatives as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The quest for novel, more effective, and safer anticancer therapeutics is a continuous endeavor in medicinal chemistry. Among the myriad of heterocyclic sca...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, more effective, and safer anticancer therapeutics is a continuous endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the isoquinoline (B145761) core has emerged as a privileged structure, demonstrating a wide range of biological activities. The introduction of a bromine atom at the 5-position of the isoquinoline ring can significantly influence the molecule's physicochemical properties and biological activity, making 5-bromoisoquinoline derivatives a promising class of compounds for anticancer drug development.
This guide provides a comparative analysis of the efficacy of 5-bromoisoquinoline derivatives as anticancer agents, presenting available experimental data to benchmark their performance against established anticancer drugs. Detailed experimental protocols for key assays are also provided to facilitate further research and validation.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic activity of novel 5-bromoisoquinoline derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, is a standard metric for this evaluation.
While a comprehensive head-to-head comparison of a wide range of 5-bromoisoquinoline derivatives against multiple cancer cell lines is not extensively available in a single study, the following tables compile data from various sources to offer a comparative perspective.
Table 1: In Vitro Anticancer Activity of Bromo-substituted Quinoline (B57606) and Isoquinoline Derivatives Against Various Cancer Cell Lines
Compound
Cancer Cell Line
IC50 (µM)
Reference Compound
IC50 (µM)
6-Bromo-5-nitroquinoline
C6 (Rat Glioblastoma)
>100
5-Fluorouracil
18.33
HeLa (Human Cervical Cancer)
25.32
5-Fluorouracil
10.42
HT29 (Human Colon Adenocarcinoma)
48.21
5-Fluorouracil
8.91
5,7-Dibromo-8-hydroxyquinoline
C6 (Rat Glioblastoma)
25.6
-
-
HeLa (Human Cervical Cancer)
6.7
-
-
HT29 (Human Colon Adenocarcinoma)
10.2
-
-
A 6-bromo-quinazoline-4(3H)-one derivative
MCF-7 (Human Breast Adenocarcinoma)
8.3
Erlotinib
8.1
SW480 (Human Colorectal Adenocarcinoma)
10.2
Erlotinib
14.7
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.[1][2]
Mechanisms of Action
5-Bromoisoquinoline derivatives exert their anticancer effects through various mechanisms, often targeting fundamental cellular processes involved in cancer cell proliferation and survival. Key mechanisms of action include:
Topoisomerase Inhibition: Some quinoline and isoquinoline derivatives have been shown to inhibit topoisomerases, enzymes that are crucial for DNA replication and repair.[2] Inhibition of these enzymes leads to DNA strand breaks and ultimately, cell death.
Induction of Apoptosis: Many anticancer agents, including derivatives of the isoquinoline scaffold, can trigger programmed cell death, or apoptosis, in cancer cells. This is a key mechanism for eliminating malignant cells.
PARP Inhibition: Certain isoquinoline derivatives, such as 5-aminoisoquinoline, have been identified as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. PARP inhibitors can be particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the anticancer efficacy of novel compounds. Below are methodologies for key assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.
Materials:
Cancer cell lines
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
5-Bromoisoquinoline derivatives (dissolved in DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or acidified isopropanol)
96-well plates
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the 5-bromoisoquinoline derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[1][3][4][5][6]
Annexin V/PI Assay for Apoptosis
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
Cell Treatment: Treat cancer cells with the desired concentrations of 5-bromoisoquinoline derivatives for a specified time.
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash them with cold PBS.
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Live cells: Annexin V-negative and PI-negative
Early apoptotic cells: Annexin V-positive and PI-negative
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[7][8][9][10][11]
Topoisomerase I Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Reaction Setup: In a reaction tube, combine the assay buffer, supercoiled plasmid DNA, and the 5-bromoisoquinoline derivative at various concentrations.
Enzyme Addition: Add human Topoisomerase I to initiate the reaction. Include a control reaction without the inhibitor.
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
Reaction Termination: Stop the reaction by adding a loading dye containing a stop solution (e.g., SDS).
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band.[12][13][14][15][16]
Signaling Pathways and Experimental Workflows
The anticancer activity of 5-bromoisoquinoline derivatives can be attributed to their modulation of specific cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them can aid in understanding their mechanism of action.
Caption: Experimental workflow for evaluating 5-Bromoisoquinoline derivatives.
Caption: Proposed apoptotic signaling pathway for 5-Bromoisoquinoline derivatives.
Conclusion
5-Bromoisoquinoline derivatives represent a promising scaffold for the development of novel anticancer agents. The available data, although not exhaustive, suggests that these compounds can exhibit significant cytotoxic activity against various cancer cell lines, potentially through mechanisms such as topoisomerase inhibition and the induction of apoptosis. Further systematic studies, including the synthesis and evaluation of a broader range of derivatives and direct comparative studies with established drugs, are warranted to fully elucidate their therapeutic potential. The detailed experimental protocols provided in this guide serve as a foundation for researchers to conduct these crucial investigations.
A Comparative Guide to Quinoline Synthesis: Friedländer vs. Skraup
For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, the quinoline (B57606) scaffold remains a cornerstone of medicinal chemistry and materials science. Amon...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, the quinoline (B57606) scaffold remains a cornerstone of medicinal chemistry and materials science. Among the classical methods for its construction, the Friedländer and Skraup syntheses are fundamental, yet distinct, approaches. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most suitable synthetic route.
The Friedländer synthesis, developed by Paul Friedländer in 1882, involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, typically under acidic or basic catalysis.[1][2][3][4] In contrast, the Skraup synthesis, introduced by Zdenko Hans Skraup in 1880, is a reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822).[2][5] While both yield the quinoline core, they differ significantly in their reaction conditions, substrate scope, and overall efficiency.
At a Glance: Key Differences
Feature
Friedländer Synthesis
Skraup Synthesis
Starting Materials
2-aminoaryl aldehyde/ketone & compound with α-methylene group
Readily available and inexpensive starting materials.
Disadvantages
Availability of substituted 2-aminoaryl carbonyl compounds can be a limitation.[14]
Harsh and often violent reaction, difficult workup, low yields.[15][16]
Delving into the Mechanisms
The divergent starting materials and conditions of the Friedländer and Skraup syntheses are reflected in their distinct reaction mechanisms.
The Friedländer synthesis can proceed through two primary pathways. The first involves an initial aldol (B89426) condensation between the two carbonyl reactants, followed by intramolecular cyclization and dehydration. Alternatively, the reaction can begin with the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration to form the quinoline ring.[3]
Mechanistic pathways of the Friedländer synthesis.
The Skraup synthesis commences with the dehydration of glycerol by concentrated sulfuric acid to form acrolein. The aromatic amine then undergoes a Michael addition to the acrolein. This is followed by an acid-catalyzed cyclization and subsequent oxidation to yield the aromatic quinoline ring.[2]
Reaction mechanism of the Skraup synthesis.
Quantitative Performance: A Comparative Analysis
The choice between the Friedländer and Skraup syntheses often hinges on the desired yield and the tolerance for harsh reaction conditions. The following table summarizes experimental data for the synthesis of various quinoline derivatives, highlighting the generally superior performance of the Friedländer method, especially in its modern variations.
This modern adaptation of the Friedländer synthesis utilizes a more readily available 2-nitroaryl precursor, which undergoes an in-situ reduction followed by cyclization.
Materials:
2-Nitrobenzaldehyde
2,4-Pentanedione
Iron powder (<100 mesh)
Glacial Acetic Acid
Ethyl Acetate
Saturated Sodium Bicarbonate solution
Brine
Anhydrous Sodium Sulfate
Procedure:
In a round-bottom flask, combine 2-nitrobenzaldehyde (1.0 equivalent) and 2,4-pentanedione (3.0 equivalents) in glacial acetic acid.[17]
Caution: The Skraup reaction is highly exothermic and can be violent. It should be performed in a well-ventilated fume hood with appropriate safety precautions.
In a large flask equipped with a reflux condenser and a mechanical stirrer, cautiously add aniline to a mixture of glycerol and powdered ferrous sulfate.[16]
Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture.
Add nitrobenzene as the oxidizing agent.
Gently heat the mixture. Once the reaction begins, it may become vigorous. Remove the heat source if necessary to control the reaction rate.
After the initial exothermic reaction subsides, heat the mixture to maintain a steady reflux for several hours.
Allow the mixture to cool and then cautiously pour it into a large volume of cold water.
Neutralize the acidic solution with a 40% sodium hydroxide solution.
Isolate the crude quinoline by steam distillation.
Purify the product by further distillation or other appropriate methods.
Experimental Workflow Comparison
The operational steps for each synthesis differ significantly, particularly in the workup and purification stages.
A comparison of the general experimental workflows.
Conclusion
The Friedländer and Skraup syntheses both provide viable routes to the quinoline core, a privileged scaffold in drug discovery and materials science. The choice between them represents a trade-off between the availability of starting materials, desired yield, and tolerance for harsh reaction conditions.
The Skraup synthesis, while historically significant and utilizing simple starting materials, is often hampered by its violent nature, low yields, and challenging workup procedures.[15] In contrast, the Friedländer synthesis, particularly its modern iterations involving in-situ generation of the 2-aminoaryl carbonyl compound and the use of microwave irradiation, offers a more versatile, efficient, and higher-yielding approach to a diverse range of substituted quinolines.[6][7][8] For applications where high purity, structural diversity, and operational simplicity are paramount, the Friedländer synthesis is generally the superior choice.
Determining the Melting Point of Purified 5-Bromoisoquinoline: A Comparative Guide
For researchers, scientists, and professionals engaged in drug development, the accurate determination of a compound's melting point is a critical indicator of purity. This guide provides a comparative analysis of method...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals engaged in drug development, the accurate determination of a compound's melting point is a critical indicator of purity. This guide provides a comparative analysis of methods for determining the melting point of purified 5-Bromoisoquinoline, a key intermediate in pharmaceutical synthesis. We present experimental data, detailed protocols for common methodologies, and a comparison with structurally related compounds.
Comparison of Melting Points: 5-Bromoisoquinoline and Analogues
The melting point of a compound is highly sensitive to impurities, which tend to depress and broaden the melting range. The data presented below for 5-Bromoisoquinoline reflects values for a purified substance. For comparison, the melting points of structurally similar heterocyclic compounds are also listed.
Key Observation: The substitution pattern on the isoquinoline ring significantly influences the melting point. The unsubstituted parent compounds, quinoline and isoquinoline, have low melting points. Halogen substitution increases the melting point, with the chloro-substituted analogue having a lower melting point than the bromo-substituted one. The strong electron-withdrawing nitro group in the 5-position leads to a substantially higher melting point, reflecting stronger intermolecular forces in the crystal lattice.
Experimental Protocols for Melting Point Determination
Two primary methods are employed for the determination of melting points in a laboratory setting: the capillary method and Differential Scanning Calorimetry (DSC).
Capillary Melting Point Determination
This is a traditional and widely used method for determining the melting point range of a crystalline solid.[1]
Protocol:
Sample Preparation:
Ensure the purified 5-Bromoisoquinoline sample is completely dry, as residual solvent can act as an impurity and depress the melting point.
If the crystals are large, gently crush them into a fine powder using a mortar and pestle.
Tap the open end of a capillary tube (sealed at one end) into the powdered sample.
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.
Apparatus Setup:
Insert the packed capillary tube into the heating block of a melting point apparatus.
Place a calibrated thermometer in the designated slot.
Measurement:
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point of 5-Bromoisoquinoline.
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
Observe the sample through the magnifying eyepiece.
Record the temperature at which the first drop of liquid appears (the onset of melting).
Continue heating at the slow rate and record the temperature at which the last solid crystal melts (the completion of melting). The recorded range is the melting point of the sample.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides a more precise determination of the melting point.
Protocol:
Sample Preparation:
Accurately weigh 1-5 mg of the purified 5-Bromoisoquinoline into an aluminum DSC pan.
Seal the pan with a lid.
Prepare an empty, sealed aluminum pan to be used as a reference.
Instrument Setup:
Place the sample pan and the reference pan into the DSC cell.
Set the initial temperature to at least 20°C below the expected melting point.
Set the final temperature to at least 20°C above the expected melting point.
Set a linear heating rate (e.g., 5-10°C per minute).
Purge the cell with an inert gas, such as nitrogen, to prevent oxidation.
Measurement and Analysis:
Initiate the temperature program. The instrument will record the differential heat flow as a function of temperature.
The melting of the sample will be observed as an endothermic peak on the resulting thermogram.
The onset temperature of the peak is typically reported as the melting point. The peak temperature and the area under the peak (enthalpy of fusion) can also be determined.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the melting point of a purified compound.
Caption: General workflow for melting point determination.
A Researcher's Guide to Monitoring 5-Bromoisoquinoline Reactions Using Thin-Layer Chromatography (TLC)
For professionals in chemical research and drug development, the precise monitoring of reaction progress is paramount to ensuring optimal yields, purity, and efficiency. When working with key intermediates like 5-Bromois...
Author: BenchChem Technical Support Team. Date: December 2025
For professionals in chemical research and drug development, the precise monitoring of reaction progress is paramount to ensuring optimal yields, purity, and efficiency. When working with key intermediates like 5-Bromoisoquinoline, a versatile building block in medicinal chemistry, Thin-Layer Chromatography (TLC) emerges as a rapid, cost-effective, and indispensable tool for real-time reaction analysis.[1][2] This guide provides a comprehensive comparison of TLC with other analytical techniques and delivers detailed protocols for its application.
TLC Analysis vs. Alternative Monitoring Techniques
While advanced techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy offer quantitative data and detailed structural information, TLC holds its ground as the go-to method for quick, qualitative checks in a synthetic lab.[3][4] Its simplicity, speed, and low cost make it ideal for determining reaction initiation, progression, and completion at the bench.[2][5]
The primary role of TLC in this context is to track the consumption of the starting material (5-Bromoisoquinoline) and the concurrent formation of the product.[5][6][7] This is achieved by comparing the retention factor (Rƒ) values of the starting material against aliquots of the reaction mixture over time.
Table 1: Comparison of Reaction Monitoring Techniques
Requires significant expertise for operation and data interpretation.
Application
Ideal for rapid, frequent checks of reaction progress at the bench.[1]
Suited for detailed kinetic studies, purity analysis, and complex mixtures.[3]
Best for structural confirmation of starting materials and final products.
Experimental Protocol: Monitoring a Suzuki-Miyaura Coupling Reaction
This protocol details the use of TLC to monitor a common cross-coupling reaction involving 5-Bromoisoquinoline. The Suzuki-Miyaura reaction is frequently used to form C-C bonds, coupling the brominated isoquinoline (B145761) with a boronic acid.[10][11]
Materials
TLC Plates: Silica gel 60 F₂₅₄ on aluminum or glass backing.
Developing Chamber: A glass jar with a lid or a dedicated TLC tank.
Mobile Phase (Eluent): A pre-determined solvent system (e.g., 7:3 Hexane:Ethyl Acetate).
Sample Vials: Small vials for diluting reaction aliquots.
Visualization Tools: UV lamp (254 nm) and a staining solution (e.g., potassium permanganate) if needed.[12][13]
Procedure
Plate Preparation : Using a soft pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.[7] Mark three lanes on the origin for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).[5][14]
Sample Preparation :
SM Lane : Dissolve a small amount of pure 5-Bromoisoquinoline in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to create a dilute solution.
RM Lane : At various time points (e.g., t=0, 30 min, 1 hr), withdraw a tiny aliquot (a drop from a glass rod or a microliter) from the reaction flask.[5] Dilute this aliquot in a separate vial with a few drops of solvent.
Spotting the Plate :
Using a capillary tube, apply a small spot of the 5-Bromoisoquinoline solution to the "SM" lane.
Apply a spot of the same starting material solution to the "Co" lane.
Using a different capillary, apply a spot of the diluted reaction mixture on top of the starting material spot in the "Co" lane.[14]
Apply a spot of the diluted reaction mixture to the "RM" lane. Ensure all spots are small and concentrated.
Development : Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.[15] Cover the chamber and allow the solvent to ascend the plate via capillary action.
Visualization and Interpretation :
Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry.
Visualize the plate under a UV lamp (254 nm).[12] 5-Bromoisoquinoline and many aromatic products are UV-active and will appear as dark spots.[13] Circle the spots with a pencil.
Analysis :
At the beginning of the reaction, the "RM" lane should show a prominent spot corresponding to the 5-Bromoisoquinoline in the "SM" lane.
As the reaction progresses, the intensity of the starting material spot in the "RM" lane will decrease, and a new spot (the product), typically with a different Rƒ value, will appear.
The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.[5][6] The co-spot lane helps to unambiguously confirm the identity of the starting material spot in the reaction mixture.[14]
Data Summary
The retention factor (Rƒ) is a key parameter in TLC, calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. A lower Rƒ value generally indicates a more polar compound.
Table 2: Representative TLC Data for a 5-Bromoisoquinoline Suzuki Reaction
Compound
Role
Solvent System (Hexane:EtOAc)
Expected Rƒ Value
UV Active (254 nm)
5-Bromoisoquinoline
Starting Material
7:3
~0.5
Yes
Arylboronic Acid
Reagent
7:3
~0.1 (or baseline)
Varies
Product (Aryl-Isoquinoline)
Product
7:3
~0.35
Yes
Note: Rƒ values are illustrative and highly dependent on the specific reagents, solvent system, and TLC plate used. Optimization of the solvent system is crucial to achieve good separation (target Rƒ of starting material ~0.3-0.4).[16]
Visual Workflow for TLC Monitoring
The following diagram illustrates the standard workflow for monitoring a chemical reaction using TLC.
Caption: Experimental workflow for monitoring reaction progress using TLC.
Proper Disposal of 5-Bromoisoquinoline: A Comprehensive Guide
For laboratory professionals engaged in research, development, and scientific analysis, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, step-by-step procedures for the pr...
Author: BenchChem Technical Support Team. Date: December 2025
For laboratory professionals engaged in research, development, and scientific analysis, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, step-by-step procedures for the proper disposal of 5-Bromoisoquinoline, ensuring the safety of personnel and compliance with environmental regulations.
5-Bromoisoquinoline is a halogenated aromatic compound that requires careful management as hazardous waste. Adherence to the following protocols is critical for minimizing health risks and environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for 5-Bromoisoquinoline. Always handle this chemical within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles or a face shield.
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use.
Skin and Body Protection: A laboratory coat, long-sleeved clothing, and closed-toe shoes are mandatory to prevent skin contact.
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator with a particulate filter.
Hazard Identification and Classification
5-Bromoisoquinoline is classified as a hazardous substance with the following primary concerns:
The table below summarizes the key hazard information for 5-Bromoisoquinoline.
Hazard Classification
GHS Code
Signal Word
Skin Irritation
H315 (Category 2)
Warning
Eye Irritation
H319 (Category 2)
Warning
Specific Target Organ Toxicity
H335 (Category 3)
Warning
Step-by-Step Disposal Protocol
The recommended method for the disposal of 5-Bromoisoquinoline is through a licensed chemical destruction facility, typically involving controlled incineration.[1] As a brominated organic compound, it must be treated as halogenated organic waste .
1. Waste Segregation and Collection:
Do Not Mix: Never mix 5-Bromoisoquinoline waste with non-hazardous materials or other incompatible chemical waste streams. It is crucial to segregate halogenated organic waste from non-halogenated waste.
Designated Container: Collect all waste containing 5-Bromoisoquinoline (including contaminated consumables like gloves and weighing paper) in a designated, leak-proof, and clearly labeled hazardous waste container. These containers are often color-coded for halogenated organic wastes.
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "5-Bromoisoquinoline." Ensure the label is legible and securely attached.
2. Storage of Chemical Waste:
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Secondary Containment: It is best practice to use secondary containment to mitigate the impact of any potential leaks or spills.
3. Arranging for Disposal:
Institutional Guidelines: Strictly adhere to your institution's specific chemical waste management program and guidelines.
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the full and properly labeled waste container. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
4. Spill Management:
Small Spills: For minor spills of solid 5-Bromoisoquinoline, carefully sweep up the material, avoiding the generation of dust. Place the collected material into the designated hazardous waste container.
Large Spills: In the event of a large spill, evacuate the area immediately. If it is safe to do so, prevent further spillage. Contact your institution's EHS department or emergency services for assistance with the cleanup.
Experimental Workflow and Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of 5-Bromoisoquinoline.
Caption: Disposal workflow for 5-Bromoisoquinoline.
Personal protective equipment for handling 5-Bromoisoquinoline
For Researchers, Scientists, and Drug Development Professionals This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Bromoisoquinoline. Adherence to thes...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Bromoisoquinoline. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
5-Bromoisoquinoline is classified with the following hazards:
Ensure a chemical fume hood is operational and certified.
Gather all necessary PPE as specified in the table above.
Prepare a designated and clearly labeled workspace within the fume hood.
Have spill control materials (e.g., chemical absorbent pads, sand) readily available.
2. Donning PPE:
Put on inner nitrile gloves.
Don the laboratory gown, ensuring full coverage.
Put on outer nitrile gloves, pulling the cuffs over the sleeves of the gown.
Wear safety goggles and a face shield.
If required, perform a fit-check for the respirator.
3. Handling the Chemical:
Conduct all manipulations of 5-Bromoisoquinoline within the fume hood to minimize inhalation exposure.[3]
Use a spatula or other appropriate tools to handle the solid material, avoiding the creation of dust.[3]
If weighing the compound, do so within the fume hood or in a balance enclosure.
4. Post-Handling:
Securely close the container of 5-Bromoisoquinoline.
Decontaminate the work surface with an appropriate solvent and cleaning agent.
Remove outer gloves and dispose of them as hazardous waste while still in the fume hood.
Remove the remaining PPE in the designated area, avoiding cross-contamination.
Wash hands thoroughly with soap and water after removing all PPE.[4]
Disposal Plan
Waste Segregation and Disposal:
Solid Waste: All unused 5-Bromoisoquinoline and any materials grossly contaminated with it (e.g., absorbent pads from a spill) should be collected in a designated, labeled, and sealed hazardous waste container.
Contaminated PPE: Used gloves, masks, and other disposable PPE should be disposed of as hazardous waste.
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.
All waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[3]
Emergency Response: Chemical Spill Workflow
The following diagram outlines the procedural flow for responding to a 5-Bromoisoquinoline spill.
Caption: Workflow for a 5-Bromoisoquinoline Spill Response.